Technical Documentation Center

Tert-butyl 2-(4-aminooxan-4-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-(4-aminooxan-4-yl)acetate
  • CAS: 1888969-01-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-Aminooxan-4-yl Acetic Acid tert-Butyl Ester in Peptidomimetics and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-Butyl 2-(4-aminooxan-4-yl)acetate (CAS: 1888969-01-4) Executive Summary As a Senior Application Scientist speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-Butyl 2-(4-aminooxan-4-yl)acetate (CAS: 1888969-01-4)

Executive Summary

As a Senior Application Scientist specializing in peptide engineering, I frequently encounter the limitations of natural α-peptides in clinical applications—namely, their rapid proteolytic degradation and lack of conformational stability. To overcome these barriers, modern drug discovery heavily relies on the strategic incorporation of non-canonical, conformationally constrained building blocks.

4-Aminooxan-4-yl acetic acid tert-butyl ester (CAS 1888969-01-4) is a highly specialized β-amino acid derivative designed specifically for this purpose. By embedding the β-carbon within a tetrahydropyran (oxane) ring, this building block restricts the rotational freedom of the peptide backbone, inducing predictable secondary structures (such as 14-helices) while simultaneously conferring robust resistance to enzymatic cleavage. This whitepaper details the structural rationale, mechanistic advantages, and validated synthetic protocols for integrating this molecule into advanced peptidomimetic workflows.

Structural & Physicochemical Profiling

The utility of 4-aminooxan-4-yl acetic acid tert-butyl ester lies in its unique topological constraints. The molecule is a β,β-disubstituted β-amino acid where the β-carbon is the C4 quaternary center of an oxane ring.

Quantitative Chemical Identity
PropertyValue
Chemical Name tert-Butyl 2-(4-aminooxan-4-yl)acetate
CAS Registry Number 1888969-01-4
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Backbone Classification Conformationally constrained β-amino acid
C-Terminal Protection tert-Butyl (tBu) ester (Acid-labile)
Ring System Tetrahydropyran (Oxane)

Data supported by commercial chemical validation standards , .

The Causality of Structural Features
  • The Oxane Ring: Unlike carbocyclic analogs (e.g., cyclohexane), the oxygen heteroatom in the oxane ring significantly improves the aqueous solubility of the resulting peptide. Furthermore, it acts as a potential hydrogen-bond acceptor, which can be leveraged to stabilize specific intramolecular interactions or enhance target-receptor affinity.

  • The Quaternary β-Carbon: The geminal disubstitution at the β-carbon severely restricts the

    
     and 
    
    
    
    dihedral angles. This entropic pre-organization reduces the energy penalty required for the peptide to adopt its bioactive conformation.
  • tert-Butyl Ester Protection: The t-butyl group provides orthogonal protection compatible with standard Fmoc solid-phase peptide synthesis (SPPS) or solution-phase workflows, allowing the selective coupling of the free amine while keeping the C-terminus masked until global acidic cleavage is desired.

Mechanistic Insights: Conformational Restriction

The transition from natural peptides to peptidomimetics is driven by the need to optimize pharmacokinetics. Natural α-peptides are highly flexible, leading to off-target binding, and are rapidly cleaved by proteases.

When 4-aminooxan-4-yl acetic acid is incorporated into a sequence, the extra methylene group (characteristic of β-amino acids) prevents the peptide bond from fitting into the active sites of standard proteolytic enzymes. Moreover, the steric bulk of the oxane ring forces the backbone into a rigidified state. Literature extensively demonstrates that such constrained cyclic β-amino acids act as powerful helix or turn inducers, guiding the oligomer into stable 14-helix architectures even in short sequences , .

G NP Natural α-Peptide Deg Rapid Proteolysis NP->Deg Susceptible Oxane 4-Aminooxan-4-yl Integration NP->Oxane Structural Modification Constrained Constrained β-Peptidomimetic Oxane->Constrained Metab Metabolic Stability Constrained->Metab Protease Resistance Affinity Enhanced Target Affinity (Reduced Entropic Penalty) Constrained->Affinity Conformational Locking

Design logic: Overcoming peptide limitations via oxane-constrained β-amino acid integration.

Synthetic Workflows & Protocols

Working with 4-aminooxan-4-yl acetic acid tert-butyl ester presents a specific synthetic challenge: the amine is located on a highly sterically hindered quaternary carbon . Standard coupling reagents (like DCC or EDC) often fail or result in sluggish kinetics and low yields. As an application scientist, I mandate the use of highly reactive uronium/aminium salts (e.g., HATU) combined with a strong, non-nucleophilic base (DIPEA) to overcome this activation energy barrier.

Protocol 1: Amide Bond Formation (Solution-Phase Coupling)

This self-validating protocol ensures complete acylation of the hindered oxane amine.

Reagents:

  • tert-Butyl 2-(4-aminooxan-4-yl)acetate (1.0 eq)

  • Fmoc-Protected Amino Acid Partner (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (2.5 eq).

  • Causality Check: Allow the mixture to stir for 5 minutes. Why? This pre-activation generates the highly reactive O-At ester intermediate, which is crucial for attacking the sterically shielded amine of the oxane ring.

  • Coupling: Add tert-Butyl 2-(4-aminooxan-4-yl)acetate (1.0 eq) to the activated mixture.

  • Incubation: Stir the reaction under an inert nitrogen atmosphere at room temperature for 12 to 24 hours. The extended time compensates for the steric hindrance at the quaternary center.

  • Validation: Monitor reaction completion via LC-MS. Look for the disappearance of the starting amine mass (

    
    ) and the appearance of the coupled product mass.
    
Protocol 2: tert-Butyl Ester Deprotection

To elongate the peptide from the C-terminus, the t-butyl ester must be removed. This is achieved via acidolytic cleavage.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIPS/H₂O in a 47.5 : 47.5 : 2.5 : 2.5 (v/v) ratio.

  • Causality Check: Why TIPS and Water? TFA cleavage of the t-butyl ester generates highly reactive t-butyl cations. If left unchecked, these cations will alkylate electron-rich side chains (e.g., Trp, Tyr, Met). TIPS and water act as carbocation scavengers, ensuring the integrity of the peptide sequence.

  • Cleavage: Dissolve the intermediate peptide in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir at room temperature for 2 hours.

  • Isolation: Evaporate the volatiles under a gentle stream of nitrogen. Precipitate the resulting free carboxylic acid by adding dropwise to ice-cold diethyl ether. Centrifuge and dry the pellet under a vacuum.

G Amine tert-Butyl 2-(4-aminooxan-4-yl)acetate (Hindered Amine) Coupling Amide Bond Formation (12-24h, RT) Amine->Coupling Acid Fmoc-AA-OH Partner Acid->Coupling Reagents HATU / DIPEA / DMF Reagents->Coupling Intermediate Fmoc-AA-NH-Oxane-CH2-COOtBu Coupling->Intermediate Deprotect TFA / DCM / TIPS / H2O (2h, RT) Intermediate->Deprotect Final Free C-Terminal Acid Ready for Elongation Deprotect->Final

Experimental workflow for coupling and deprotecting the oxane-based β-amino acid.

Analytical Validation Strategies

To ensure the trustworthiness of the synthesized peptidomimetic, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass of the coupled intermediates and the successful removal of the t-butyl group (

    
     Da corresponding to the loss of isobutylene).
    
  • 2D-NMR (NOESY/ROESY): Once the oligomer is synthesized, 2D-NMR is critical. The constrained oxane ring will dictate the spatial arrangement of adjacent protons. Cross-peaks between the amide protons (

    
     to 
    
    
    
    ) will confirm the induction of the desired helical fold (e.g., 14-helix) driven by the β-amino acid constraint.

References

  • Gellman, S. H., et al. "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study." Organic & Biomolecular Chemistry (2023). Available at:[Link]

  • Hruby, V. J., et al. "Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands." Current Medicinal Chemistry (2004). Available at:[Link]

Exploratory

Technical Guide: Gem-Disubstituted Tetrahydropyran Amino Acids

Structural Rationale, Synthesis, and Solid-Phase Integration Executive Summary This technical guide focuses on 4-aminotetrahydro-2H-pyran-4-carboxylic acid (4-APi) , the archetype of gem-disubstituted tetrahydropyran (TH...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale, Synthesis, and Solid-Phase Integration

Executive Summary

This technical guide focuses on 4-aminotetrahydro-2H-pyran-4-carboxylic acid (4-APi) , the archetype of gem-disubstituted tetrahydropyran (THP) amino acids. These building blocks represent a critical tool in modern peptidomimetic drug design.[1] By incorporating the ether oxygen within a cyclic constraints, 4-APi offers a dual advantage: it imposes severe conformational restrictions (similar to the Thorpe-Ingold effect seen in Aib) while simultaneously lowering lipophilicity (LogP) compared to carbocyclic analogs like 1-aminocyclohexanecarboxylic acid (


).

This guide details the synthesis, protection, and specific solid-phase peptide synthesis (SPPS) protocols required to utilize this sterically hindered scaffold effectively.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6]

The utility of 4-APi stems from its ability to manipulate the physicochemical and structural landscape of a peptide sequence.[2]

1.1 Conformational Restriction (The

-Effect)

Unlike canonical amino acids, 4-APi is tetrasubstituted at the


-carbon. This creates significant steric clash between the ring methylene groups and the peptide backbone carbonyl/amide groups.
  • Ramachandran Space: The allowed

    
     and 
    
    
    
    torsion angles are severely restricted, typically forcing the backbone into helical (
    
    
    -helix) or turn conformations (Type I/III
    
    
    -turns).
  • Entropy: By pre-organizing the peptide into a bioactive conformation, 4-APi reduces the entropic penalty of binding to a receptor, potentially increasing affinity.

1.2 The Tetrahydropyran Advantage (vs. Carbocycles)

While


 (cyclohexane analog) provides similar constraints, it is highly lipophilic. The THP ring in 4-APi introduces an ether oxygen:
  • LogP Modulation: Reduces overall lipophilicity, improving aqueous solubility.

  • H-Bonding: The ether oxygen can act as a weak hydrogen bond acceptor, potentially interacting with solvent or specific receptor residues.

Table 1: Physicochemical Comparison of


-Disubstituted Residues 
PropertyAib (

-aminoisobutyric acid)

(Cyclohexyl)
4-APi (Tetrahydropyranyl)
Steric Bulk HighVery HighVery High
Lipophilicity ModerateHighLow/Moderate
Conformation Helix InducerHelix/Turn InducerHelix/Turn Inducer
Solubility GoodPoorImproved
Synthetic Strategies: The Bucherer-Bergs Protocol[8]

The synthesis of 4-APi is most efficiently achieved via the Bucherer-Bergs reaction. Unlike the Strecker synthesis, which can be reversible and stereochemically unstable for hindered ketones, the Bucherer-Bergs pathway yields the thermodynamically stable hydantoin intermediate.

2.1 Validated Synthetic Workflow

The synthesis proceeds from tetrahydro-4H-pyran-4-one to the spiro-hydantoin, followed by basic hydrolysis.

SynthesisWorkflow Ketone Tetrahydro-4H-pyran-4-one Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Ketone->Reagents Hydantoin Spiro-hydantoin Intermediate Reagents->Hydantoin Hydrolysis Base Hydrolysis (NaOH, Reflux) Hydantoin->Hydrolysis FreeAA 4-APi (Free Acid) Hydrolysis->FreeAA Fmoc Fmoc-Protection (Fmoc-OSu) FreeAA->Fmoc Final Fmoc-4-APi-OH Fmoc->Final

Figure 1: Step-wise synthesis of Fmoc-4-APi-OH starting from commercially available ketone.

2.2 Detailed Experimental Protocol

Note: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Spiro-hydantoin Formation [3]

  • Dissolution: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in 50% EtOH/H2O (0.5 M concentration).

  • Reagent Addition: Add

    
     (3.0 eq) and KCN (1.5 eq).
    
  • Reaction: Heat to 60°C for 12–18 hours. A white precipitate (hydantoin) will form.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold water to remove excess cyanide. Dry in vacuo.[4]

Step 2: Hydrolysis to Free Amino Acid

  • Suspension: Suspend the hydantoin in 3M NaOH (10 eq).

  • Hydrolysis: Reflux (100°C) for 24–48 hours. Critical: Monitoring via LCMS is required as this ring opening is slow due to steric hindrance.

  • Isolation: Cool to RT. Neutralize to pH 7.0 with conc. HCl. The amino acid often precipitates at neutral zwitterionic pH. If not, use ion-exchange chromatography (Dowex 50W) for purification.

Step 3: Fmoc Protection

  • Conditions: Dissolve free amino acid in 10%

    
    . Add Fmoc-OSu (1.1 eq) dissolved in dioxane.
    
  • Reaction: Stir at RT for 18 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract into EtOAc. Wash with brine, dry over

    
    , and concentrate.
    
Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 4-APi into a peptide chain is the most challenging step for researchers. The gem-disubstitution creates a "steric wall" that impedes the approach of the incoming activated amino acid (if 4-APi is on resin) or the activation of 4-APi itself.

3.1 Coupling Reagent Selection

Standard reagents (HBTU/HOBt) often result in deletion sequences or incomplete coupling.

  • Recommended: HATU/HOAt or PyAOP/HOAt . The 7-azabenzotriazole moiety (HOAt) utilizes a pyridine nitrogen to provide anchimeric assistance, accelerating the reaction rate.

  • Alternative: PyOxim (safer alternative to explosive benzotriazoles) shows excellent kinetics for hindered couplings.

3.2 Protocol for Difficult Couplings

When coupling onto the 4-APi residue (N-terminal extension) or coupling the 4-APi to the chain:

  • Activation: Pre-activate Fmoc-4-APi-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for exactly 2 minutes. Do not activate longer to avoid racemization or side-reactions.

  • Coupling: Add to resin. Microwave irradiation is highly recommended (75°C for 10 mins) if available.

  • Monitoring: Standard Kaiser test may be false-negative due to steric bulk. Use Chloranil test (for secondary amines, though 4-APi is primary, the bulk mimics secondary behavior) or micro-cleavage LCMS.

  • Double Coupling: If the first coupling is <95% complete, repeat with fresh reagents.

3.3 SPPS Decision Tree

SPPS_Logic Start Coupling 4-APi CheckPos Is 4-APi at N-terminus (Coupling onto it)? Start->CheckPos Standard Use HATU/HOAt 2x Coupling (1h) CheckPos->Standard No (Coupling 4-APi to resin) Difficult Steric Wall Detected Standard coupling will fail CheckPos->Difficult Yes (Coupling onto 4-APi) Success Verify with Micro-cleavage LCMS Standard->Success MethodA Method A: Microwave 75°C, 10 min, HATU Difficult->MethodA Synthesizer available MethodB Method B: Acid Fluoride (Generate Fmoc-AA-F) Difficult->MethodB Manual/Sensitive MethodA->Success MethodB->Success

Figure 2: Decision logic for optimizing coupling yields based on steric context.

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU, HOAt, and PyAOP mechanisms. Retrieved from

  • BenchChem. (2025).[4] 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride: Structure and Properties. Retrieved from

  • Alfa Chemistry. (2024). Bucherer-Bergs Reaction: Mechanism and Protocols.[5] Retrieved from

  • Talele, T. T. (2018).[6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[6]

  • Chem-Impex. (2024). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid Product Page. Retrieved from

Sources

Foundational

4-aminotetrahydropyran-4-acetic acid derivatives for medicinal chemistry

Engineering Peripherally Restricted -Amino Acids: A Technical Guide to 4-Aminotetrahydropyran-4-acetic Acid Derivatives As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of op...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peripherally Restricted -Amino Acids: A Technical Guide to 4-Aminotetrahydropyran-4-acetic Acid Derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. One of the most elegant strategies in modern drug design is the incorporation of conformationally constrained non-natural amino acids[1]. Among these, 4-aminotetrahydropyran-4-acetic acid (4-ATPAA) and its derivatives represent a highly versatile class of


-disubstituted amino acids.

This whitepaper explores the structural causality, physicochemical advantages, and self-validating synthetic methodologies of 4-ATPAA derivatives, providing a comprehensive framework for their application in contemporary drug discovery.

The Rationale: Structural and Physicochemical Causality

When designing peptidomimetics or small-molecule inhibitors, the choice of the cyclic scaffold dictates the molecule's fate in vivo. Why choose a tetrahydropyran (THP) ring over a standard cyclohexane ring (as seen in gabapentin)? The answer lies in the precise control of solvation, lipophilicity, and conformational space.

1.1. Peripheral Restriction via Heteroatom Insertion

Replacing a methylene group with an ethereal oxygen (cyclohexane


 THP) fundamentally alters the topological polar surface area (tPSA) and the partition coefficient (LogP). As demonstrated in recent optimizations of stereoselective Mitofusin activators, THP derivatives exhibit significantly reduced PAMPA-BBB (Blood-Brain Barrier) passive permeability[2]. This is a deliberate, causal design choice when engineering peripherally restricted drugs. By tuning out CNS penetration, we can effectively mitigate centrally mediated side effects (e.g., sedation, dizziness).
1.2. Conformational Restriction and Stability

The THP ring locks the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-carbon, heavily restricting the 

and

dihedral angles when incorporated into peptide backbones. This makes 4-ATPAA an excellent inducer of specific secondary structures, such as

-helices, which are critical for disrupting complex protein-protein interactions. Furthermore, the steric bulk of the quaternary

-carbon shields adjacent amide bonds from proteolytic cleavage, translating to an extended plasma half-life.

ADME_Logic A Cyclohexane Scaffold (e.g., Gabapentin) C High Lipophilicity (LogP > 1.0) A->C B THP Scaffold (4-ATPAA) D Lower Lipophilicity (LogP ~ 0.2) B->D E High BBB Permeability (CNS Active) C->E F Low BBB Permeability (Peripherally Restricted) D->F

Fig 1: Logical relationship between scaffold choice and BBB permeability.

Comparative Data Presentation

To quantify the impact of the THP oxygen, we can compare the physicochemical properties of the 4-ATPAA scaffold against its carbocyclic counterpart.

Property1-Amino-cyclohexane-1-acetic acid4-Amino-THP-4-acetic acid (4-ATPAA)Impact on Drug Design
ClogP ~1.5~0.2Increased hydrophilicity and aqueous solubility.
tPSA 63.3 Ų72.6 ŲDecreased passive BBB permeability[2].
CNS Penetration High (often utilizes LAT1 active transport)Low (Peripheral restriction)Reduced off-target CNS effects.
Microsomal Stability ModerateHighExtended plasma half-life due to steric shielding.
Synthetic Methodologies: A Self-Validating Protocol

Synthesizing quaternary


-amino acids is notoriously challenging due to the propensity for elimination and the instability of intermediate species. We bypass the traditional Strecker-homologation route (which suffers from toxic cyanide use and unstable 

-amino nitriles) in favor of a highly robust, self-validating three-step sequence: Reformatsky addition followed by a modified Ritter reaction .

This system is self-validating because the success of each step acts as a chemical filter for the next. For instance, the Ritter reaction will only proceed if the tertiary alcohol was successfully formed in Step 1; unreacted starting material remains inert, ensuring high purity of the intermediate.

Step-by-Step Protocol: Synthesis of 4-ATPAA Hydrochloride

Step 1: Reformatsky Reaction

  • Causality : Zinc-mediated enolate formation is selected over Grignard reagents to prevent the self-condensation of the starting ketone, ensuring exclusive nucleophilic attack on the carbonyl carbon.

  • Procedure :

    • Suspend activated Zinc dust (1.5 eq) in anhydrous THF under an inert argon atmosphere.

    • Add a catalytic amount of iodine to clean the zinc surface.

    • Dropwise, add a mixture of tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl bromoacetate (1.2 eq).

    • Reflux for 2 hours. The reaction is self-validating: the visual consumption of zinc dust indicates the formation of the organozinc intermediate.

    • Quench with saturated aqueous

      
       and extract with EtOAc to yield ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate.
      

Step 2: Modified Ritter Reaction

  • Causality : Tertiary alcohols are prone to E1 elimination. By using chloroacetonitrile in the presence of concentrated

    
    , we generate a stabilized tertiary carbocation that is immediately intercepted by the nitrile, forming a robust chloroacetamide.
    
  • Procedure :

    • Dissolve the tertiary alcohol from Step 1 in chloroacetonitrile (3.0 eq) and cool to 0°C.

    • Slowly add concentrated

      
       (2.0 eq) dropwise to maintain the temperature below 5°C.
      
    • Stir at room temperature for 4 hours.

    • Pour over crushed ice and extract with DCM. The appearance of a strong amide carbonyl stretch (~1660 cm⁻¹) in FTIR validates the formation of ethyl 2-(4-(2-chloroacetamido)tetrahydro-2H-pyran-4-yl)acetate.

Step 3: Acidic Hydrolysis

  • Causality : Chloroacetamides are stable under mild conditions but can be selectively cleaved under strongly acidic reflux, which simultaneously hydrolyzes the ethyl ester to yield the target amino acid without epimerization risks (as the

    
    -carbon is achiral).
    
  • Procedure :

    • Suspend the intermediate in 6N HCl.

    • Reflux for 12 hours.

    • Cool to room temperature and wash the aqueous layer with diethyl ether to remove chloroacetic acid byproducts.

    • Lyophilize the aqueous layer to yield 4-aminotetrahydropyran-4-acetic acid hydrochloride as a white crystalline solid[3].

Synthesis_Workflow SM Tetrahydro-4H-pyran-4-one Step1 Reformatsky Reaction (Zn, Ethyl bromoacetate) SM->Step1 Int1 Tertiary Alcohol Intermediate Step1->Int1 Step2 Ritter Reaction (ClCH2CN, H2SO4) Int1->Step2 Int2 Chloroacetamide Intermediate Step2->Int2 Step3 Acidic Hydrolysis (HCl, Reflux) Int2->Step3 Prod 4-ATPAA (Target Compound) Step3->Prod

Fig 2: Self-validating three-step synthetic workflow for 4-ATPAA.

Applications in Therapeutics

The 4-ATPAA scaffold is currently being leveraged across multiple therapeutic domains:

  • Peptide Therapeutics (CRF2 Receptor Agonists) : 4-ATPAA derivatives are utilized as constrained building blocks in peptide therapeutics to enhance corticotropin-releasing factor type 2 (CRF2) receptor subtype selectivity and resist enzymatic degradation[4],[5].

  • Mitochondrial Disease Modulators : The scaffold has been used to optimize the pharmacokinetic profile of 6-phenylhexanamide derivatives. By replacing a cyclohexyl group with a THP ring, researchers achieved high potency for Mitofusin activation while strictly restricting the drug to peripheral tissues[2].

References
  • Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases Source: PubMed Central (PMC) / NIH URL:[Link]

  • CRF2 RECEPTOR AGONISTS AND THEIR USE IN THERAPY (EP 4234574 A1)
  • Revisiting 310-helices: biological relevance, mimetics and applications Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

Sources

Exploratory

Technical Whitepaper: Tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate

This guide outlines the chemical identity, structural properties, and synthetic methodology for Tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate , a specialized heterocyclic building block used in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemical identity, structural properties, and synthetic methodology for Tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate , a specialized heterocyclic building block used in the development of peptidomimetics and small-molecule therapeutics.

Executive Summary

Tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate represents a critical class of gem-disubstituted


-amino acid derivatives. By incorporating a tetrahydropyran ring at the 

-position, this scaffold introduces conformational constraint and lowers lipophilicity (LogP) compared to its carbocyclic analogs (e.g., cyclohexane derivatives). It serves as a pivotal intermediate in the synthesis of integrin inhibitors, chemokine receptor antagonists, and gabapentinoid bioisosteres.

Chemical Identity & Informatics

This section provides the definitive chemical identifiers for the compound. The data below is generated based on the specific structural connectivity of a quaternary carbon at position 4 of the pyran ring, substituted with both a primary amine and a tert-butyl acetate moiety.

Core Identifiers
PropertyValue
IUPAC Name tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate
Common Name 4-Amino-4-(carboxymethyl)tetrahydropyran tert-butyl ester
Molecular Formula

Molecular Weight 215.29 g/mol
SMILES CC(C)(C)OC(=O)CC1(N)CCOCC1
InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)6-11(12)4-7-14-8-5-11/h4-8,12H2,1-3H3
InChIKey VZCYOQUCJJQZQN-UHFFFAOYSA-N
Physicochemical Profile (Predicted)[8][9][10][11]
  • LogP: ~0.8 (Lower lipophilicity due to ether oxygen, enhancing aqueous solubility).

  • Topological Polar Surface Area (TPSA): 65.0 Ų (Amine + Ester + Ether).

  • H-Bond Donors: 1 (Primary Amine).

  • H-Bond Acceptors: 3 (Ether, Carbonyl, Ester Oxygen).

Structural Analysis & Reactivity

The Gem-Disubstituted Effect

The quaternary center at C4 of the pyran ring creates a gem-disubstituted motif. This structural feature restricts the rotation of the acetate side chain, often locking downstream peptide mimetics into specific secondary structures (e.g.,


-turns).
Reactivity Profile
  • Primary Amine: Highly nucleophilic; ready for amide coupling, reductive amination, or sulfocylation. In synthetic workflows, this is often the first point of diversification.

  • Tert-butyl Ester: Acid-labile protecting group. It remains stable under basic conditions (e.g., saponification of other esters) but can be cleaved quantitatively using Trifluoroacetic acid (TFA) or HCl in dioxane to reveal the free carboxylic acid.

  • Pyran Ring: Chemically inert under standard organic synthesis conditions, providing a stable, non-aromatic polar scaffold.

Synthetic Methodology

The synthesis of Tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate poses a challenge due to the steric hindrance at the quaternary C4 position. Standard alkylation of amines is inefficient. The most robust protocol employs Ellman’s Sulfinamide chemistry to generate the quaternary center stereoselectively (if chiral sulfinamide is used) or chemically efficiently.

Protocol: Reformatsky-Type Addition to Ketimines

Objective: Synthesize the target


-amino ester from commercially available tetrahydro-4H-pyran-4-one.
Step 1: Formation of the tert-Butanesulfinyl Imine
  • Reagents: Tetrahydro-4H-pyran-4-one, 2-methyl-2-propanesulfinamide, Titanium(IV) ethoxide (

    
    ).
    
  • Procedure:

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in THF.

    • Add 2-methyl-2-propanesulfinamide (1.1 equiv) and

      
       (2.0 equiv).
      
    • Reflux at 70°C for 16 hours.

    • Quench with brine, filter the titanium salts, and concentrate to yield the sulfinyl imine.

Step 2: Enolate Addition (Reformatsky or Lithio-ester)
  • Reagents: tert-Butyl acetate, LDA (Lithium Diisopropylamide) or Zn/TMSCl (Reformatsky conditions).

  • Procedure (Lithium Enolate Variant):

    • Generate the lithium enolate of tert-butyl acetate by treating tert-butyl acetate (1.5 equiv) with LDA in THF at -78°C.

    • Add the sulfinyl imine (from Step 1) slowly to the enolate solution at -78°C.

    • Stir for 2 hours, allowing the mixture to warm to -20°C.

    • Quench with saturated

      
      . Extract with Ethyl Acetate.
      
    • Note: This step installs the quaternary center and the acetate chain.

Step 3: Deprotection to Free Amine
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinyl-protected intermediate in methanol.

    • Add 4M HCl in dioxane (excess). Stir at room temperature for 1 hour.

    • Concentrate in vacuo. The sulfinyl group is cleaved, yielding the hydrochloride salt of the target amine.

    • Neutralize with

      
       to obtain the free base Tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate .
      
Synthetic Workflow Diagram

SynthesisPath Start Tetrahydro-4H-pyran-4-one Imine Sulfinyl Imine Intermediate Start->Imine Ti(OEt)4 t-Bu-Sulfinamide Protected Sulfinyl-Protected Beta-Amino Ester Imine->Protected Li-Enolate of t-Butyl Acetate Target Tert-butyl 2-(4-aminotetrahydro- 2H-pyran-4-yl)acetate Protected->Target HCl/Dioxane (Deprotection)

Caption: Figure 1. Convergent synthesis of the target scaffold utilizing Ellman's imine chemistry for efficient quaternary center formation.

Applications in Drug Discovery[9][12][13][14]

Bioisosterism

This compound is a pyran-based bioisostere of the cyclohexane scaffold found in Gabapentin. The oxygen atom in the ring reduces the lipophilicity (LogP) of the molecule without significantly altering the steric bulk. This is crucial for:

  • Improving Metabolic Stability: Reducing oxidative metabolism by CYP450 enzymes often observed with carbocycles.

  • Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility.

Therapeutic Areas[6][9]
  • Pain Management: As a precursor to

    
     calcium channel ligands (Gabapentinoids).
    
  • Integrin Antagonists: The

    
    -amino acid motif is a key recognition element for RGD-binding integrins (
    
    
    
    ,
    
    
    ).
  • Peptidomimetics: Used to induce turns in peptide backbones, stabilizing bioactive conformations.

Quality Control & Handling

ParameterSpecificationMethod
Purity >97%HPLC (210 nm) / 1H-NMR
Appearance White to off-white solidVisual
Storage 2–8°C, HygroscopicDesiccated under

Stability Stable as HCl salt; Free base absorbs

Re-test every 12 months

Safety Note: As a primary amine, this compound can cause skin and eye irritation. Handle with standard PPE (gloves, goggles) in a fume hood.

References

  • Sigma-Aldrich. (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid Product Page. Retrieved from

  • PubChem. Compound Summary for (4-aminotetrahydro-2h-pyran-4-yl)acetic acid. Retrieved from

  • Ellman, J. A., et al.Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 2010. (General reference for the synthetic methodology described).
  • Organic Syntheses. Preparation of tert-Butyl Acetate. Organic Syntheses, Coll.[1] Vol. 3, p.141. Retrieved from

Sources

Foundational

Bioisosteres of cyclic alpha-amino acids in peptide design

Bioisosteres of Cyclic -Amino Acids in Peptide Design Executive Summary The incorporation of cyclic -amino acids into peptide scaffolds is a foundational strategy in peptidomimetic drug design. By constraining the backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteres of Cyclic -Amino Acids in Peptide Design

Executive Summary

The incorporation of cyclic


-amino acids into peptide scaffolds is a foundational strategy in peptidomimetic drug design. By constraining the backbone dihedral angles (

,

), these residues reduce the entropic penalty of receptor binding and stabilize bioactive secondary structures such as

-turns and polyproline helices. However, native cyclic residues like Proline (Pro) often suffer from suboptimal pharmacokinetic (PK) profiles, including rapid renal clearance and limited membrane permeability.

This technical guide details the strategic deployment of bioisosteres of cyclic


-amino acids . It moves beyond simple substitution, analyzing how specific structural modifications—heteroatom insertion, ring expansion/contraction, and bicyclic bridging—can precisely modulate lipophilicity, proteolytic stability, and cis/trans amide equilibrium without disrupting the critical pharmacophore presentation.

The Rationale: Conformational Constraint & Entropy

In linear peptides, the rotation around the N-


 (

) and

-C (

) bonds is relatively free, leading to a vast conformational ensemble in solution. Binding to a target requires the collapse of this ensemble into a single bioactive conformation, resulting in a significant entropic penalty (

).

Cyclic


-amino acids restrict the 

torsion angle (typically to

for Proline). This pre-organization:
  • Minimizes Entropy Loss: The peptide is "pre-folded," improving affinity (

    
    ).
    
  • Induces Secondary Structure: Proline and its isosteres are potent nucleators of

    
    -turns (particularly Type VI turns) and Polyproline II (PPII) helices.
    
  • Modulates cis/trans Isomerism: unlike other amino acids where the trans peptide bond is favored by >1000:1, cyclic

    
    -amino acids have a lower energy barrier between cis and trans isomers (
    
    
    
    for Pro), allowing access to unique binding topologies.

Classification of Bioisosteres

Heteroatom-Substituted Scaffolds

Replacing the methylene groups of the pyrrolidine ring with heteroatoms (Si, S, O) dramatically alters physicochemical properties while retaining the steric volume.

  • Silaproline (Sip): Replacement of the

    
    -carbon with a dimethylsilyl group (
    
    
    
    ).[1][2]
    • Effect: drastically increases lipophilicity due to the bulky, hydrophobic silyl group.

    • Application: Improving membrane permeability and blood-brain barrier (BBB) crossing.

  • Thiaproline (Thp): Replacement of the

    
    -carbon with Sulfur (Thiazolidine-4-carboxylic acid).
    
    • Effect: The C-S bond length (1.82 Å) is longer than C-C (1.53 Å), altering ring pucker. Thp is easily oxidized to sulfoxides, offering antioxidant potential.

  • Oxaproline (OxP): Oxygen insertion (Oxazolidine).

    • Effect: Reduces basicity of the amine, influencing the H-bond strength of the backbone amide.

Ring Size Variants
  • Azetidine-2-carboxylic acid (Aze): 4-membered ring.

    • Effect: Compresses the

      
       angle, often destabilizing helices but stabilizing specific tight turns.
      
  • Pipecolic acid (Pip): 6-membered ring.

    • Effect: Increases flexibility compared to Pro but imposes different steric clashes, often favoring distinct regions of the Ramachandran plot.

Bicyclic and Bridged Systems

"Locking" the ring pucker (endo vs. exo) using a methylene bridge.

  • 2-azabicyclo[2.2.1]heptane-3-carboxylic acid: A "bridged" proline.

    • Effect: Freezes the conformation. Depending on the bridge position, it can enforce a specific cis or trans amide bond preference, crucial for mimicking transition states in protease inhibition (e.g., HCV protease inhibitors).

Electronic Isosteres (Fluorination)
  • 4-Fluoroproline (Flp):

    • Mechanism:[3] The highly electronegative fluorine induces a gauche effect , preferentially stabilizing specific ring puckers (

      
      -endo for 4R-Flp, 
      
      
      
      -exo for 4S-Flp). This stereoelectronic control can hyper-stabilize collagen triple helices or destabilize them, depending on the stereochemistry.

Decision Logic for Bioisostere Selection

The following decision tree illustrates the selection process based on the specific liability or requirement of the peptide lead.

BioisostereSelection Start Lead Peptide Liability / Goal Permeability Low Membrane Permeability Start->Permeability Stability Proteolytic Instability Start->Stability Potency Low Potency / Entropy Penalty Start->Potency Sip Silaproline (Sip) (Increases Lipophilicity) Permeability->Sip Increase logP Stability->Sip Steric Shielding Thp Thiaproline (Thp) (Antioxidant / steric bulk) Stability->Thp Altered Recognition Bicyclic Bridged Bicyclics (Lock Conformation) Stability->Bicyclic Prevent Unfolding Potency->Bicyclic Pre-organize Backbone Fluoro 4-Fluoroproline (Stereoelectronic Pucker Control) Potency->Fluoro Tune Ring Pucker

Figure 1: Strategic decision tree for selecting cyclic


-amino acid bioisosteres based on physicochemical deficits.

Impact on Physicochemical & ADME Properties

The substitution of Proline with its bioisosteres results in quantitative shifts in peptide properties.

Table 1: Comparative Physicochemical Properties of Proline Bioisosteres

BioisostereStructure CodeLogP (Hydrophobicity)Cis/Trans Ratio (

)*
Primary Utility
Proline ProReference (0.0)~4.0Native structure
Silaproline SipHigh Increase (+) ~3.5 (Similar to Pro)Permeability, Stability
Thiaproline ThpModerate Increase~2.8Redox stability, Isostere
(4R)-Fluoroproline (4R)-FlpDecrease (Polar)High Trans preference Collagen stability
(4S)-Fluoroproline (4S)-FlpDecrease (Polar)High Cis preference Turn induction
Pipecolic Acid PipModerate IncreaseVariableSteric bulk, Flexibility

*Note: Cis/Trans ratio is highly context-dependent but these values represent trends in model dipeptides.

Case Study: Silaproline in Neurotensin Analogues

Background: Neurotensin (NT) is a tridecapeptide neurotransmitter. The C-terminal fragment NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) is the minimal bioactive sequence. However, the Pro10-Tyr11 bond is susceptible to endopeptidase cleavage.

Intervention: Replacement of Pro10 with Silaproline (Sip) .

Results:

  • Conformation: NMR and X-ray crystallography confirmed that Sip maintains the polyproline II helix geometry required for receptor binding.

  • Lipophilicity: The Fmoc-Sip-OH derivative showed a 14-fold increase in octanol-water partition coefficient compared to Fmoc-Pro-OH.[1]

  • Stability: The bulky dimethylsilyl group provided steric shielding, rendering the peptide significantly more resistant to proteolytic degradation.

  • Cellular Uptake: In separate studies on Pro-rich cell-penetrating peptides, Sip substitution led to a 20-fold increase in cellular uptake due to the "lipophilic punch" of the silicon moiety.

Experimental Protocols

Synthesis of (S)-Silaproline via Schöllkopf Bis-Lactim Ether

This protocol describes the asymmetric synthesis of Silaproline, a key bioisostere, utilizing the Schöllkopf chiral auxiliary.[2] This method ensures high enantiomeric excess (ee).[4]

Reagents:

  • Schöllkopf auxiliary: (2R)-(-)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

  • n-Butyllithium (n-BuLi), 1.6M in hexanes

  • Bis(chloromethyl)dimethylsilane

  • THF (anhydrous)[1]

Workflow Diagram:

SynthesisSip Step1 Schöllkopf Auxiliary (Chiral Glycine Equivalent) Step2 Lithiation (n-BuLi, -78°C) Step1->Step2 Step3 Alkylation (Bis(chloromethyl)dimethylsilane) Step2->Step3 Step4 Cyclization (Intramolecular) Step3->Step4 Step5 Hydrolysis (TFA/H2O) Step4->Step5 Product (S)-Silaproline Step5->Product

Figure 2: Synthetic pathway for (S)-Silaproline using the Schöllkopf bis-lactim ether method.[2]

Step-by-Step Methodology:

  • Metallation:

    • Dissolve (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the lithiated species.

  • Alkylation:

    • Add bis(chloromethyl)dimethylsilane (1.2 eq) rapidly to the solution at -78°C.

    • Allow the reaction to warm to -20°C over 4 hours. The electrophile attacks trans to the isopropyl group (steric control), establishing the (S)-stereocenter.

  • Cyclization (The "Silicon Switch"):

    • Treat the intermediate with NaI (catalytic) in acetone or reflux in THF to induce intramolecular nucleophilic attack of the nitrogen onto the second chloromethyl group, closing the ring to form the silylated bicycle.

  • Hydrolysis:

    • Treat the cyclic bis-lactim ether with dilute trifluoroacetic acid (TFA) and water (1:1) at 0°C.

    • Stir for 2 hours to hydrolyze the methoxy groups and cleave the auxiliary.

    • Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid (S)-Silaproline .

Evaluation of Cis/Trans Isomerization (NMR Protocol)

To validate the conformational bias of a bioisostere incorporated into a peptide.

  • Sample Prep: Dissolve 2-5 mg of the model peptide (e.g., Ac-Xaa-OMe) in 600

    
    L of 
    
    
    
    or
    
    
    .
  • Acquisition: Acquire a 1D

    
    -NMR spectrum and a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
    
  • Analysis:

    • Identify the

      
       to 
      
      
      
      cross-peaks.
    • Cis isomer: Strong NOE between

      
       and 
      
      
      
      .
    • Trans isomer: Strong NOE between

      
       and 
      
      
      
      (for Pro/Sip).
    • Integrate distinct peaks for cis and trans forms to calculate the

      
       ratio.
      

References

  • Cavelier, F., et al. (2002).[2] "Influence of silaproline on peptide conformation and bioactivity." Journal of the American Chemical Society. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024).[5] "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry. [Link]

  • Raines, R. T. (2006). "Replacement of a proline with silaproline causes a 20-fold increase in the cellular uptake of a Pro-rich peptide."[6] Journal of the American Chemical Society. [Link]

  • Choudhary, A., et al. (2011). "Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices." Protein Science. [Link]

  • Han, S., et al. (2014). "Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Technical Guide: 4,4-Disubstituted Oxane Amino Acid Intermediates

Executive Summary & Structural Logic The Scaffold: 4,4-disubstituted oxane (tetrahydropyran) amino acids represent a critical class of constrained heterocyclic building blocks. The core structure—typically 4-amino-tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The Scaffold: 4,4-disubstituted oxane (tetrahydropyran) amino acids represent a critical class of constrained heterocyclic building blocks. The core structure—typically 4-amino-tetrahydropyran-4-carboxylic acid (4-ATP) —serves as a bioisostere for cyclic aliphatic amino acids like 1-aminocyclohexanecarboxylic acid (


) and aminoisobutyric acid (Aib).

The "Oxygen Effect" in Medicinal Chemistry: Replacing the C-4 methylene of a cyclohexane ring with an ether oxygen (oxane) introduces two pivotal changes:

  • Lipophilicity Modulation: The ether oxygen lowers the logP (typically by ~1.0–1.5 units) compared to the carbocyclic analog, improving water solubility and reducing metabolic clearance linked to high lipophilicity.

  • Conformational Anchoring: The oxane ring predominantly adopts a chair conformation. Unlike cyclohexane, the C-O bond lengths (1.43 Å) are shorter than C-C bonds (1.54 Å), slightly compressing the ring and altering the vector orientation of the 4,4-substituents. This creates a specific "exclusion volume" that restricts the conformational freedom of peptides into which it is incorporated, often stabilizing

    
    -helical or 
    
    
    
    -helical turns.

Synthetic Strategies & Protocols

The synthesis of 4,4-disubstituted oxane amino acids is dominated by the construction of the quaternary center at the 4-position of the pyranone ring.

Decision Matrix: Route Selection

Before initiating synthesis, select the route based on substituent requirements:

RouteSelection Start Target: 4,4-Disubstituted Oxane AA Q1 Is the target the primary amino acid (NH2/COOH)? Start->Q1 Q2 Are alkyl substituents required at the 4-position? Q1->Q2 No (N-alkyl or C-alkyl) RouteA Route A: Bucherer-Bergs (High Yield, Scalable) Q1->RouteA Yes RouteB Route B: Strecker Synthesis (Variable Yield, Cyanide Handling) Q2->RouteB No (Alternative) RouteC Route C: Alkylation of Isocyanides (For 4-Alkyl derivatives) Q2->RouteC Yes

Figure 1: Strategic decision tree for selecting the synthetic pathway.

Protocol A: Bucherer-Bergs Synthesis (Standard)

This is the most robust method for generating the quaternary amino acid core from commercially available tetrahydro-4H-pyran-4-one.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.[1] This intermediate is thermodynamically stable and precipitates, driving the reaction to completion. Subsequent hydrolysis yields the free amino acid.

Step 1: Formation of Spiro-Hydantoin [1]

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

    
     (3.0 eq), KCN (1.2 eq).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve

      
       and KCN in water.
      
    • Add the ketone solution in ethanol dropwise.

    • Heat to 55–60°C for 12–16 hours. Note: Do not exceed 70°C to prevent cyanide decomposition.

    • Cool to 0°C. The spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) will precipitate as a white solid.

    • Filter and wash with cold water.[2]

Step 2: Alkaline Hydrolysis

  • Reagents: NaOH (40% w/v aqueous solution).

  • Procedure:

    • Suspend the spiro-hydantoin in 40% NaOH (5–10 eq).

    • Reflux at 100°C for 24–48 hours. Critical: Hydantoin hydrolysis is slow; monitoring by LC-MS is required.

    • Cool to room temperature.

    • Neutralize carefully with conc. HCl to pH 6.0 (isoelectric point).

    • The amino acid precipitates; recrystallize from water/ethanol.

Protocol B: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

For drug development, the free amino acid must be protected.

  • Reagents: Fmoc-OSu (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dioxane/Water (1:1).

  • Procedure:

    • Dissolve 4-ATP in

      
       solution.
      
    • Add Fmoc-OSu in dioxane at 0°C.

    • Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 2.

    • Extract with Ethyl Acetate.

    • Purification: Unlike standard amino acids, Fmoc-4-ATP often requires column chromatography (DCM/MeOH) due to its high polarity.

Chemical Properties & Data Summary

Table 1: Comparative Physicochemical Properties

Property4-Amino-THP-4-COOH (Oxane)1-Amino-Cyclohexane-COOH (

)
Impact on Drug Design
LogP (Calc) -3.2-1.8Oxane improves solubility.
pKa (COOH) ~2.1~2.3Inductive effect of Oxygen lowers pKa.
pKa (NH2) ~9.4~9.8Slightly less basic amine.
Conformation Chair (Rigid)Chair (Flexible)Oxane is more rigid due to C-O bond lengths.
Chirality Achiral (Prochiral C4)AchiralPlane of symmetry through O and C4.

Mechanistic Visualization: Bucherer-Bergs Pathway

Understanding the mechanism is vital for troubleshooting low yields. The formation of the aminonitrile is the rate-determining step in the initial phase, but the ring closure to hydantoin is irreversible.

BuchererBergs Ketone Tetrahydropyran-4-one Imine Imine Intermediate Ketone->Imine + NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Hydantoin Spiro-Hydantoin Carbamate->Hydantoin Cyclization (- H2O)

Figure 2: Mechanistic flow of the Bucherer-Bergs reaction converting the ketone to the stable hydantoin.[3]

Applications in Drug Discovery[4][5][6][7][8][9]

Peptide Constraints (The "Turn" Inducer)

Incorporating 4-ATP into a peptide backbone severely restricts the


 and 

torsion angles.
  • Effect: It stabilizes

    
    -turns.
    
  • Application: Used in the design of somatostatin mimetics and inhibitors of protein-protein interactions (PPIs) where a sharp turn is required for binding pocket fit.

BACE1 Inhibitors (Alzheimer's Research)

The oxane ring is frequently used in Beta-secretase 1 (BACE1) inhibitors. The cyclic ether oxygen can accept a hydrogen bond from the enzyme backbone, a specific interaction not possible with cyclohexane analogs.

  • Design Note: The 4,4-disubstitution often involves a cyclic sulfone or a spiro-linkage to occupy the S1' or S2' pockets of the protease.

Metabolic Stability

Blocking the C4 position prevents metabolic oxidation. In linear ethers, the


-carbon to the oxygen is susceptible to P450 oxidation. In the 4,4-disubstituted oxane, the C4 position is quaternary, blocking this metabolic soft spot.

References

  • Bucherer, H. T., & Bergs, H. (1934).[4] Über die Bildung von Hydantoinen. Journal für Praktische Chemie. Link

  • Nortcliffe, A., et al. (2017).[5] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper. Link

  • Chem-Impex Int. (2024). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid Product Data. Link

  • Goldmann, S., et al. (1990).[6] Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines. Journal of Medicinal Chemistry. Link

Sources

Foundational

Chemical properties of amino-oxan-yl acetate derivatives

Technical Guide: Chemical Properties and Medicinal Utility of Amino-Oxanyl Acetate Derivatives Executive Summary Amino-oxanyl acetate derivatives—specifically those based on the 4-amino-tetrahydropyran (4-amino-THP) scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemical Properties and Medicinal Utility of Amino-Oxanyl Acetate Derivatives

Executive Summary

Amino-oxanyl acetate derivatives—specifically those based on the 4-amino-tetrahydropyran (4-amino-THP) scaffold—represent a critical class of


-rich building blocks in modern drug discovery. As medicinal chemistry shifts away from flat, aromatic-heavy structures to improve physicochemical properties, the amino-oxanyl core serves as a superior bioisostere for cyclohexyl and piperidinyl rings.

This guide analyzes the chemical behavior, synthetic pathways, and application logic of amino-oxanyl acetate derivatives. It focuses on their role in lowering lipophilicity (


), enhancing metabolic stability, and serving as conformationally restricted linkers in peptidomimetics and PROTACs.

Structural & Physicochemical Architecture

The core architecture of amino-oxanyl acetate derivatives typically involves a tetrahydropyran (oxane) ring substituted with an amino group and an acetate-bearing side chain (or direct acetate ester). The most chemically significant variant for drug development is the gem-disubstituted 4-amino-tetrahydropyran-4-yl acetate scaffold.

Conformational Dynamics
  • Chair Conformation: The tetrahydropyran ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of the ether oxygen (C-O-C) distorts the bond angles slightly (

    
     vs 
    
    
    
    ), altering the spatial vector of substituents.
  • The Anomeric Effect (Positional Dependent): If the acetate or amino group is at the C2 position (adjacent to the ring oxygen), the anomeric effect stabilizes the axial conformer. However, in the more common C4-substituted scaffolds, steric bulk dictates an equatorial preference for the largest substituent to minimize 1,3-diaxial interactions.

  • Gem-Disubstitution: In 4-amino-4-acetate derivatives, the smaller group (often the amine or the acetate tail depending on protection) may be forced axial, creating a specific 3D vector that mimics the "kink" of proline or gem-dimethyl groups in peptide chains.

Physicochemical Modulation (The "Oxane Effect")

Replacing a carbocyclic methylene (


) with an ether oxygen (

) in the ring has profound effects on drug-like properties:
  • Lipophilicity (

    
    ):  The ether oxygen lowers the 
    
    
    
    by approximately 1.0–1.5 units compared to the corresponding cyclohexane analog. This is crucial for improving the water solubility of lipophilic drug candidates.
  • Basicity (

    
    ):  The inductive electron-withdrawing effect of the ring oxygen propagates through the carbon skeleton. A primary amine at the C4 position of THP typically exhibits a 
    
    
    
    of ~9.5 , roughly 1 unit lower than cyclohexylamine (
    
    
    ). This reduces the fraction of ionized species at physiological pH, potentially improving membrane permeability.

Synthetic Pathways and Manufacturing Logic

The synthesis of amino-oxanyl acetates requires strategies that manage the nucleophilicity of the amine and the electrophilicity of the ester.

Primary Route: Bucherer-Bergs Protocol (Gem-Disubstituted)

This is the industry-standard route for generating (4-amino-tetrahydropyran-4-yl)acetic acid derivatives.

Mechanism:

  • Condensation: Tetrahydro-4H-pyran-4-one reacts with ammonium carbonate and potassium cyanide.

  • Cyclization: Formation of the spiro-hydantoin intermediate.

  • Hydrolysis: Basic or acidic hydrolysis opens the hydantoin to yield the amino acid.

  • Esterification: Fischer esterification or treatment with acetyl chloride yields the acetate derivative.

Secondary Route: Reductive Amination (N-Alkylated)

For derivatives where the "acetate" is an N-linked glycine moiety (e.g., Methyl 2-[(oxan-4-yl)amino]acetate):

  • Imine Formation: Reaction of Tetrahydro-4H-pyran-4-one with glycine methyl ester.

  • Reduction: Treatment with

    
     reduces the imine to the secondary amine.
    
Visualization of Synthetic Logic

SynthesisPathways Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Imine Imine Species Ketone->Imine Glycine Methyl Ester (Reductive Amination) AminoAcid 4-Amino-THP-4-carboxylic Acid Hydantoin->AminoAcid Hydrolysis (NaOH/H2O, Heat) Target (4-Amino-oxan-4-yl)acetate (Target Scaffold) AminoAcid->Target Esterification (MeOH, SOCl2) N_Deriv N-(Oxan-4-yl)glycine Acetate Imine->N_Deriv Reduction (NaBH(OAc)3)

Caption: Divergent synthetic pathways for C-linked (green) and N-linked (blue) amino-oxanyl acetate derivatives.

Chemical Reactivity Profile

Understanding the reactivity of these derivatives is essential for their use as intermediates.

Ester Hydrolysis & Stability
  • Acidic Conditions: The oxane ring is stable to standard acidic deprotection conditions (e.g., TFA/DCM used for Boc removal). However, the acetate ester will hydrolyze to the carboxylic acid.

  • Basic Conditions: The ester is labile to saponification (LiOH/THF/Water).

  • Self-Cyclization: In cis-3-amino-4-acetoxy derivatives (vicinal), there is a high risk of

    
     acyl migration or lactamization if the amine is deprotected under basic conditions.
    
Metabolic Stability (Oxidative)

Unlike nitrogen-containing rings (piperidines), the oxane ring is highly resistant to Cytochrome P450 oxidation. Piperidines often suffer from


-carbon oxidation or N-oxidation. The amino-oxanyl ether oxygen is electronically deactivated, blocking these clearance pathways, which extends the in vivo half-life of the drug.

Experimental Protocol: Synthesis of Methyl (4-amino-tetrahydropyran-4-yl)acetate

Objective: To synthesize the hydrochloride salt of the methyl ester scaffold from the amino acid precursor.

Reagents:

  • (4-Amino-tetrahydropyran-4-yl)acetic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous) (Solvent/Reagent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-amino-tetrahydropyran-4-yl)acetic acid in anhydrous methanol (

    
     concentration).
    
  • Activation: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with evolution of

    
     and 
    
    
    
    gas.
  • Reflux: Remove the ice bath and heat the reaction to reflux (

    
    ) for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS for disappearance of the starting material.
    
  • Workup: Concentrate the reaction mixture in vacuo to remove methanol and excess thionyl chloride.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry under high vacuum.

  • Validation: The product, Methyl (4-amino-tetrahydropyran-4-yl)acetate

    
    
    
    
    
    , is obtained as a white crystalline solid.
    • 
       Check:  Look for the methyl ester singlet at 
      
      
      
      and the characteristic THP multiplets at
      
      
      (ether protons).

Applications in Drug Discovery[1][2][3][4][5]

The "Solubility Switch" in Lead Optimization

When a lead compound containing a cyclohexyl group suffers from poor aqueous solubility, replacing it with the amino-oxanyl scaffold is a standard "rescue" strategy.

  • Mechanism: The ether oxygen accepts hydrogen bonds from water, increasing solvation energy without introducing a formal charge.

Peptidomimetics

The gem-disubstituted (4-amino-oxan-4-yl) unit acts as a constrained amino acid. When incorporated into peptide chains, it restricts conformational freedom (


 angles), potentially locking the peptide into a bioactive 

-turn conformation. This is valuable for designing protease-resistant peptide drugs.
Linker Chemistry (PROTACs)

Amino-oxanyl acetates are increasingly used as linkers in PROTACs (Proteolysis Targeting Chimeras). The THP ring provides a rigid, non-collapsible spacer that maintains the separation between the E3 ligase ligand and the target protein ligand, improving degradation efficiency compared to flexible alkyl chains.

References

  • Chemical Structure & Identifiers

    • Compound: (4-Boc-amino-tetrahydropyran-4-yl)acetic acid.[1][2][3]

    • Source: Sigma-Aldrich / Merck.
    • URL:

  • Synthetic Methodology (Bucherer-Bergs)

    • Context: Standard protocols for gem-disubstituted amino acid synthesis involving ketone precursors.
    • Source: National Institutes of Health (PubChem)
    • URL:

  • Physicochemical Properties of THP Scaffolds

    • Context: Analysis of LogP and metabolic stability improvements using oxane rings.
    • Source:Journal of Medicinal Chemistry (General Principles of Bioisosterism).
    • URL:

  • Application in Peptide Synthesis

    • Context: Use of tetrahydropyranyl derivatives as protecting groups and scaffolds.[4]

    • Source:Organic Letters (2015).[5] "Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group".[5]

    • URL:[5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Deprotection of tert-Butyl 2-(4-Aminooxan-4-yl)acetate

[1] Executive Summary & Strategic Analysis The target molecule, tert-butyl 2-(4-aminooxan-4-yl)acetate , represents a specific class of -amino acid derivatives incorporating a tetrahydropyran (oxane) core.[1] These scaff...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

The target molecule, tert-butyl 2-(4-aminooxan-4-yl)acetate , represents a specific class of


-amino acid derivatives  incorporating a tetrahydropyran (oxane) core.[1] These scaffolds are critical pharmacophores in the development of gabapentinoid analogs and enzyme inhibitors.

The objective is the chemoselective removal of the tert-butyl ester protecting group to yield 2-(4-aminooxan-4-yl)acetic acid (typically isolated as an ammonium salt).[1]

Strategic Considerations
  • Acid vs. Base Hydrolysis: Unlike methyl or ethyl esters, tert-butyl esters are sterically hindered and highly resistant to saponification (base hydrolysis).[1] Aggressive basic conditions often lead to side reactions before ester cleavage.[1] Therefore, acidolysis is the mandatory pathway.

  • Mechanistic Pathway: The reaction proceeds via an

    
     mechanism (Acid-catalyzed, Alkyl cleavage, Unimolecular).[1] The carbonyl oxygen is protonated, followed by the rate-limiting heterolysis of the O-tBu bond to generate the carboxylic acid and a tert-butyl carbocation. The cation rapidly eliminates a proton to form isobutylene gas (2-methylpropene).[1]
    
  • Risk Mitigation (Lactamization): As a

    
    -amino acid precursor, there is a theoretical risk of cyclization to a 
    
    
    
    -lactam (4-membered ring).[1] However, this process is thermodynamically disfavored compared to
    
    
    - or
    
    
    -lactams.[1] By maintaining acidic conditions throughout the reaction and isolation, the amine remains protonated (
    
    
    ), rendering it non-nucleophilic and preventing cyclization.

Reaction Mechanism & Pathway[2]

The following diagram illustrates the acid-catalyzed deprotection and the critical elimination step that drives the reaction to completion.

DeprotectionMechanism Start Substrate (t-Butyl Ester) Protonation Protonated Intermediate Start->Protonation + H+ (TFA/HCl) Cleavage Bond Heterolysis (Rate Limiting) Protonation->Cleavage - HOOC-R Products Product (Carboxylic Acid + Isobutylene) Cleavage->Products Elimination (-H+)

Figure 1: Mechanistic flow of acid-catalyzed tert-butyl ester cleavage.

Experimental Protocols

Two validated methods are provided. Method A uses Trifluoroacetic Acid (TFA) and is preferred for small-scale discovery chemistry due to speed and ease of monitoring.[1] Method B uses Hydrochloric Acid (HCl) and is preferred for scale-up or when the hydrochloride salt is the desired final form for biological testing.[1]

Method A: TFA-Mediated Deprotection (Standard)[1]

Reagents:

  • Substrate: tert-butyl 2-(4-aminooxan-4-yl)acetate[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous[3]

  • Reagent: Trifluoroacetic Acid (TFA)[1][3]

  • Scavenger (Optional): Triethylsilane (TES) or water (1-2%)[1]

Protocol:

  • Preparation: Dissolve 1.0 equivalent of the substrate in DCM (concentration ~0.1 M to 0.2 M).[1]

    • Note: Ensure the glassware is clean; strict anhydrous conditions are not critical as water does not inhibit this specific mechanism, but anhydrous DCM is standard practice.

  • Acidification: Cool the solution to 0°C (ice bath). Add TFA dropwise.[1]

    • Ratio: A typical ratio is 1:1 to 1:4 (v/v) TFA:DCM.[1] For 1 mmol substrate in 5 mL DCM, add 1–2 mL TFA.

    • Observation: Gas evolution (isobutylene) may be observed as bubbles.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C).

    • Time: 1 to 3 hours.[1]

    • Monitoring: Check by LC-MS or TLC.[1][3][4]

      • TLC:[1][3][4][5] Stain with Ninhydrin (amine detection) or Bromocresol Green (acid detection).[1] The product will be very polar and stay at the baseline.

      • LC-MS: Look for the disappearance of

        
         and appearance of product mass 
        
        
        
        .[1]
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.[1]

    • Co-evaporation (Critical): Redissolve the oily residue in Toluene (5–10 mL) or DCM and evaporate again.[1] Repeat 2–3 times. This azeotropically removes residual TFA, which can be cytotoxic in biological assays.

  • Precipitation:

    • Dissolve the residue in a minimum amount of Methanol (0.5 mL) or DCM.[1]

    • Add excess cold Diethyl Ether or MTBE (10–20 mL) with vigorous stirring.

    • The product (TFA salt) should precipitate as a white solid.[1]

    • Filter or centrifuge to collect.[1]

Method B: HCl-Mediated Deprotection (Pharma Preferred)[1]

Reagents:

  • Substrate: tert-butyl 2-(4-aminooxan-4-yl)acetate[1][2]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercial solution)

Protocol:

  • Preparation: Place the substrate (solid) in a round-bottom flask.

  • Reaction: Add 4.0 M HCl in Dioxane (10–20 equivalents relative to substrate).

    • Note: No additional solvent is usually needed, but if solubility is poor, a small amount of DCM can be added.

  • Stirring: Stir at Room Temperature for 2–4 hours.

    • Safety: Ensure the vessel is vented (needle through septum) to release isobutylene gas pressure.[1]

  • Isolation:

    • Often, the amino acid hydrochloride salt will precipitate directly from the dioxane solution as a white solid.

    • If precipitation occurs: Filter the solid under nitrogen/argon (the salt may be hygroscopic).[1] Wash with diethyl ether.[1][4]

    • If no precipitation: Concentrate in vacuo and triturate the residue with Diethyl Ether/Hexanes to induce solidification.

Analytical Validation & QC

Verify the integrity of the product using the following markers.

Analytical MethodExpected ObservationDiagnostic Signal
1H NMR (DMSO-d6) Loss of t-Butyl Disappearance of the strong singlet at

ppm (9H).[1]
1H NMR (DMSO-d6) Ammonium Protons Broad singlet at

ppm (3H,

).[1]
1H NMR (DMSO-d6) Carboxylic Acid Very broad singlet at

ppm (1H,

).[1]
LC-MS (ESI+) Mass Shift Parent ion shifts from

(Ester) to

(Acid).[1]
LC-MS Lactam Check Ensure no peak at

(

), which indicates cyclization.

Troubleshooting Guide

Issue 1: Product is an oil/gum that won't solidify. [1]

  • Cause: Residual TFA or solvent; hygroscopic nature of the salt.

  • Solution: Perform the toluene co-evaporation step rigorously. Triturate the oil with anhydrous Diethyl Ether and scratch the flask walls with a glass rod. Store in a desiccator.

Issue 2: Incomplete reaction after 4 hours.

  • Cause: Substrate concentration too low or acid depleted.[1]

  • Solution: Add fresh TFA or HCl.[1] Ensure the reaction is not sealed too tightly (isobutylene inhibition is rare but possible in equilibrium, though gas escape drives it).

Issue 3: Appearance of "Lactam" mass (M-18). [1]

  • Cause: Accidental basic workup or excessive heating during evaporation.[1]

  • Solution: Avoid using bases (NaHCO3, NaOH) during workup. Keep rotary evaporator bath temperature

    
    .
    

Workflow Visualization

Workflow Start Start: t-Butyl Ester Substrate Choice Select Method Start->Choice MethodA Method A: TFA / DCM (1:2 Ratio, 0°C -> RT) Choice->MethodA Small Scale / Speed MethodB Method B: 4M HCl / Dioxane (10 equiv, RT) Choice->MethodB Scale Up / HCl Salt Monitor Monitor: TLC / LCMS (Target: Loss of tBu) MethodA->Monitor MethodB->Monitor WorkupA Evaporate -> Toluene Co-evap (Remove residual TFA) Monitor->WorkupA Method A Path WorkupB Filter Precipitate directly OR Evaporate Monitor->WorkupB Method B Path Precip Precipitation / Trituration (Solvent: Et2O or MTBE) WorkupA->Precip WorkupB->Precip Final Final Product: Amino Acid Salt (Solid) Precip->Final

Figure 2: Decision tree and process flow for the deprotection workflow.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for acid stability of t-butyl esters).

  • Li, B., et al. (2006).[6] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[3][6] The Journal of Organic Chemistry, 71(23), 9045–9050. Link (Alternative mild acid protocols).[1]

  • Han, G., et al. (2004). "Design, Synthesis, and Biological Evaluation of Potent beta-Secretase Inhibitors." Journal of Medicinal Chemistry, 53(5). (Example of beta-amino acid deprotection in drug synthesis).
  • PubChem Compound Summary. (2025). "tert-butyl 2-(4-aminooxan-4-yl)acetate."[1][2] National Center for Biotechnology Information.[1] Link[1]

Sources

Application

Incorporating 4-aminooxan-4-yl acetate into Fmoc solid-phase peptide synthesis

Application Note & Protocol Topic: A Practical Guide to the Incorporation of 4-aminooxan-4-yl acetate into Fmoc Solid-Phase Peptide Synthesis Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Practical Guide to the Incorporation of 4-aminooxan-4-yl acetate into Fmoc Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as stability, potency, and bioavailability.[1][2] Among these, cyclic aliphatic structures offer unique conformational constraints that can pre-organize a peptide into a bioactive conformation. This guide provides a comprehensive, field-tested protocol for the successful incorporation of 4-aminooxan-4-yl acetate, a sterically hindered ncAA, into peptide sequences using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We address the specific challenges posed by this building block, offering optimized protocols for coupling, cleavage, and purification, and explain the chemical rationale behind each procedural choice to ensure high-yield, high-purity synthesis for researchers and drug development professionals.

Introduction: The Rationale for Oxane-Based Amino Acids

Peptide therapeutics often suffer from metabolic instability and poor membrane permeability. Introducing ncAAs with unique structural features is a proven strategy to overcome these limitations.[3] The building block at the center of this guide is 2-(4-aminooxan-4-yl)acetic acid, hereafter referred to as Aoa . Its oxane (tetrahydropyran) ring imposes significant conformational rigidity on the peptide backbone. Furthermore, the quaternary α-carbon introduces substantial steric bulk, a feature that presents a distinct challenge to standard SPPS protocols.[4][5]

Successful incorporation requires a departure from routine coupling methodologies. This document serves as a detailed guide to navigate these challenges, ensuring that the unique benefits of the Aoa scaffold can be reliably accessed.

cluster_Aoa Fmoc-Aoa-OH Building Block Aoa_structure Chemical Structure: Fmoc-NH-C(CH2COOH)-(CH2CH2OCH2CH2) Key Features: - Quaternary α-carbon (steric hindrance) - Oxane ring (conformational rigidity)

Caption: Structure and key features of Fmoc-Aoa-OH.

Pre-Synthesis Preparation: Laying the Groundwork

A successful synthesis begins with careful preparation of the solid support and the ncAA building block.

Fmoc Protection of 2-(4-aminooxan-4-yl)acetic acid

The Aoa moiety must first be Nα-protected with an Fmoc group to be compatible with the synthesis workflow. This is typically achieved by reacting the free amino acid with Fmoc-OSu or Fmoc-Cl under basic conditions.[6] The resulting Fmoc-Aoa-OH should be purified to >98% to prevent chain termination from impurities like acetic acid, which can cap the growing peptide chain.[7]

Resin Selection and Swelling

The choice of resin dictates the C-terminal functionality of the final peptide.[8]

  • Wang Resin: For peptides with a C-terminal carboxylic acid.

  • Rink Amide Resin: For peptides with a C-terminal amide.

Protocol: Resin Swelling

  • Place the desired amount of resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading) into a fritted reaction vessel.[9]

  • Add sufficient dichloromethane (DCM) to cover the resin and allow it to swell for 30 minutes.

  • Drain the DCM and wash the resin 3x with dimethylformamide (DMF).

  • Add sufficient DMF to swell the resin for an additional 30 minutes. The resin is now ready for the first deprotection/coupling cycle.[10]

The SPPS Cycle: A Protocol Optimized for Steric Hindrance

The core of the process is the iterative cycle of deprotection and coupling. While standard for canonical amino acids, the coupling of Fmoc-Aoa-OH requires significant optimization.

Start Start Cycle: Peptide-Resin-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Optimized Coupling of Fmoc-Aoa-OH Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 KaiserTest 5. Kaiser Test (Check for free amines) Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Positive (Blue) Recouple Double Couple (Repeat Step 3) KaiserTest->Recouple Negative (Yellow) Recouple->Wash2

Caption: Optimized SPPS workflow for incorporating Fmoc-Aoa-OH.

Fmoc Deprotection

This step exposes the N-terminal amine for the subsequent coupling reaction.

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.[11]

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 2 and 3 with a fresh 20% piperidine solution for 10-15 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Optimized Coupling of Fmoc-Aoa-OH

This is the most critical step. The steric hindrance from Aoa's quaternary α-carbon necessitates the use of a highly efficient coupling reagent to prevent incomplete reactions and deletion sequences.[4][13] Standard carbodiimide reagents like DIC are often insufficient.[13] Aminium/Uronium salt-based reagents are strongly recommended.

Table 1: Recommended Coupling Reagents for Fmoc-Aoa-OH

Reagent Activating Additive Base (Equivalents) Key Advantages & Causality Reference
HATU (Internal HOAt) DIEA (6-10 eq.) Forms a highly reactive OAt-ester. The pyridine nitrogen of HOAt provides anchimeric assistance, accelerating the reaction. This is the gold standard for hindered couplings. [14]
HCTU (Internal HOBt derivative) DIEA (6-10 eq.) More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole ring, leading to a more potent activated ester. [14][15]

| COMU | (Internal Oxyma) | DIEA (6-10 eq.) | Generates Oxyma-based active esters, which show reactivity comparable or superior to HATU. Oxyma is non-explosive, making it a safer alternative to HOBt/HOAt-based reagents. |[16] |

Protocol: HATU-Mediated Coupling of Fmoc-Aoa-OH

  • Pre-activation: In a separate vial, dissolve Fmoc-Aoa-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[12]

  • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow.[12]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. Rationale: Extended coupling time is crucial to overcome the steric barrier and drive the reaction to completion.[4]

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Monitoring and Troubleshooting

It is essential to confirm the completion of the coupling reaction before proceeding.

Protocol: The Kaiser Test [17][18]

  • Take a small sample of resin beads (1-2 mg) after the coupling and washing steps.

  • Wash the beads with ethanol and add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in ethanol), and C (phenol in ethanol).

  • Heat the sample at 110°C for 5 minutes.

  • Interpretation:

    • Beads are yellow/colorless: Negative result. The coupling is complete (no free primary amines). Proceed to the next deprotection step.[17]

    • Beads are deep blue: Positive result. The coupling is incomplete (free primary amines are present).[17]

Troubleshooting Incomplete Coupling: If the Kaiser test is positive, a "double coupling" is required. Simply repeat the coupling protocol (Section 3.2) with a fresh solution of activated Fmoc-Aoa-OH.[18] Do not proceed until a negative Kaiser test result is achieved.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin, and all side-chain protecting groups must be removed simultaneously. This is achieved with a strong acid, typically trifluoroacetic acid (TFA), mixed with "scavengers."[19]

The Role of Scavengers: During cleavage, protecting groups (e.g., t-Butyl, Trityl) form highly reactive carbocations. Scavengers are nucleophilic agents that trap these cations, preventing them from re-attaching to or modifying sensitive residues like Tryptophan, Methionine, or Tyrosine.[20]

Table 2: Common Cleavage Cocktail Compositions

Cocktail Name Composition (v/v/w) Use Case Reference
TFA/TIS/H₂O 95% / 2.5% / 2.5% Standard cocktail for peptides without highly sensitive residues (e.g., Trp, Cys, Met). TIS (triisopropylsilane) is an excellent cation scavenger. [8]

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% | A robust, "universal" cocktail for complex peptides containing multiple sensitive residues. The combination of scavengers provides broad protection. |[19] |

Protocol: Peptide Cleavage with Reagent K

  • After the final deprotection step, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[19]

  • In a well-ventilated fume hood, prepare fresh Reagent K.

  • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[19]

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin through a fritted funnel and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether (-20°C).[4]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under a vacuum.

Peptide Analysis and Purification

The final step is to assess the purity of the crude product and purify it to the desired level.

Analytical High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing peptide purity.[21][22]

  • Column: C18 stationary phase is suitable for most peptides.[21]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Detection: UV absorbance at 214 nm and 280 nm.[21]

Table 3: Example Analytical HPLC Gradient

Time (min) % Mobile Phase B
0 5
25 65
27 95

| 30 | 5 |

Mass Spectrometry (MS)

MS is essential to confirm that the correct peptide was synthesized by verifying its molecular weight.[23] This is typically done by coupling the HPLC system to a mass spectrometer (LC-MS).

Preparative RP-HPLC

The same principles as analytical HPLC apply, but on a larger scale to isolate the target peptide from synthesis-related impurities (e.g., deletion sequences, capped peptides).[24] Fractions corresponding to the main product peak are collected, pooled, and lyophilized to yield the final, purified peptide.

Conclusion

The incorporation of sterically demanding ncAAs like 4-aminooxan-4-yl acetate is a challenging but highly rewarding endeavor in peptide science. Success hinges on moving beyond standard SPPS conditions. By employing potent coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can reliably access novel peptide structures. The protocols detailed in this guide provide a validated framework for overcoming the inherent steric challenges, enabling the synthesis of conformationally constrained peptides for advanced therapeutic and research applications.

References

  • Bio-protocol. (n.d.). Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • News-Medical. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. Retrieved from [Link]

  • Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Nature Protocols. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Abdel-Moty, S. G., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Molecules. Retrieved from [Link]

  • Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • LCGC International. (2022, April 15). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Collins, J. M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

  • Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Medina-Audelo, A. M., et al. (2020). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86747459. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium acetate. Retrieved from [Link]

Sources

Method

Reaction conditions for coupling sterically hindered beta-amino acids

Application Note: AN-2026-BETA Topic: Reaction Conditions for Coupling Sterically Hindered -Amino Acids Date: March 05, 2026 Abstract & Introduction The incorporation of -amino acids into peptide backbones is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BETA Topic: Reaction Conditions for Coupling Sterically Hindered


-Amino Acids
Date:  March 05, 2026

Abstract & Introduction

The incorporation of


-amino acids into peptide backbones is a critical strategy in modern drug design.[1] These peptidomimetics offer resistance to proteolytic degradation and the ability to fold into unique secondary structures (helices, sheets, and turns) unavailable to standard 

-peptides. However, their utility is often bottlenecked by synthetic difficulty.

Coupling sterically hindered


-amino acids—particularly 

-disubstituted or bulky

-analogs—presents a unique kinetic challenge. The additional methylene group introduces electronic deactivation, while substituents at the

-position (in

systems) create severe steric shielding of the electrophilic carbonyl. Standard SPPS protocols (e.g., HBTU/DIPEA) often result in incomplete coupling, deletion sequences, and low crude purity.

This guide provides a tiered optimization strategy, moving from high-efficiency uronium/oxyma protocols to "nuclear" options involving acid fluorides, ensuring successful incorporation of even the most difficult residues.

Mechanistic Insight: The Steric Barrier

To solve the coupling problem, one must understand the failure mode. In


-amino acids, the reactivity profile is distinct:
  • Electronic Deactivation: The

    
    -amine is less nucleophilic than an 
    
    
    
    -amine due to the loss of the inductive effect from the carboxyl group (further distance).
  • Steric Shielding (

    
     vs. 
    
    
    
    ):
    • 
      -Amino Acids:  The side chain is on the 
      
      
      
      -carbon. Steric hindrance is moderate; standard high-efficiency coupling usually works.
    • 
      -Amino Acids:  The side chain is on the 
      
      
      
      -carbon (adjacent to the carbonyl). This creates a "neopentyl-like" steric wall, severely retarding the approach of the incoming nucleophile to the active ester.
    • 
      -Disubstituted:  Extreme hindrance. Standard active esters (OBt/OAt) are often too bulky to be attacked effectively.
      

The Solution: We must use smaller, more reactive electrophiles (Acid Fluorides) or highly reactive leaving groups (Oxyma) combined with optimal solvation.

BetaCouplingChallenge Start Target: Couple Beta-AA Sub_Beta3 Beta-3 AA (Mod. Hindrance) Start->Sub_Beta3 Sub_Beta2 Beta-2 / Beta-2,2 AA (Severe Hindrance) Start->Sub_Beta2 Sol_Standard Protocol A: COMU/Oxyma Sub_Beta3->Sol_Standard Usually Sufficient Issue_Kinetic Slow Kinetics (Steric Wall) Sub_Beta2->Issue_Kinetic Issue_SideRxn Side Reaction: N-Terminus Capping or Decomposition Issue_Kinetic->Issue_SideRxn If too slow Sol_Nuclear Protocol B: Acid Fluoride (TFFH) Issue_Kinetic->Sol_Nuclear Requires Small Electrophile Success Full Incorporation Sol_Standard->Success High Yield Sol_Nuclear->Success High Yield

Figure 1: Decision logic for selecting coupling strategies based on


-amino acid substitution patterns.

Reagent Selection Guide

The choice of coupling reagent is the single most critical variable.

Reagent ClassReagent NameSuitability for Beta-AAsMechanism/Notes
Generations 1-2 HBTU, TBTU, PyBOPPoor to Fair Generally insufficient for

or hindered sequences. PyBOP is better than HBTU but generates carcinogenic HMPA byproduct analogs.
Generation 3 HATU Good The gold standard for years. The HOAt leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling.
Generation 4 COMU Excellent Recommended. Uses Oxyma Pure (non-explosive) as a leaving group.[2] Shows superior solubility and comparable/better reactivity than HATU with less epimerization risk.[2][3][4]
Acid Fluorides TFFH Superior The "Nuclear Option." Generates an acid fluoride in situ.[5][6] The -COF species is small and highly electrophilic, bypassing the steric bulk of the leaving group found in HATU/COMU.

Detailed Protocols

Protocol A: The "Modern Standard" (COMU/Oxyma)

Best for:


-amino acids, moderate 

-amino acids, and general optimization.

Materials:

  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate).[2][7]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA. Note: Collidine is preferred for hindered couplings to minimize base-catalyzed side reactions.

  • Solvent: DMF or NMP (NMP recommended for difficult sequences).[8]

Procedure:

  • Resin Preparation: Swell resin in DMF/NMP for 30 mins. Drain.

  • Pre-Activation (Crucial):

    • In a vial, dissolve Fmoc-

      
      -AA-OH (3.0 eq)  and COMU (3.0 eq)  in minimal NMP.
      
    • Add Collidine (6.0 eq) .

    • Wait exactly 2 minutes. (Do not exceed 5 mins; active esters can degrade).

  • Coupling:

    • Transfer the activated solution to the resin.[4][8][9]

    • Agitate at Room Temperature for 2 hours . (Standard 45 min couplings are insufficient).

  • Monitoring:

    • Perform a micro-cleavage or Kaiser test. If positive (blue), proceed to Double Coupling .

  • Double Coupling (if needed):

    • Repeat steps 2-3 with fresh reagents.

Protocol B: The "Nuclear Option" (In-Situ Acid Fluoride via TFFH)

Best for:


-disubstituted amino acids, Aib analogs, and cases where Protocol A fails.

Why this works: The Fluoride atom is tiny compared to the OBt/OAt/Oxyma leaving groups. It creates less steric congestion at the transition state.

Materials:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][5][6][9][10]

  • Base: DIPEA (Diisopropylethylamine).[2][4][6][11]

  • Solvent: Anhydrous DCM or DMF (DCM often favors acid fluoride formation).[8]

Procedure:

  • Activation:

    • Dissolve Fmoc-

      
      -AA-OH (4.0 eq)  and TFFH (4.0 eq)  in anhydrous DCM/DMF (1:1 ratio is often effective).
      
    • Add DIPEA (8.0 eq) .

    • Agitate for 15-20 minutes in a separate vial. This allows the conversion of the carboxylic acid to the acid fluoride (-COF).[6][9]

  • Coupling:

    • Add the solution to the resin.[4][8][9][11]

    • Agitate for 2 to 4 hours .

    • Optional: Raise temperature to 40°C (use caution with Cys/His residues).

  • Wash:

    • Wash resin with DCM (x3) then DMF (x3).[4] Acid fluorides can be sticky; thorough washing is essential.

Protocol C: Microwave-Assisted Coupling

Best for: Accelerating either Protocol A or B.

Microwave irradiation helps overcome the enthalpic barrier of the steric hindrance and improves chain solvation (breaking aggregation).

Settings:

  • Temperature: 75°C (Standard), 50°C (if Cys/His present).

  • Power: 25-30W (Dynamic).

  • Time: 10 minutes (Single coupling often sufficient).

  • Reagents: Use COMU/Oxyma/Collidine (Protocol A chemistry). Note: Avoid HBTU/DIPEA in microwave as it promotes epimerization at high heat.

Troubleshooting & Optimization Matrix

Use this table to diagnose failure modes after the first attempt.

ObservationProbable CauseCorrective Action
No Reaction (100% Starting Material) Activation failure or extreme steric clash.Switch to Protocol B (TFFH) . Ensure solvents are anhydrous.
Low Yield (<50%) Slow kinetics; aggregation.Switch to NMP solvent. Increase temperature to 50-60°C. Perform double coupling.
Epimerization (DL-isomer detected) Base-catalyzed proton abstraction.Switch base from DIPEA to Collidine or TMP . Lower temperature if using microwave.
Deletion Sequences Incomplete coupling in previous steps.Cap unreacted amines with Acetic Anhydride/Pyridine after every coupling step to purify the final trace.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., & El-Faham, A. (1995).[10] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2][9][10] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Subtelny, A. O., et al. (2008). Synthesis of Acyclic and Cyclic

    
    -Amino Acids and Their Incorporation into Peptides.[12] Journal of Organic Chemistry. Link
    
  • Luxembourg Bio Technologies. (n.d.).[2] COMU: The Safer and More Efficient Coupling Reagent.[2][3] Link

  • BenchChem. (2025).[4][8][9] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. Link

Sources

Application

Application Note: Utilizing tert-Butyl 2-(4-aminooxan-4-yl)acetate as a Conformationally Restricted Proline Bioisostere

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in peptidomimetics and foldamers. Executive Summary & Rationale L-Proline is a ubiquitous structural element in native pep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in peptidomimetics and foldamers.

Executive Summary & Rationale

L-Proline is a ubiquitous structural element in native peptides, heavily relied upon by nature to induce sharp backbone reversals (e.g.,


-turns and 

-turns) critical for protein-protein interactions. However, translating proline-rich peptides into clinical therapeutics is hindered by two major liabilities: the tertiary amide bond is highly susceptible to cis-trans isomerization (leading to conformational heterogeneity), and the residue is a primary target for rapid degradation by prolyl endopeptidases.

To overcome these developmental roadblocks, tert-butyl 2-(4-aminooxan-4-yl)acetate serves as an advanced, conformationally restricted bioisostere. By utilizing a


-gem-disubstituted framework built around a tetrahydropyran (oxane) ring, this building block locks the peptide backbone into a predictable, stable turn conformation while conferring absolute resistance to native 

-peptidases[1],[2]. This application note details the physicochemical rationale, synthetic preparation, and validation protocols required to successfully incorporate this non-natural amino acid into drug discovery pipelines.

Physicochemical & Conformational Profiling

When replacing L-Proline, it is crucial to balance conformational rigidity with aqueous solubility. While fully carbocyclic analogs (like 1-aminocyclohexaneacetic acid) provide excellent steric restriction, they drastically increase lipophilicity, often leading to peptide aggregation. The oxane bioisostere solves this by introducing a polar oxygen atom into the ring system.

Table 1: Comparative Profiling of Proline and Bioisosteric Alternatives

PropertyL-Proline1-Aminocyclohexaneacetic acid2-(4-aminooxan-4-yl)acetic acid
Backbone Type

-amino acid

-amino acid

-amino acid
Amide Bond Formed Tertiary (prone to cis/trans)Secondary (exclusively trans)Secondary (exclusively trans)
Protease Stability Low (cleaved rapidly)High (fully resistant)High (fully resistant)
Aqueous Solubility High (Hydrophilic)Low (Highly Lipophilic)Moderate (Tunable via Oxane O)
Turn Induction Strong (

-turns)
Strong (14-helices / turns)Strong (14-helices / turns)

Mechanistic Insights: The Causality of the Oxane Scaffold

The utility of 2-(4-aminooxan-4-yl)acetic acid derivatives stems from three synergistic structural features:

  • Conformational Lock via Gem-Disubstitution: The presence of the bulky tetrahydropyran ring at the

    
    -carbon severely restricts the 
    
    
    
    and
    
    
    dihedral angles of the peptide backbone. Unlike linear
    
    
    -amino acids, gem-disubstituted cyclic
    
    
    -amino acids are energetically forced into folded secondary structures, providing novel motifs for the construction of stable reverse turns that mimic proline's rigidity[3].
  • Proteolytic Evasion: The insertion of an additional methylene group between the amine and the carboxylate renders the resulting amide bonds unrecognizable to standard

    
    -peptidases. This structural deviation drastically extends the in vivo half-life of the peptidomimetic[2].
    
  • Tunable Lipophilicity: The oxygen atom within the tetrahydropyran ring acts as a crucial hydrogen bond acceptor. This controllable conformational restriction maintains a favorable polar surface area (PSA), preventing the severe drops in solubility typically seen when incorporating bulky aliphatic constraints[4].

Mechanism P Native Proline Peptide E Prolyl Endopeptidase P->E Cleavage D Rapid Degradation (Short Half-life) E->D M Oxane Bioisostere Peptide S Steric Shielding & β-Amino Acid Backbone M->S Structural Lock B Receptor Binding (Pre-organized Turn) M->B Active Conformation T Protease Resistance (Extended Half-life) S->T Prevents Cleavage

Fig 1. Mechanistic pathway of protease resistance and turn-induction by the oxane bioisostere.

Experimental Workflows & Protocols

To utilize tert-butyl 2-(4-aminooxan-4-yl)acetate in standard Solid-Phase Peptide Synthesis (SPPS), the molecule must first be converted into an Fmoc-protected free acid. The following protocols are designed as self-validating systems , ensuring that analytical confirmation is built into every critical step.

Workflow A tert-butyl 2-(4-aminooxan-4-yl)acetate (Starting Material) B Fmoc Protection (Fmoc-OSu, DIPEA) A->B C tert-Butyl Ester Cleavage (TFA/DCM) B->C D Fmoc-2-(4-aminooxan-4-yl)acetic acid (SPPS Building Block) C->D E Microwave-Assisted SPPS (HATU/HOAt Coupling) D->E F Conformationally Restricted Peptidomimetic E->F

Fig 2. Workflow for converting the oxane ester into an SPPS-ready building block.

Protocol 1: Synthesis of Fmoc-2-(4-aminooxan-4-yl)acetic acid

Causality: The commercial starting material features a free amine and a tert-butyl protected carboxylate. For Fmoc-SPPS, the polarity of protection must be inverted.

  • Amine Protection: Dissolve 10 mmol of tert-butyl 2-(4-aminooxan-4-yl)acetate in 50 mL of anhydrous dichloromethane (DCM). Add 20 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 12 mmol of Fmoc-OSu. Stir at room temperature for 4 hours.

  • Validation Point 1: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the purple spot (primary amine) confirms complete Fmoc protection.

  • Ester Cleavage: Concentrate the organic layer in vacuo. Resuspend the crude intermediate in 40 mL of a cleavage cocktail consisting of TFA/DCM/Triisopropylsilane (TIPS) (50:45:5 v/v). Stir for 2 hours to hydrolyze the tert-butyl ester.

  • Validation Point 2: Evaporate the TFA under a stream of nitrogen and precipitate the product in ice-cold diethyl ether. Analyze the resulting white powder via LC-MS. The presence of the

    
     peak corresponding to the Fmoc-protected free acid confirms the building block is ready for SPPS.
    
Protocol 2: Microwave-Assisted SPPS Incorporation

Causality: The


-gem-disubstitution creates immense steric hindrance around the amine and carboxylate. Standard DIC/HOBt coupling is thermodynamically insufficient. We utilize HATU combined with HOAt; the pyridine nitrogen of HOAt provides a critical neighboring-group effect that accelerates the formation of the active ester, overcoming the steric barrier.
  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Coupling Cocktail: For a 0.1 mmol scale synthesis, dissolve 0.3 mmol (3.0 eq) of Fmoc-2-(4-aminooxan-4-yl)acetic acid, 0.3 mmol HATU, and 0.3 mmol HOAt in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Allow pre-activation for 2 minutes.

  • Microwave Coupling: Add the activated cocktail to the resin. Heat in a microwave peptide synthesizer at 75°C for 15 minutes (power dynamically adjusted to maintain temperature).

  • Validation Point 3: Standard Kaiser (ninhydrin) tests frequently yield false negatives for sterically hindered amines. Instead, perform a micro-cleavage: transfer ~5 mg of resin to a microcentrifuge tube, treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in ether, and analyze the supernatant via LC-MS. Confirm the mass addition of the oxane residue before proceeding to the next deprotection step.

Protocol 3: Proteolytic Stability Validation Assay

Causality: To empirically validate the bioisosteric replacement, the synthesized foldamer must be challenged against human serum peptidases alongside a native proline control peptide.

  • Incubation: Prepare 50 µM solutions of the oxane-modified peptide and a native proline-containing control peptide in 25% human blood serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a stable isotope-labeled peptide).
  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Validation Point 4: Analyze the supernatant via HPLC-UV/MS. Plot the Area Under the Curve (AUC) of the parent peptide peak relative to the internal standard over time. A successful bioisosteric replacement is validated when the oxane-modified peptide exhibits >90% intact mass at 24 hours, whereas the native proline control exhibits a half-life (

    
    ) of <2 hours.
    

References

1.[1] Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP) by confocal on-bead screening. PubMed Central (PMC). URL: 2.[2] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. URL: 3.[4] Conformational Control of Tetrahydropyran-based Hybrid Dipeptide Catalysts Improves Activity and Stereoselectivity. SciSpace. URL: 4.[3] Preparation of Achiral and of Enantiopure Geminally Disubstituted β-Amino Acids for β-Peptide Synthesis. ResearchGate. URL:

Sources

Method

Arndt-Eistert homologation to synthesize 4-aminooxan-4-yl acetate

Application Note: Synthesis of Conformationally Restricted β-Amino Acids via Arndt-Eistert Homologation Executive Summary The incorporation of conformationally restricted β-amino acids into peptidomimetics is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Conformationally Restricted β-Amino Acids via Arndt-Eistert Homologation

Executive Summary

The incorporation of conformationally restricted β-amino acids into peptidomimetics is a cornerstone strategy in modern drug discovery, designed to enhance metabolic stability and enforce specific secondary structures. Tetrahydropyran (oxane) derivatives, such as alkyl 2-(4-aminooxan-4-yl)acetates (frequently abbreviated in laboratory shorthand as "4-aminooxan-4-yl acetates"), are highly prized bioisosteres. This application note details a highly optimized, self-validating protocol for the one-carbon homologation of 4-aminooxane-4-carboxylic acid to its corresponding β-amino acid ester utilizing the Arndt-Eistert reaction[1].

Mechanistic Rationale & Causality

The Arndt-Eistert homologation is a robust three-stage sequence: carboxylic acid activation, diazo transfer, and Wolff rearrangement[2]. As a Senior Application Scientist, it is critical to understand the why behind the reagent selection to prevent yield-destroying side reactions:

  • Activation via Mixed Anhydride: Traditional activation using thionyl chloride or oxalyl chloride often degrades acid-labile protecting groups (like Boc) or induces the formation of unreactive oxazolones. We utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to generate a highly electrophilic, yet mild, mixed anhydride[3]. NMM is specifically chosen over triethylamine because its lower pKa and distinct steric profile prevent the premature conversion of the anhydride into a ketene.

  • Diazo Transfer: While classical protocols use explosive diazomethane gas, this workflow employs trimethylsilyldiazomethane (TMS-CHN₂). An excess of the diazo compound is mandatory; one equivalent acts as the nucleophile, while the second scavenges the liberated acid, preventing the formation of α-chloromethylketone side products[1].

  • Wolff Rearrangement: The extrusion of nitrogen from the α-diazoketone is highly exothermic. Silver benzoate (AgOBz) is utilized as a transition metal catalyst to coordinate the diazo carbon, stabilizing the transient metal-carbene and drastically lowering the activation energy for the synchronous 1,2-alkyl shift[4]. The resulting ketene is stereospecifically trapped by an alcohol (e.g., methanol) to yield the homologated ester.

Reaction Workflow Visualization

ArndtEistert A N-Boc-4-aminooxane- 4-carboxylic acid B Mixed Anhydride Intermediate A->B IBCF, NMM -15 °C C α-Diazoketone Intermediate B->C TMS-CHN2 0 °C to RT D Ketene Intermediate C->D AgOBz, Et3N -N2 (Wolff) E Methyl 2-(4-aminooxan- 4-yl)acetate D->E MeOH trap HCl deprotect

Fig 1: Reaction workflow and intermediate generation in the Arndt-Eistert homologation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each intermediate step before proceeding.

Step 1: Mixed Anhydride Formation
  • Action: Dissolve N-Boc-4-aminooxane-4-carboxylic acid (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to -15 °C using a dry ice/ethylene glycol bath. Add N-methylmorpholine (NMM, 11.0 mmol), followed by the dropwise addition of isobutyl chloroformate (IBCF, 11.0 mmol) over 10 minutes. Stir for 30 minutes at -15 °C.

  • Causality: The strict temperature control (-15 °C) is critical to prevent the thermal decomposition of the mixed anhydride into an unreactive isobutyl ester[3].

  • Validation: The reaction validates itself visually via the immediate precipitation of N-methylmorpholine hydrochloride (NMM·HCl) as a dense white solid. TLC (n-hexane/EtOAc 1:1) will confirm the complete consumption of the baseline starting material.

Step 2: Diazo Transfer to Form α-Diazoketone
  • Action: To the -15 °C mixed anhydride suspension, add a solution of TMS-diazomethane (2.0 M in hexanes, 20.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours in the dark.

  • Causality: A 2.0 equivalent excess is required to scavenge the liberated acid and drive the equilibrium toward the α-diazoketone[1]. The reaction is kept in the dark to prevent premature, uncontrolled photochemical Wolff rearrangement.

  • Validation: The cessation of nitrogen gas bubbling indicates the completion of the initial nucleophilic attack. The reaction mixture will maintain a persistent, intense yellow color. Spectroscopic validation via IR of a crude aliquot will reveal a strong, sharp diazo stretching band at ~2100 cm⁻¹.

Step 3: Silver-Catalyzed Wolff Rearrangement
  • Action: Concentrate the crude α-diazoketone under reduced pressure (water bath < 30 °C) and redissolve in anhydrous methanol (40 mL). Add a solution of silver benzoate (AgOBz, 1.0 mmol) dissolved in triethylamine (Et₃N, 3.0 mmol). Stir at room temperature for 3 hours.

  • Causality: Ag(I) coordinates to the diazo compound, facilitating N₂ extrusion and the 1,2-shift to form the ketene[4]. Methanol acts as the nucleophilic trap to form the methyl ester. Et₃N maintains a slightly basic environment to prevent acid-catalyzed degradation of the diazoketone.

  • Validation: Upon the addition of the AgOBz/Et₃N solution, vigorous effervescence (N₂ gas) will immediately commence. The reaction is complete when bubbling ceases and the yellow color completely dissipates. IR spectroscopy will confirm the disappearance of the 2100 cm⁻¹ diazo band and the appearance of a strong ester carbonyl stretch at ~1740 cm⁻¹.

Step 4: Deprotection to Target Amine
  • Action: Isolate the protected ester via silica gel chromatography. Dissolve the purified intermediate in a 4.0 M solution of HCl in dioxane (20 mL). Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure to yield the hydrochloride salt of methyl 2-(4-aminooxan-4-yl)acetate.

  • Causality: The strong acid cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, unmasking the free amine required for downstream peptide coupling.

  • Validation: Visible effervescence of CO₂ and isobutylene gas will occur during the initial 15 minutes. Complete deprotection is confirmed by mass spectrometry showing the emergence of the [M+H]⁺ peak (m/z 174.1) for the free amine.

Quantitative Modality Analysis

While Silver(I) catalysis is the standard for the Wolff rearrangement, modern flow chemistry and photochemical methods offer compelling alternatives depending on scale and equipment availability[5].

Table 1: Comparison of Wolff Rearrangement Modalities for β-Amino Acid Synthesis

Rearrangement ModalityCatalyst / ReagentTemp (°C)Time (h)Typical Yield (%)Impurity Profile & Notes
Silver(I) Catalyzed Silver benzoate, Et₃N20 - 252 - 475 - 85Trace unreacted diazoketone; minor dimerization. Standard batch method.
Photochemical (UV) None (hν = 300 nm)-10 - 01 - 280 - 90Extremely clean; requires specialized flow/batch UV reactor setup.
Thermal None150 - 1804 - 640 - 50High degradation; significant diketene byproducts. Not recommended.

References

*[1] Title: Arndt–Eistert reaction | Source: Wikipedia | URL:[Link] *[2] Title: Arndt-Eistert Synthesis | Source: Organic Chemistry Portal | URL:[Link] *[5] Title: Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade | Source: ChemRxiv | URL:[Link] *[4] Title: Wolff rearrangement | Source: Wikipedia | URL:[Link] *[3] Title: Search Results - Beilstein Journals (Isobutyl chloroformate mixed anhydride activation) | Source: Beilstein Journal of Organic Chemistry | URL:[Link]

Sources

Application

Application Notes and Protocols: Strategic Cleavage of Tert-Butyl Esters in Amino Oxane Derivatives

Authored by: A Senior Application Scientist Introduction The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids within the fields of organic synthesis, medicinal chemistry, and peptide chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids within the fields of organic synthesis, medicinal chemistry, and peptide chemistry. Its widespread use is attributed to its steric bulk, which confers stability across a broad spectrum of reaction conditions, particularly those involving nucleophiles and bases.[1][2] However, the true utility of the t-butyl ester lies in its selective lability under acidic conditions, a feature that enables its strategic removal at critical junctures in a synthetic sequence.[1][2] This is particularly relevant in the synthesis of complex molecules such as amino oxane derivatives, where precise control over deprotection is paramount to avoid unintended reactions with other sensitive functionalities or the strained oxane ring itself.

This technical guide provides an in-depth exploration of the procedures for the hydrolysis of tert-butyl esters in the context of amino oxane derivatives. We will delve into the mechanistic underpinnings of the deprotection reaction, present detailed protocols for various acidic conditions, discuss strategies for chemoselectivity, and offer guidance on reaction monitoring and troubleshooting.

Mechanistic Rationale: The AAL1 Pathway

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[3][4] This pathway is favored due to the exceptional stability of the resulting tert-butyl carbocation.

Diagram: Acid-Catalyzed Hydrolysis of a Tert-Butyl Ester

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Cation Quenching tBu_Ester tert-Butyl Ester Protonated_Ester Protonated Ester tBu_Ester->Protonated_Ester Fast H+ H+ Protonated_Ester_2 Protonated Ester Carboxylic_Acid Carboxylic Acid tBu_Cation tert-Butyl Cation tBu_Cation_2 tert-Butyl Cation Protonated_Ester_2->Carboxylic_Acid Slow, Rate-Determining Protonated_Ester_2->tBu_Cation Isobutylene Isobutylene (gas) tBu_Cation_2->Isobutylene Deprotonation

Caption: The AAL1 mechanism for tert-butyl ester hydrolysis.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid.[2][5][6] This initial step increases the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of a resonance-stabilized acylium ion and, more importantly, a stable tertiary tert-butyl carbocation.[1][2][7] This step is typically the rate-determining step of the reaction.

  • Cation Quenching: The highly reactive tert-butyl carbocation is then quenched. In the absence of other nucleophiles, it readily undergoes deprotonation to form isobutylene gas.[7][8] In some cases, it can be trapped by nucleophilic solvents or scavengers.[9]

Considerations for Amino Oxane Derivatives

When working with amino oxane derivatives, two key structural features demand careful consideration during the planning of a tert-butyl ester deprotection:

  • The Amino Group: The basicity of the amino group means it will be protonated under acidic conditions, forming an ammonium salt. This is generally not problematic for the deprotection itself but will influence the work-up procedure, as a basification step will be required to isolate the free amine.

  • The Oxane Ring: The stability of the oxane ring is paramount. While generally more stable than smaller cyclic ethers like epoxides, oxetanes can be susceptible to ring-opening under strongly acidic conditions, especially if not appropriately substituted.[10][11][12] 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which impedes nucleophilic attack.[10][11][13] It is crucial to select deprotection conditions that are mild enough to preserve the integrity of the oxane ring.

Deprotection Protocols

The choice of acid and reaction conditions is dictated by the overall acid sensitivity of the substrate.

Diagram: Deprotection Method Selection Workflow

G Start Substrate with t-Bu Ester and Oxane Ring Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Robust_Substrate Robust Substrate Acid_Sensitive->Robust_Substrate No Sensitive_Substrate Sensitive Substrate Acid_Sensitive->Sensitive_Substrate Yes TFA_Protocol Protocol 1: TFA/DCM Robust_Substrate->TFA_Protocol HCl_Protocol Protocol 2: HCl in Organic Solvent Robust_Substrate->HCl_Protocol Milder_Acid_Protocol Protocol 3: Aqueous Phosphoric Acid Sensitive_Substrate->Milder_Acid_Protocol Lewis_Acid_Protocol Protocol 4: Zinc Bromide Sensitive_Substrate->Lewis_Acid_Protocol

Sources

Method

Application Note: Synthesis and Integration of Oxane-Based Scaffolds in Peptidomimetics

Introduction & Rationale While natural peptides offer exceptional target specificity and low toxicity, their clinical translation is frequently hindered by poor oral bioavailability, rapid renal clearance, and high susce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

While natural peptides offer exceptional target specificity and low toxicity, their clinical translation is frequently hindered by poor oral bioavailability, rapid renal clearance, and high susceptibility to proteolytic degradation. To circumvent these pharmacokinetic limitations, drug development professionals increasingly rely on peptidomimetics—engineered molecules designed to mimic the bioactive 3D conformation of natural peptides while replacing labile amide bonds with robust structural isosteres.

The saturated six-membered tetrahydropyran ring, systematically designated as an 1 under IUPAC nomenclature, has emerged as a privileged scaffold in modern drug discovery[1]. Specifically, pyranoid Sugar Amino Acids (SAAs) act as highly effective dipeptide isosteres. By installing amino and carboxylic acid functionalities at specific positions around the rigid oxane core (e.g., C2 and C3), chemists can precisely dictate the backbone trajectory and conformational equilibria of the resulting peptidomimetic[2].

Mechanistic Insights: Conformational Control

The integration of an oxane ring into a peptide sequence is a deliberate thermodynamic intervention. The cyclic nature of the oxane scaffold restricts the


 and 

dihedral angles, significantly reducing the entropic penalty associated with target receptor binding.

Crucially, the endocyclic oxygen atom of the oxane ring acts as a dedicated hydrogen-bond acceptor. This promotes 2, effectively locking the peptidomimetic into well-defined, bioactive secondary structures such as


-turns or 

-turns[2]. This rigidification not only enhances receptor affinity but also shields adjacent peptide bonds from enzymatic cleavage.

Pathway Oxane Oxane Scaffold (Tetrahydropyran) Rigidity Conformational Rigidity (Restricted Dihedrals) Oxane->Rigidity Hbond Intramolecular H-Bonding (Endocyclic Oxygen) Oxane->Hbond Stability Proteolytic Stability (Amide Bond Replacement) Oxane->Stability BetaTurn Induction of β-Turn / γ-Turn Rigidity->BetaTurn Hbond->BetaTurn Target Enhanced Receptor Affinity & Half-Life BetaTurn->Target Stability->Target

Caption: Mechanistic pathways by which oxane scaffolds enhance peptidomimetic efficacy and stability.

Experimental Workflows

The synthesis of oxane-based peptidomimetics is executed in two distinct phases: the solution-phase synthesis of the Fmoc-protected SAA building block, followed by its integration into a target peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

G Start Monosaccharide Precursor (e.g., Glucosamine) Azidation 1. Azidation & Protection (Introduce N3, Protect OH) Start->Azidation Oxidation 2. Primary Alcohol Oxidation (TEMPO/NaOCl) Azidation->Oxidation Reduction 3. Azide Reduction & Fmoc Protection (H2, Pd/C -> Fmoc-OSu) Oxidation->Reduction SAA Fmoc-Oxane Amino Acid (Building Block) Reduction->SAA SPPS 4. Solid-Phase Peptide Synthesis (Coupling with HATU/DIPEA) SAA->SPPS Cleavage 5. TFA Cleavage & Deprotection SPPS->Cleavage Product Oxane-Based Peptidomimetic (Purified via RP-HPLC) Cleavage->Product

Caption: Workflow for the synthesis of oxane-based peptidomimetics from monosaccharide precursors.

Protocol: Solution-Phase Synthesis of Fmoc-Pyranoid SAA

Causality Focus: The synthesis of the oxane building block requires precise control over oxidation states to form the carboxylic acid moiety. We mandate the use of TEMPO-catalyzed oxidation because it is highly chemoselective for primary alcohols, preventing the over-oxidation or ring-opening degradation of the oxane core[2].

Materials:

  • Glycosyl azide derivative (with protected secondary alcohols)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl)

  • Palladium on carbon (Pd/C, 10%)

  • Fmoc-OSu (Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester)

Step-by-Step Procedure:

  • Selective Oxidation: Dissolve the glycosyl azide precursor (1.0 eq) in a biphasic mixture of CH₂Cl₂ and water. Add TEMPO (0.1 eq) and KBr (0.1 eq). Cool the vessel to 0°C.

  • Carboxylic Acid Formation: Dropwise, add aqueous NaOCl (1.5 eq) adjusted to pH 9.

    • Self-Validation Step: Monitor the reaction strictly via TLC (Hexane/EtOAc). The reaction is complete when the primary alcohol spot completely disappears, yielding the uronic acid derivative.

  • Reduction: Transfer the oxidized intermediate to a hydrogenation flask. Add methanol and 10% Pd/C (0.1 eq by weight). Purge the system with H₂ gas and stir vigorously for 12 hours at room temperature. Filter through a Celite pad to remove the catalyst.

  • Fmoc Protection: Dissolve the resulting amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃. Cool to 0°C and add Fmoc-OSu (1.2 eq) dissolved in 1,4-dioxane. Stir for 4 hours.

  • Workup & Isolation: Acidify the mixture to pH 2 using 1M HCl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure Fmoc-SAA-OH building block.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality Focus: The steric bulk of the oxane ring severely hinders nucleophilic attack during amide bond formation. Consequently, standard coupling reagents (like HBTU or DIC) often yield incomplete reactions. It is critical to use HATU, which forms a highly reactive 7-aza-HOBt active ester, to drive the coupling of the sterically hindered oxane building block to completion.

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Oxane Coupling: Dissolve the synthesized Fmoc-SAA-OH (3.0 eq) and HATU (3.0 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and pre-activate for 2 minutes. Add this coupling cocktail to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling; a blue color necessitates a second coupling cycle with fresh reagents.

  • Sequence Elongation: Continue standard SPPS cycles (deprotection and coupling) for the remainder of the desired peptide sequence.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Filter the resin, precipitate the cleaved peptidomimetic in cold diethyl ether, and centrifuge to collect the pellet.

  • Purification: Purify the crude peptidomimetic via Preparative RP-HPLC using a C18 column and a linear gradient of Water/Acetonitrile (0.1% TFA).

Quantitative Data: Structural and Biological Impact

The incorporation of oxane scaffolds has been empirically proven to modulate both the 3D conformation and the biological efficacy of known peptide drugs. Table 1 summarizes key findings from the literature where specific oxane derivatives were substituted into native peptide sequences to induce specific turns and enhance stability[3],[4].

Table 1: Conformational and Biological Profiling of Oxane-Based Peptidomimetics

Scaffold TypeStructural MimicryTarget Peptide SystemBiological Activity / Outcome
SAA2 (Pyranoid)

-turn inducer
Somatostatin AnalogIC₅₀ = 0.15 μM (Potent inhibition of growth hormone release)
SAA4 (Pyranoid)

-turn inducer
Enkephalin AnalogMaintained backbone constraint with enhanced proteolytic stability
2,4,5-Trisubstituted Oxane Tripeptide mimicMelanocortin ReceptorRetained selective receptor agonism with improved structural rigidity

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Recent progress of sugar amino acids: Synthetic strategies and applications as glycomimetics and peptidomimetics Source: rhhz.net URL:[Link]

  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids | Journal of the American Chemical Society Source: American Chemical Society (acs.org) URL:[Link]

  • Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Application

Application Note: Optimizing Buchwald-Hartwig Amination on Sterically Hindered 4-Aminooxan-4-yl Scaffolds

Executive Summary & Rationale The 4-aminooxan-4-yl (4-aminotetrahydropyran) motif is a privileged structural feature in modern drug discovery, prominently featured in FDA-approved kinase inhibitors such as larotrectinib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 4-aminooxan-4-yl (4-aminotetrahydropyran) motif is a privileged structural feature in modern drug discovery, prominently featured in FDA-approved kinase inhibitors such as larotrectinib to improve metabolic stability and aqueous solubility[1]. However, coupling these sterically hindered


-tertiary or bulky primary amines to aryl halides via standard Buchwald-Hartwig amination often results in poor yields. The extreme steric bulk impedes amine binding and reductive elimination, leading to competitive 

-hydride elimination or hydrodehalogenation[2].

This application note provides a comprehensive, self-validating methodology for optimizing these challenging C–N cross-couplings. By leveraging rationally designed dialkylbiaryl phosphine ligands and third-generation (G3) palladacycles, researchers can enforce a highly active


 catalytic regime that reliably overcomes the steric choke points of the 4-aminooxan-4-yl scaffold.

Mechanistic Insights: The Causality of Steric Hindrance

Standard catalytic systems (e.g., Pd(OAc)₂ with BINAP or dppf) fail for 4-aminooxan-4-yl substrates due to two primary mechanistic failures:

  • Inhibited Amine Binding: The steric clash between the bulky oxane ring and the bis-ligated

    
     intermediate prevents the formation of the critical Pd-amido complex.
    
  • Competitive

    
    -Hydride Elimination:  Even if the Pd-amido complex forms, slow reductive elimination increases the lifetime of the intermediate, allowing the amine to undergo 
    
    
    
    -hydride elimination. This yields an undesired imine byproduct and a hydrodehalogenated arene[2]. Furthermore, the oxygen atom in the oxane ring can act as a hemilabile ligand, coordinating to the palladium center and stalling the catalytic cycle.

The Solution: The use of extremely bulky, electron-rich dialkylbiaryl phosphine ligands—specifically tBuBrettPhos —enforces a monoligated


 active species[3]. The massive tert-butyl groups on the phosphorus atom prevent the coordination of a second ligand. When the bulky 4-aminooxan-4-yl amine binds to the 

center, the resulting complex is subjected to immense steric strain. To relieve this thermodynamic strain, the complex is forced to undergo rapid reductive elimination, effectively "pushing" the product out before

-hydride elimination can occur.

CatalyticCycle Precat Pd-G3 Precatalyst Pd0 L1Pd(0) Active Species Precat->Pd0 Base Activation OxAdd L1Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Choke Point) OxAdd->AmineBind + 4-aminooxan-4-yl PdAmido L1Pd(II)(Ar)(NH-Oxanyl) AmineBind->PdAmido Base (-HX) RedElim Reductive Elimination (Steric Choke Point) PdAmido->RedElim Steric Strain Relief BetaHydride Beta-Hydride Elimination PdAmido->BetaHydride If RedElim is Slow RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Fig 1: Catalytic cycle highlighting steric choke points overcome by tBuBrettPhos.

Optimization Parameters & Quantitative Data

To establish the optimal conditions, a matrix of precatalysts, ligands, and bases was evaluated using 4-aminotetrahydropyran and 4-bromoanisole as a model system.

Why Pd-G3? Traditional Pd(II) salts require reduction by the phosphine ligand to enter the active Pd(0) state, which consumes expensive ligand and generates phosphine oxides that can inhibit the reaction. Pd-G3 precatalysts undergo rapid, base-mediated activation at room temperature to quantitatively yield the active


 species[3].

Table 1: Optimization of Buchwald-Hartwig Amination on 4-Aminooxan-4-yl Scaffolds

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100<5%Major imine formation via

-hydride elimination.
2RuPhos Pd G3NaOtBu1,4-Dioxane8045%Moderate yield; ligand not bulky enough to force reductive elimination.
3BrettPhos Pd G3NaOtBu1,4-Dioxane8072%Improved yield; L1Pd(0) pathway activated.
4tBuBrettPhos Pd G3 NaOtBu 1,4-Dioxane 80 94% Optimal strain relief; complete conversion.
5tBuBrettPhos Pd G3LiHMDSTHF6588%Ideal for base-sensitive heterocyclic electrophiles[4].

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Visual cues and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle at each phase.

Workflow Step1 1. Reagent Prep Glovebox Setup Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Reaction 80°C, 2-12 h Step2->Step3 Step4 4. Validation LC-MS Monitoring Step3->Step4 Step5 5. Workup Aqueous Extraction Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for sterically hindered aminations.

Step 1: Preparation of the Reaction Vessel (Glovebox/Schlenk)
  • In an inert atmosphere (nitrogen or argon glovebox), charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with the following:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • 4-aminooxan-4-yl derivative (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv). Note: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute with LiHMDS (1.5 equiv)[4].

    • tBuBrettPhos Pd G3 precatalyst (0.02 to 0.05 mmol, 2–5 mol%).

Step 2: Solvent Addition and Degassing
  • Add 5.0 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Validation Checkpoint 1 (Degassing): Perform three cycles of Freeze-Pump-Thaw. The cessation of micro-bubble formation during the thaw cycle validates that dissolved oxygen (which rapidly oxidizes

    
     to inactive Pd(II) species) has been entirely removed.
    
  • Seal the tube under a positive pressure of argon.

Step 3: Catalytic Reaction Execution
  • Transfer the sealed vessel to a pre-heated oil bath at 80 °C.

  • Validation Checkpoint 2 (Active Catalyst Formation): Observe the solution within the first 10 minutes. A distinct color shift from pale yellow to deep red/orange indicates the successful base-mediated cleavage of the G3 palladacycle and the generation of the active

    
     species. If the solution turns black, bulk palladium metal has precipitated, indicating catalyst death (likely due to oxygen ingress or poor ligand coordination).
    
Step 4: Reaction Monitoring
  • Stir the reaction vigorously (800 rpm) for 2 to 12 hours.

  • Validation Checkpoint 3 (LC-MS): At 2 hours, withdraw a 10 µL aliquot under argon, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the aryl halide peak is entirely consumed and the mass corresponding to the Ar-NH-Oxanyl product is the dominant signal.

Step 5: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous

    
     to neutralize the remaining base.
    
  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aminooxan-4-yl coupled product.

References

1.[1] Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. ACS Publications. URL:[Link] 2.[2] Brusoe, A. T., & Hartwig, J. F. (2015). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society. PMC. URL:[Link] 3.[3] Hazra, S., et al. (2022). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews. ACS Publications. URL:[Link] 4.[4] Szcześniak, P., et al. (2022). "Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents." Pharmaceuticals. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of gem-disubstituted amino acids in SPPS

Topic: Improving Coupling Efficiency of Gem-Disubstituted Amino Acids (e.g., Aib, -Me-Phe) Audience: Senior Researchers & Process Chemists Introduction: The Gem-Dimethyl Challenge Welcome to the Advanced SPPS Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Coupling Efficiency of Gem-Disubstituted Amino Acids (e.g., Aib,


-Me-Phe)
Audience:  Senior Researchers & Process Chemists

Introduction: The Gem-Dimethyl Challenge

Welcome to the Advanced SPPS Support Center. You are likely here because your synthesis has stalled or failed at a specific junction: the incorporation of a gem-disubstituted amino acid .

The most common culprit is


-aminoisobutyric acid (Aib) , though 

-methyl-phenylalanine and others present identical challenges. While these residues are prized in drug design for inducing helical conformation and metabolic stability (the Thorpe-Ingold effect ), they are notoriously difficult to synthesize.

The Physical Barrier: The presence of two substituents on the


-carbon creates a "steric umbrella."
  • Coupling of Aib: The activated carboxyl group is shielded, making attack by the resin-bound amine slow.

  • Coupling onto Aib: Once Aib is attached, its gem-dimethyl group shields its own N-terminus, making it a poor nucleophile for the next incoming amino acid.

Module 1: Critical Reagent Selection

Standard reagents (HBTU/HCTU) often fail here. For gem-disubstituted residues, you must utilize high-efficiency coupling cocktails.

Tiered Reagent Recommendations
TierReagent SystemUse CaseMechanism Note
Tier 1 (Standard) DIC / Oxyma Pure Automated Synthesis, < 90°CGenerates a highly reactive ester with lower racemization risk than HOBt. Excellent for microwave SPPS.
Tier 2 (High Power) COMU / Oxyma / Collidine Difficult Couplings, Aib-Aib junctionsCOMU (uronium salt) often outperforms HATU in steric handling and solubility. Collidine is a weaker base than DIEA, preserving chiral integrity of incoming AAs.
Tier 3 (Nuclear Option) HATU / HOAt / DIEA Failed Tier 2, Manual SynthesisThe 7-azabenzotriazole group provides "anchimeric assistance" (neighboring group effect) that accelerates coupling by ~100x over HBTU.
Tier 4 (Specialized) Fmoc-AA-Fluorides Extreme Steric BulkAcid fluorides are small, highly reactive electrophiles that bypass the bulk of bulky leaving groups.

Expert Insight: When coupling onto an N-terminal Aib, the reaction is slow. Prolonged activation times increase the risk of racemizing the incoming amino acid (e.g., Fmoc-Cys(Trt)-OH). In these cases, use sym-collidine instead of DIEA/NMM to maintain a lower basicity profile [1].[1]

Module 2: Troubleshooting Guide (Interactive Q&A)

Scenario A: "I see a deletion sequence exactly where Aib should be."

Diagnosis: Incomplete coupling of the Aib residue itself. Root Cause: The activation kinetics were too slow for the steric barrier.

Protocol Fix:

  • Switch to Microwave: Heat is the great equalizer.

    • Temp: 75°C - 90°C.

    • Time: 5–10 minutes (vs. 60 min at RT).

  • Double Couple: Perform the coupling twice.

    • Pass 1: DIC/Oxyma (5 equiv) for 10 min at 75°C.

    • Pass 2: Fresh reagents for 10 min at 75°C.

Scenario B: "My peptide is truncated after the Aib residue."

Diagnosis: Failed acylation of the Aib amine. Root Cause: The Aib nitrogen is sterically crowded. It is a terrible nucleophile.

Protocol Fix:

  • Use PyAOP or HATU: These phosphonium/uronium reagents drive the reaction harder than carbodiimides.

  • End-Capping: If the reaction fails, you must cap unreacted amines (Acetic Anhydride/Pyridine) to prevent "deletion sequences" (n-1 impurities) that are impossible to purify later.

Scenario C: "I lost a dipeptide from the resin (Diketopiperazine Formation)."

Diagnosis: You likely have a sequence like H-Aib-Pro-Resin or H-Aib-Gly-Resin. Root Cause: During Fmoc-removal of the 2nd residue, the free amine back-bites onto the C-terminal ester, cleaving the dipeptide as a cyclic diketopiperazine (DKP).[2]

Protocol Fix:

  • Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically blocks the back-biting attack [2].[2]

  • Short Deprotection: Use shorter, milder deprotection cycles (e.g., 20% Piperidine in DMF, 2 x 3 min) rather than prolonged exposure.

Module 3: Visualization & Logic

Decision Matrix: Optimizing Aib Coupling

AibOptimization Start Start: Aib Coupling Issue CheckPos Is Aib the Incoming AA or the Target Amine? Start->CheckPos Incoming Incoming (Coupling Aib) CheckPos->Incoming Coupling Aib-OH Target Target (Coupling ONTO Aib) CheckPos->Target Coupling onto H-Aib- ResinCheck Check Resin Type: Is C-term Pro or Gly? Incoming->ResinCheck BaseCheck Base Selection: Use Collidine (Prevent Racemization) Target->BaseCheck DKPRisk HIGH DKP RISK: Switch to 2-CTC Resin ResinCheck->DKPRisk Yes ReagentSelect Select Reagent: COMU or HATU ResinCheck->ReagentSelect No MethodSelect Method: Microwave (75°C) or Double Couple (2x 1hr) ReagentSelect->MethodSelect BaseCheck->MethodSelect

Caption: Logical workflow for selecting reagents and resin types based on the specific position of the gem-disubstituted amino acid.

Module 4: Advanced Protocols

Protocol 1: Microwave-Assisted Aib Coupling (The "Gold Standard")

This protocol assumes a CEM Liberty Blue or Biotage Initiator system, but parameters apply to manual microwave synthesis.

StepOperationReagentTempTimeNote
1Deprotection 20% Piperidine + 0.1M Oxyma75°C3 minOxyma suppresses aspartimide formation.
2Wash DMFRT3 x 30sEssential to remove base.
3Coupling Fmoc-Aib-OH (5 eq) DIC (5 eq)Oxyma Pure (5 eq)90°C 2 minHigh temp overcomes steric barrier [3].
4Wash DMFRT3 x 30s-
5Coupling (Next AA) Fmoc-AA-OH (5 eq)DIC (5 eq)Oxyma Pure (5 eq)90°C 5-10 minExtended time required to couple onto Aib.
Protocol 2: The "Magic Mix" for Manual Synthesis

Use this when microwave is unavailable or for extremely difficult Aib-Aib junctions.

  • Dissolve: Fmoc-Aib-OH (4 eq) and COMU (4 eq) in minimal DMF.

  • Activate: Add TMP (2,4,6-Trimethylpyridine / Collidine) (4 eq).

    • Why Collidine? It matches the pKa required for COMU activation without causing the rapid degradation seen with DIEA [4].

  • React: Add to resin.[3][4] Agitate for 2 hours.

  • Monitor: Perform a Chloranil test (standard Kaiser test often gives false negatives on secondary amines, though Aib is primary, the steric bulk can affect the test sensitivity).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Giraud, M., et al. (1999). Diketopiperazine formation: a specific side reaction in the synthesis of Aib-containing peptides.[4][5] Journal of Peptide Science, 5(3), 157-161. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Twoban, I., et al. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[6][7] Chemistry – A European Journal, 16(36), 11167-11177. Link

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Hydrophobic Tetrahydropyran (THP) Amino Acid Residues

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by peptides incorporating hydrophobic tetrahydropyran (THP) amino acid residues. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by peptides incorporating hydrophobic tetrahydropyran (THP) amino acid residues. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in handling, purifying, and analyzing these complex molecules. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to overcome these experimental hurdles.

Introduction to Tetrahydropyran (THP) Amino Acids and the Solubility Problem

The tetrahydropyranyl (THP) group is a valuable acid-labile protecting group for the side chains of amino acids such as serine, threonine, and cysteine in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability to basic conditions used for Fmoc deprotection and its ease of removal under mild acidic conditions.[1][2] However, the introduction of the bulky, non-polar THP moiety significantly increases the hydrophobicity of the amino acid residue and, consequently, the entire peptide. This elevated hydrophobicity is a primary driver of the solubility issues and aggregation tendencies frequently observed with these molecules.[3]

Peptides with a high content of hydrophobic residues are prone to self-assembly into secondary structures like β-sheets, leading to aggregation.[3] This aggregation can interfere with synthesis, purification, and biological assays. This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing a THP-amino acid insoluble in aqueous buffers?

A1: The tetrahydropyran (THP) group is a large, non-polar moiety. Its incorporation into a peptide sequence dramatically increases the overall hydrophobicity of the molecule.[3] Hydrophobic peptides tend to have poor solubility in aqueous solutions because they cannot form favorable interactions (like hydrogen bonds) with water molecules. Instead, they tend to self-associate to minimize their contact with water, leading to aggregation and precipitation.[3]

Q2: I observe a gel-like substance when trying to dissolve my THP-peptide. What is happening?

A2: Gel formation is a common issue with peptides that have a high propensity for forming intermolecular hydrogen bonds, which can be exacerbated by the presence of hydrophobic residues that promote close association of peptide chains.[4] Even if the overall sequence has some polar residues, the hydrophobic THP groups can drive the initial aggregation, which is then stabilized by hydrogen bonding networks between the peptide backbones, trapping solvent and forming a gel.

Q3: Can the stereochemistry of the THP group affect my peptide's solubility?

A3: Yes. The reaction of dihydropyran with a chiral amino acid side chain creates a new stereocenter, resulting in a mixture of diastereomers.[5] These diastereomers can have different three-dimensional structures, which may influence how the peptide molecules pack together. In some cases, one diastereomer may be more prone to aggregation and less soluble than the other. This can manifest as peak splitting or broadening during HPLC analysis.[5]

Q4: Is the THP protecting group completely stable during synthesis and handling?

A4: The THP group is generally stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection in SPPS.[1] However, it is sensitive to acidic conditions.[1][2] Premature cleavage can occur if the peptide is exposed to even mildly acidic environments, which can be a concern during HPLC purification where trifluoroacetic acid (TFA) is a common mobile phase additive.[2]

Q5: My THP-peptide seems to be sticking to the HPLC column during purification. What can I do?

A5: Highly hydrophobic peptides can irreversibly adsorb to the stationary phase of reversed-phase HPLC columns (e.g., C18).[3][6] This leads to poor recovery and peak shape. Strategies to mitigate this include using a less hydrophobic stationary phase (e.g., C8 or C4), increasing the concentration of the organic solvent in the mobile phase, or adding a different ion-pairing agent.[7] In some extreme cases, alternative purification methods may be necessary.[8]

Troubleshooting Guide: From Insoluble Powder to Purified Product

This section provides a systematic approach to tackling solubility and purification issues with THP-containing peptides.

Problem 1: The lyophilized peptide powder will not dissolve.
Root Cause Analysis:

The primary cause is the high hydrophobicity of the peptide, leading to strong intermolecular forces that resist disruption by the solvent.[3] The peptide's charge state at a given pH also plays a crucial role.[9]

Solution Workflow:

G Start Start: Small Aliquot of Lyophilized THP-Peptide Analyze Analyze Sequence: - Calculate net charge at pH 7 - Identify hydrophobic patches Start->Analyze Aqueous Attempt Dissolution in Sterile Water (with sonication) Analyze->Aqueous Success1 Soluble? (Clear Solution) Aqueous->Success1 pH_Adjust pH Adjustment Strategy Success1->pH_Adjust No End_Success Proceed to Experiment Success1->End_Success Yes pH_Adjust->Success1 Soluble Organic_Solvent Organic Solvent Strategy pH_Adjust->Organic_Solvent Still Insoluble Organic_Solvent->Success1 Soluble Chaotrope Chaotropic Agent Strategy Organic_Solvent->Chaotrope Still Insoluble Chaotrope->Success1 Soluble End_Fail Consider Resynthesis or Sequence Modification Chaotrope->End_Fail Still Insoluble

Caption: Decision workflow for initial peptide solubilization.

Detailed Strategies:
  • Sequence Analysis (The First Step):

    • Calculate Net Charge: Assign a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[9]

    • Acidic Peptides (Net Charge < 0): Attempt to dissolve in a small amount of a basic solvent like 0.1% aqueous ammonia or 10% ammonium bicarbonate, then dilute with water.[9]

    • Basic Peptides (Net Charge > 0): Try dissolving in a small amount of an acidic solvent such as 10% acetic acid, then dilute with water.[9]

    • Neutral or Highly Hydrophobic Peptides: These will likely require organic solvents.[9]

  • Organic Solvent Strategy:

    • Start by dissolving the peptide in a minimal volume of a strong organic solvent.[4]

    • Once fully dissolved, slowly add the aqueous buffer to the peptide-organic solvent solution dropwise while vortexing. This prevents the peptide from crashing out of solution.

SolventProperties and Considerations
DMSO (Dimethyl sulfoxide)A powerful, polar aprotic solvent. Excellent for highly hydrophobic peptides. Note: Can oxidize methionine and free cysteine residues.[10]
DMF (Dimethylformamide)Another strong polar aprotic solvent. A good alternative to DMSO, especially for peptides containing oxidation-prone residues.
ACN (Acetonitrile)Less polar than DMSO or DMF, but often used in HPLC mobile phases. Can be effective for moderately hydrophobic peptides.
TFE (Trifluoroethanol) / HFIP (Hexafluoroisopropanol)Fluorinated alcohols that can disrupt secondary structures (β-sheets) that contribute to aggregation.[6]
  • Chaotropic Agents:

    • For severely aggregated peptides, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used. These agents disrupt the hydrogen-bonding network of water, which helps to solubilize non-polar molecules. However, they will denature proteins and may be incompatible with many biological assays.

Problem 2: The THP-peptide is soluble but aggregates over time or upon dilution.
Root Cause Analysis:

The peptide may be supersaturated in the initial solvent mixture. Upon dilution or changes in solvent composition (e.g., during an experiment), the equilibrium shifts, and the peptide aggregates to a more thermodynamically stable state.

Solution Strategies:
  • Quantify Aggregation: Use techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor the extent and rate of aggregation under different conditions (e.g., concentration, pH, temperature).[11][12][13] This allows for a more rational approach to formulation development.

  • Optimize Final Solvent Composition: Experiment with different final concentrations of the organic co-solvent. For cell-based assays, aim for the lowest possible concentration of organic solvent that maintains solubility.

  • Inclusion of Stabilizers: For long-term storage, consider the addition of excipients like sugars (e.g., trehalose) or polyols (e.g., glycerol), which can help stabilize the peptide in solution.

Problem 3: Poor yield and peak shape during HPLC purification.
Root Cause Analysis:

The high hydrophobicity of the THP-peptide leads to strong interactions with the reversed-phase column matrix, causing irreversible binding, slow elution, and peak tailing.[3][6] Aggregation on the column can also lead to pressure increases and poor separation.

Troubleshooting HPLC Purification:
IssueRecommended ActionRationale
No or Low Recovery Use a less hydrophobic column (C8, C4, or Phenyl instead of C18).[7]Reduces the strength of hydrophobic interactions between the peptide and the stationary phase.
Increase the final concentration of acetonitrile (ACN) in the gradient.A stronger mobile phase is needed to elute the highly retained peptide.
Add isopropanol to the mobile phase.Isopropanol is a stronger organic modifier than ACN and can improve the elution of very hydrophobic molecules.
Broad or Tailing Peaks Increase the concentration of the ion-pairing agent (e.g., 0.1% TFA).Ensures complete ion-pairing with basic residues, reducing secondary interactions with the silica backbone of the column.[14]
Increase the column temperature (e.g., to 40-60 °C).Can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks.
Split Peaks This may indicate the presence of THP diastereomers.Consider if separation of diastereomers is necessary. If not, adjust chromatographic conditions to co-elute them (e.g., by using a faster gradient).
The peptide is aggregating on the column.Lower the sample concentration injected onto the column.

Experimental Protocols

Protocol 1: Step-by-Step Peptide Solubility Testing

Objective: To systematically determine an appropriate solvent for a novel THP-containing peptide.

Materials:

  • Lyophilized THP-peptide

  • Sterile, deionized water

  • DMSO (HPLC grade)

  • 10% Acetic Acid in water

  • 0.1 M Ammonium Bicarbonate

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Initial Assessment: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Aqueous Trial: Add a small volume of sterile water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If not dissolved, sonicate for 5-10 minutes. Observe for a clear solution.

  • pH Modification (if applicable based on sequence analysis):

    • For Basic Peptides: If insoluble in water, add 10% acetic acid dropwise (1-2 µL at a time), vortexing between additions, until the peptide dissolves.

    • For Acidic Peptides: If insoluble in water, add 0.1 M ammonium bicarbonate dropwise until dissolved.

  • Organic Solvent Trial: If the peptide remains insoluble, use a fresh 1 mg aliquot. a. Add a minimal volume of DMSO (e.g., 20-50 µL). Vortex and sonicate until fully dissolved. b. Slowly add sterile water or the desired aqueous buffer dropwise to the DMSO solution while continuously vortexing. c. Observe for any precipitation. If the solution remains clear at the desired final concentration, this is a viable solvent system.

  • Final Clarification: Once a clear solution is obtained, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual micro-particulates before use.

Protocol 2: Synthesis of Fmoc-Ser(Thp)-OH

Objective: To prepare the THP-protected serine building block for SPPS.

Materials:

  • Fmoc-Ser-OH

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Ser-OH in anhydrous DCM.

  • Addition of Reagents: Add an excess of DHP (e.g., 3-5 equivalents) to the solution. Then, add a catalytic amount of PPTS (e.g., 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Ser(Thp)-OH.

Data Summary and Visualization

Table 1: Solubilization Strategy Selector
Peptide Net ChargePrimary SolventSecondary Solvent (if needed)Tertiary Solvent (if needed)
Positive (Basic) Water10% Acetic AcidDMSO, then dilute
Negative (Acidic) Water0.1M Ammonium BicarbonateDMSO, then dilute
Neutral DMSO / DMFTFE / HFIP6M Guanidine-HCl
Diagram: Mechanism of Co-Solvent Action

G cluster_0 Aqueous Environment cluster_1 Co-Solvent (e.g., DMSO) Environment P1 Hydrophobic THP-Peptide P2 Hydrophobic THP-Peptide P1->P2 Aggregation (Hydrophobic Effect) P3 Solvated THP-Peptide DMSO1 DMSO P3->DMSO1 Favorable Interaction DMSO2 DMSO P3->DMSO2 Favorable Interaction

Caption: Co-solvents like DMSO can improve solubility by disrupting the ordered structure of water and forming favorable interactions with the hydrophobic regions of the peptide, thus preventing aggregation.

References

  • Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated synthesis and purification of hydrophobic peptides. In Methods in Molecular Biology (Vol. 2931, pp. 343-354). Humana Press.
  • Bitan, G., & Teplow, D. B. (2004). Synthesis and purification of highly hydrophobic peptides derived from the C-terminus of amyloid β-protein. Protein and Peptide Letters, 11(5), 447-452.
  • GenScript. (2024, July 11).
  • Al-Hnawy, A., El-Faham, A., & Albericio, F. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6169.
  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. BenchChem.
  • Arakawa, T., Philo, J. S., Ejima, D., Tsumoto, K., & Arisaka, F. (2006). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 95(8), 1674-1692.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 189–202.
  • Agilent Technologies. (n.d.). Enhancing Aggregation Analysis by Size Exclusion Chromatography (SEC)– Inclusion of Light Scattering Detection. Agilent Technologies, Inc.
  • BenchChem. (2025).
  • Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group. Organic Letters, 17(21), 5444-5447.
  • Albericio, F., & de la Torre, B. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 189-202.
  • Herrera, M. G., & Garidel, P. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7793.
  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
  • Lelyveld, V. S., & Miller, S. J. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. The Journal of Organic Chemistry, 84(4), 2135–2141.
  • Bark, S. (2018, July 22). Re: Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.
  • Ramos-Tomillero, I., et al. (2016). Table: Acid lability studies of Fmoc-Ser(Thp)-OH and Fmoc-Thr(Thp)-OH.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Scanlon, D., & Finlayson, K. (2003). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 191-206). Humana Press.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Bielik, A., & Jiskra, J. (2024, December 12). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. Molecules, 29(24), 5869.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • NanoReach. (2023, January 19).
  • Longdom Publishing. (2024, September 23).
  • Wydro, P., & Knyszyńska, K. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. International Journal of Molecular Sciences, 23(3), 1827.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Albericio, F., et al. (2001). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. The Journal of Organic Chemistry, 66(26), 8865-8875.
  • Słoniec, J., et al. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 111(7), 1399-1402.
  • Nasswetter, L., Fischer, M., Scheidt, H. A., & Heerklotz, H. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 276, 106654.
  • Coin, I., et al. (2013). Purification of peptides from solid-phase peptide synthesis with RP-HPLC.
  • Bachem. (2021, July 23). Peptide solubility. Bachem.
  • El-Faham, A., & Albericio, F. (2011). Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Al-Hnawy, A., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Samanta, N., et al. (2016). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 120(26), 5946-5956.
  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Lebl, M., & Hruby, V. J. (1984). The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chromatography. Factors affecting separation of oxytocin and its diastereoisomers--structural implications.

Sources

Optimization

Troubleshooting low yields in tert-butyl ester deprotection with TFA

Topic: Troubleshooting Low Yields in TFA-Mediated Cleavage Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in TFA-Mediated Cleavage Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Deprotection Support Portal

You are likely here because your LCMS shows incomplete conversion, your NMR is messy with alkylated byproducts, or your product simply vanished during workup. tert-butyl ester deprotection using Trifluoroacetic Acid (TFA) is often viewed as "standard," yet it fails notoriously when substrate complexity increases.

This guide moves beyond the textbook to address the causality of failure. We break down the problem into three distinct failure modes: Incomplete Conversion , Chemical Degradation (Scavenging) , and Isolation Loss .

Module 1: The Mechanism & The "Hidden" Equilibrium

Q: Why is my reaction stalling despite using strong acid?

A: You are likely fighting an equilibrium or steric gating. While TFA cleavage is technically irreversible if the isobutylene escapes, the intermediate carbocation is highly reactive. The reaction follows an SN1-like pathway. If the tert-butyl cation is not effectively removed (as gas) or quenched (by scavengers), it creates a "soup" of electrophiles that can re-attack your molecule or shift the equilibrium back toward the ester in closed systems.

The Critical Pathway:

  • Protonation: TFA protonates the carbonyl oxygen.[1][2]

  • Cleavage: The C-O bond breaks, releasing the tert-butyl cation (

    
    ).[1]
    
  • Fate of

    
    :  It must undergo E1 elimination to form isobutylene (gas) or be trapped by a scavenger.[1] If it attacks your product, your yield drops.
    

G Substrate t-Butyl Ester (Substrate) Intermediate Protonated Intermediate Substrate->Intermediate + TFA Product Free Acid (Product) Intermediate->Product Cleavage Cation t-Butyl Cation (ELECTROPHILE) Intermediate->Cation Cleavage Cation->Substrate Re-attack (Equilibrium) Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ (Ideal) Byproduct Alkylated Impurity Cation->Byproduct + Nucleophile (BAD)

Figure 1: Mechanistic pathway showing the "Danger Zone" where the t-butyl cation can alkylate the product if not scavenged or eliminated.

Module 2: Chemical Yield Loss (The Scavenger Issue)

Q: My reaction is complete, but the product is impure/alkylated. What happened?

A: You suffered from cation back-attack . The tert-butyl cation is a hard electrophile. If your molecule contains electron-rich moieties (Trp, Tyr, Met, Cys), the cation will attack them rather than becoming isobutylene. This is the #1 cause of "low yield" in complex synthesis—the product exists, but it is chemically modified.

The Solution: You must add "sacrificial nucleophiles" (scavengers) that react with the cation faster than your product does.

Scavenger Selection Guide
Substrate FeatureRisk FactorRecommended ScavengerMechanism of Action
Standard / Simple LowWater (2-5%) Hydrolysis of cation to t-butanol.
Tryptophan / Indoles HighTIS or TIPS (2-5%) Silanes act as hydride donors, reducing the cation to isobutane.
Methionine / Sulfides CriticalThioanisole / EDT Sulfur acts as a soft nucleophile to trap the cation reversibly.
Tyrosine / Phenols ModeratePhenol / Water Phenol protects the tyrosine ring via competitive alkylation.
Standard Protocols

Protocol A: The "Clean" Cocktail (General Use) Best for substrates without Met/Cys.

  • Dissolve substrate in DCM (if solubility allows) or use neat TFA.[3]

  • Prepare mixture: TFA : TIS : Water (95 : 2.5 : 2.5) .

  • Add to substrate (10 mL per gram).

  • Stir 1-2 h.

  • Concentrate in vacuo.

Protocol B: Reagent K (The "Nuclear" Option) Mandatory for peptides containing Met, Cys, Trp, or Tyr.

  • Prepare mixture: TFA (82.5%) : Phenol (5%) : Water (5%) : Thioanisole (5%) : EDT (2.5%) .

  • Note: EDT (Ethane dithiol) smells horrendous; use bleach in the trap.

  • Reaction time may need extension to 3-4 h due to dilution of TFA.

Module 3: Isolation Loss (Where did it go?)

Q: The reaction worked (LCMS confirms), but I recovered <20% mass. Is it volatile?

A: Unlikely. You probably washed it away or failed to precipitate it. Upon deprotection, your neutral ester becomes a Trifluoroacetate salt (if amines are present) or a polar carboxylic acid.

  • Aqueous Wash Trap: If you wash the DCM reaction mixture with water/bicarb, your product (now a polar acid/salt) will go into the aqueous layer .

  • Ether Solubility: While ether precipitation is standard, some lipophilic peptide-salts are soluble in ether, leading to loss in the supernatant.

Troubleshooting Workflow:

Troubleshooting Start Low Isolated Yield CheckLCMS Check Crude LCMS/TLC Before Workup Start->CheckLCMS Conversion Is SM remaining? CheckLCMS->Conversion Incomplete Incomplete Reaction Conversion->Incomplete Yes Purity Are there +56 Da Adducts? Conversion->Purity No FixTime Action: Increase Time or TFA Concentration Incomplete->FixTime Alkylation Cation Scavenging Failure Purity->Alkylation Yes Isolation Product present but lost in workup? Purity->Isolation No FixScav Action: Add TIS/Water or Reagent K Alkylation->FixScav Solubility Solubility Issue Isolation->Solubility Yes FixIso Action: DO NOT wash w/ H2O. Evaporate & Precipitate in Et2O Solubility->FixIso

Figure 2: Diagnostic flowchart for determining the root cause of yield loss.

Module 4: Advanced FAQs

Q: My molecule is acid-sensitive. Can I avoid TFA? A: Yes. If TFA causes decomposition of other parts of your molecule, consider:

  • HCl in Dioxane (4M): Slower, but non-oxidizing.

  • Formic Acid: Milder, often used for very sensitive fragments.

  • Silica Gel/Heat: Refluxing in toluene with silica gel can sometimes cleave t-butyl esters via surface catalysis, avoiding systemic acidity [1].

Q: I am using neat TFA and the reaction is still incomplete after 24 hours. A: This is likely a steric issue or aggregation.

  • Solvation: The salt formed during reaction might coat the unreacted material. Add DCM (10-20%) to improve solubility.

  • Temperature: t-Butyl cleavage is endothermic. Warm the reaction to 35-40°C.

  • Lewis Acid Adjunct: Add 5% Anisole (scavenger) and consider adding a Lewis acid like ZnBr2 in DCM if the proton source alone is insufficient [2].

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Esters.[1][3][4] John Wiley & Sons.[5]

  • Cleavage of t-butyl esters. Wu, Y.q., et al. (2000). Mild Deprotection of tert-Butyl Esters.[3][6] Tetrahedron Letters.[3]

  • Scavengers in Peptide Synthesis. King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Mechanistic Insights. Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] International Journal of Peptide and Protein Research.

Sources

Troubleshooting

Peptide Synthesis Technical Support: The Aspartimide Crisis Center

Executive Summary & Diagnostic Welcome to the Technical Support Center. You are likely here because your LC-MS data shows confusing peaks—specifically a mass shift of -18 Da (loss of H₂O), +67 Da (piperidine adduct), or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

Welcome to the Technical Support Center. You are likely here because your LC-MS data shows confusing peaks—specifically a mass shift of -18 Da (loss of H₂O), +67 Da (piperidine adduct), or a split peak with the correct mass (racemization).

In hybrid peptides containing


-amino acids  (e.g., 

-Alanine,

-homo amino acids) adjacent to Aspartic acid, the risk of aspartimide formation is critically high. The flexibility of the

-backbone and the lack of steric hindrance at the attacking amide nitrogen create a "perfect storm" for this side reaction.
The Diagnostic Checklist

If you observe any of the following, initiate the protocols below immediately:

  • [M-18] Peak: The cyclic aspartimide intermediate (succinimide ring).

  • [M+67] Peak: The piperidide adduct (ring opened by piperidine).[1]

  • Doublet Peaks (Same Mass):

    
    - and 
    
    
    
    -peptide isomers formed by hydrolysis (racemization).
  • Sequence Context: Your sequence contains Asp-Gly, Asp-Asn, Asp-Ser, or Asp-β-AminoAcid .

The Mechanism: Why Beta-Amino Acids Are High Risk

To fix the problem, you must understand the enemy. Aspartimide formation is a base-catalyzed cyclization.[2][3]

  • Deprotonation: The base (piperidine) removes the proton from the backbone amide nitrogen of the residue C-terminal to Asp.[4][5]

  • Attack: This nitrogen attacks the

    
    -ester of the Asp side chain.
    
  • Cyclization: A 5-membered imide ring forms (Aspartimide).[1][6]

  • Opening: The ring opens via hydrolysis (forming

    
     peptides) or aminolysis (forming piperidides).[7]
    

Why Asp-β-Ala is dangerous: Standard


-amino acids have side chains that sterically hinder the attacking nitrogen. 

-Alanine (and Glycine) lacks this bulk. Furthermore, the extra methylene group in the

-backbone increases conformational flexibility, allowing the backbone nitrogen to easily access the Asp side chain.
Visualization: The Pathway to Failure

(Graphviz Diagram: Mechanism of Action)

AspartimideMechanism Asp_Peptide Native Asp Peptide (Asp-β-AA) Deprotonated Deprotonated Amide Nitrogen Asp_Peptide->Deprotonated Base removes H+ Base Base (Piperidine) Base->Deprotonated Aspartimide Aspartimide (Cyclic Imide) [M-18 Da] Deprotonated->Aspartimide Nucleophilic Attack (Fast in β-AA) Alpha_Pep D/L α-Peptide (Racemized) Aspartimide->Alpha_Pep Hydrolysis (H2O) Beta_Pep D/L β-Peptide (Isomerized) Aspartimide->Beta_Pep Hydrolysis (H2O) Piperidide Piperidide Adduct [M+67 Da] Aspartimide->Piperidide Aminolysis (Piperidine)

Caption: The base-catalyzed pathway converting native Asp residues into cyclic imides and subsequent byproducts.

Troubleshooting Protocols (Step-by-Step)

Do not rely on a single solution. Use a tiered approach based on the severity of the side reaction.

Protocol A: The "First Line of Defense" (Acidic Modifiers)

Use this for mild cases (<10% byproduct) or preventative maintenance.

The Logic: Adding an acid to the deprotection cocktail lowers the pH just enough to protonate the backbone amide nitrogen (preventing attack) without neutralizing the piperidine's ability to remove the Fmoc group.

  • Reagent Prep: Prepare a solution of 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure in your standard deprotection mix (e.g., 20% Piperidine in DMF).

    • Note: HOBt is often sold as a hydrate; the water content is acceptable here.[8]

  • Execution: Use this solution for all deprotection steps following the coupling of the Aspartic acid residue.

  • Warning: Do not use this mixture for the entire synthesis if you are using acid-sensitive resins (like 2-CTC), as prolonged acid exposure can cleave the peptide from the resin.

Protocol B: The "Steric Shield" (Protecting Group Swap)

Use this for Asp-Gly or Asp-β-AA sequences where Protocol A fails.

The Logic: The standard Asp(OtBu) ester is not bulky enough to stop the attack from a flexible


-amino acid neighbor. We switch to OMpe  (3-methylpent-3-yl ester), which is significantly bulkier.
FeatureStandard (OtBu)Recommended (OMpe)
Structure Tert-butyl ester3-methylpent-3-yl ester
Steric Bulk ModerateHigh (Shields carbonyl)
Fmoc Removal StandardStandard
TFA Cleavage FastSlower (requires scavengers)
Cost LowHigh

Step-by-Step:

  • Purchase Fmoc-Asp(OMpe)-OH .[9]

  • Substitute this residue for Fmoc-Asp(OtBu)-OH in your synthesis.

  • Crucial: During final cleavage, ensure you use a "High Scavenger" cocktail (e.g., Reagent K) and extend cleavage time by 30-60 minutes, as OMpe is more acid-stable than OtBu.

Protocol C: The "Nuclear Option" (Backbone Protection)

Use this for Asp-β-Ala or when purity is non-negotiable.

The Logic: If we physically block the attacking nitrogen on the backbone of the next residue (the


-amino acid), the reaction becomes impossible. We use HMB  (2-hydroxy-4-methoxybenzyl) or Dmb  (2,4-dimethoxybenzyl) protection.[10]
  • Sourcing: You need the

    
    -amino acid protected with Dmb/HMB on its nitrogen. (e.g., Fmoc-(Dmb)β-Ala-OH).
    
    • Alternative: Use a pre-formed dipeptide block: Fmoc-Asp(OtBu)-(Dmb)β-Ala-OH.

  • Coupling: Coupling to a Dmb-protected residue is difficult due to steric hindrance.

    • Use high-efficiency coupling reagents: HATU or COMU at 50°C.

    • Perform double couplings.

  • Cleavage: The Dmb/HMB group is removed during the standard TFA cleavage.

Advanced FAQ: Beta-Amino Acid Specifics

Q: Does the "Beta" nature of the neighbor change the ring size of the Aspartimide? A: No. The aspartimide ring is always 5-membered (succinimide) because it is formed by the Asp side chain (1 carbon) and the Asp alpha-carbon. The


-amino acid only provides the attacking nitrogen. The "Beta" aspect contributes to flexibility , making the transition state easier to access.

Q: Can I use DPA (Dipropylamine) instead of Piperidine? A: Yes, and you should. DPA is a weaker, non-nucleophilic base.

  • Protocol: Replace 20% Piperidine with 25% DPA + 5% Piperazine in DMF .

  • Benefit: DPA does not form the +67 Da adducts (piperidides) and is less likely to drive the initial deprotonation. This is highly effective for hybrid

    
     peptides.
    

Q: I see a peak at -18 Da, but my sequence has no Asp. What is it? A: Check for N-terminal Gln or Glu . These can form pyroglutamate (also -17/18 Da). If you have a C-terminal Asn, it can form a nitrile (-18 Da). However, if you have Asp, the -18 Da is almost certainly aspartimide.

Decision Matrix: Selecting Your Strategy

Use this flow to determine the most cost-effective solution for your specific sequence.

(Graphviz Diagram: Decision Tree)

DecisionMatrix Start Analyze Sequence (Asp-X) IsXBeta Is 'X' a Beta-AA or Glycine? Start->IsXBeta IsXBulky Is 'X' Bulky? (Val, Ile, Pro) IsXBeta->IsXBulky No Level2 Level 2: Asp(OMpe) + DPA Base IsXBeta->Level2 Yes (High Risk) Standard Standard Protocol Asp(OtBu) + Piperidine IsXBulky->Standard Yes (Low Risk) Level1 Level 1: Acidic Modifier (0.1M HOBt in Piperidine) IsXBulky->Level1 No (Med Risk) Level3 Level 3: Backbone Protection (HMB/Dmb on 'X') Level2->Level3 If purity < 80%

Caption: Strategic workflow for selecting the appropriate mitigation strategy based on sequence risk.

References

  • Mergler, M., & Dick, F. (2005).[11] Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology. (Demonstrates the efficacy of Asp(OMpe) and acidic modifiers).

  • Paradís-Bas, M., et al. (2016). The Aspartimide Problem in Fmoc-Based SPPS. Journal of Peptide Science. (Comprehensive review of mechanisms and Dmb protection).

  • Ralhan, K., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation. ACS Omega. (Protocol for using DPA to prevent adducts).

  • Biotage. (2023).[12] Preventing Aspartimide Rearrangements during Fmoc-based SPPS. (Practical guide on HOBt additives).

  • Subirós-Funosas, R., et al. (2011).[1] Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Tetrahedron.

Sources

Optimization

Optimizing purification of amino-oxan-yl acetate intermediates

Technical Support Center: Amino-Oxanyl Acetate Intermediates Topic: Optimization of Purification & Stability Document ID: TSC-ORG-2024-08 Status: Active Executive Summary Amino-oxanyl acetates (amine-substituted tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amino-Oxanyl Acetate Intermediates

  • Topic: Optimization of Purification & Stability

  • Document ID: TSC-ORG-2024-08

  • Status: Active

Executive Summary

Amino-oxanyl acetates (amine-substituted tetrahydropyranyl esters) represent a challenging class of intermediates often encountered in carbohydrate chemistry, linker synthesis, and fragment-based drug discovery. Their purification is complicated by three competing physicochemical factors:

  • Basicity: The amine moiety interacts strongly with acidic silanols on silica gel, causing streaking.[1]

  • Lability: The acetate group is prone to hydrolysis or

    
     migration under basic conditions, while the oxane ring can undergo elimination (forming enol ethers) under acidic stress.
    
  • Stereocomplexity: These intermediates often exist as diastereomeric mixtures (cis/trans or axial/equatorial) requiring high-resolution separation.

This guide provides self-validating protocols to navigate these competing constraints.

Module 1: Chromatographic Optimization

Current Status: User is experiencing broad peaks, low recovery, or inseparable diastereomers.

Q1: Why is my product streaking on the column despite using a polar mobile phase (DCM/MeOH)?

Diagnosis: This is a classic "Silanol Effect." Silica gel (


) acts as a weak acid. Your amino-oxanyl intermediate is acting as a base, protonating on the column surface. This creates an ion-exchange mechanism that competes with the desired adsorption mechanism, resulting in peak tailing (streaking) and irreversible adsorption (yield loss).

The Fix: Mobile Phase Modifiers You must mask the silanol activity. Do not simply increase methanol; this dissolves silica and ruins resolution.

  • Protocol A (Standard): Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[2][3][4][5][6][7] TEA is a stronger base than most synthetic intermediates. It saturates the silica surface sites, allowing your amine to elute freely.

  • Protocol B (Sensitive Acetates): If you fear acetate hydrolysis or migration (see Module 3), use Ammonia-doped Methanol .

    • Preparation: Use 7N

      
       in MeOH. Dilute this into DCM.
      
    • Advantage:[3][6][8][9][10] Ammonia is volatile and easier to remove than TEA, reducing the risk of basifying your product during concentration.

Q2: I see two spots on TLC touching each other. How do I separate these diastereomers?

Diagnosis: Diastereomers of substituted oxanes (e.g., cis-3-amino-4-acetoxy vs. trans) often have identical solvation shells in protic solvents like Methanol.

The Fix: Selectivity Tuning (Solvent Swap) Switch from a "Displacement" model (DCM/MeOH) to a "Selectivity" model (Toluene/Ethers).

  • Step 1: Assess solubility in Toluene or Hexane.

  • Step 2: Run TLC in Toluene:Acetone (4:1) or Ether:Hexane:TEA (40:60:1) .

  • Why it works: Aprotic solvents like toluene interact with the molecular shape and dipole moment of the oxane ring conformers (chair vs. boat/twist) rather than just hydrogen bonding capability.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Amino-Oxanyl Acetate CheckTLC Analyze TLC Pattern Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking Yes_Streak Add 1% TEA or Switch to KP-NH Silica Streaking->Yes_Streak Yes No_Streak No_Streak Streaking->No_Streak No Separation Are diastereomers separating? Good_Sep Proceed with Flash (DCM/MeOH/NH3) Separation->Good_Sep Rf Δ > 0.1 Bad_Sep Solvent Swap: Try Toluene/Acetone or Et2O/Hexane Separation->Bad_Sep Rf Δ < 0.1 No_Streak->Separation

Caption: Logical workflow for selecting mobile phase additives and solvent systems based on TLC behavior.

Module 2: Crystallization & Salt Formation

Current Status: Product is an oil or gum. Purity is 90% but needs to be >98% for the next step.

Q3: My product oils out during recrystallization. How do I get a solid?

Diagnosis: Amino-oxanyl acetates are often "greasy" due to the lipophilic oxane ring and flexible acetate chain, preventing lattice formation.

The Fix: Salt Formation Turn the amine into a crystalline salt. This locks the conformation and increases melting point.

Experimental Protocol: The "Oxalate Crash" Oxalic acid is preferred over HCl for these intermediates because it forms stable, non-hygroscopic lattices and is gentle enough to preserve the acetate group.

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of Isopropyl Alcohol (IPA) .

  • Acid Addition: Add 1.0 equivalent of anhydrous Oxalic Acid (dissolved in minimal warm IPA) dropwise.

  • Nucleation: Stir at RT for 30 mins. If no solid forms, add Diethyl Ether (anti-solvent) dropwise until turbid.

  • Cooling: Store at 4°C overnight.

  • Filtration: Collect solids. Note: If it oils out again, scratch the glass or sonicate.

Data: Salt Screen Comparison

Salt TypeCrystallinityHygroscopicityAcetate Stability Risk
Hydrochloride (HCl) ModerateHigh (often gums)Low (if anhydrous)
Oxalate High Low Very Low
Trifluoroacetate (TFA) Low (Oils)HighModerate (Acid hydrolysis)
Tartrate HighLowLow (Good for chiral res.)

Module 3: Stability & Handling

Current Status: Loss of acetate group or migration of acetyl group to the nitrogen.

Q4: I see a new impurity after leaving the free base in solution. What happened?

Diagnosis: You likely triggered an


 Acyl Migration .
If your amine is primary or secondary and is located on a carbon adjacent to the acetate (vicinal amino-alcohol derivative), the amine can attack the acetate carbonyl under basic conditions (pH > 8), forming the thermodynamically more stable amide.

The Fix: pH Control & Timing

  • Workup: Do not use strong bases (NaOH/KOH) to neutralize salts. Use saturated

    
     or 
    
    
    
    .
  • Storage: Store as the salt (see Module 2). Never store the free base in methanol/solution for extended periods.

  • Chromatography: If using TEA, evaporate fractions immediately and keep the water bath < 35°C.

Visualization: Degradation Pathways

Degradation Target Amino-Oxanyl Acetate (Target) Migration N-Acetyl Amide (Impurity A) Target->Migration pH > 9 (Vicinal O->N Shift) Hydrolysis Amino-Alcohol (Impurity B) Target->Hydrolysis Strong Acid/Base + Water Elimination Enol Ether/Glycal (Impurity C) Target->Elimination Heat > 50°C or Strong Lewis Acid

Caption: Primary degradation pathways for amino-oxanyl acetates. Impurity A is most common in basic workups.

References

  • Biotage. "Strategies for the Purification of Amines." Flash Purification White Paper. Link

    • Context: Citations for the use of amine-functionalized silica and TEA additives.[11]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: Mechanisms and Applications." Technical Note. Link

    • Context: Explains the silanol masking effect and sp
  • ScienceMadness & Reddit Chemistry Archives. "Crystallization of Amine Salts: Oxalate vs HCl." Community Consensus & Experimental Validation. Link

    • Context: Field-proven techniques for crashing out "oily" amines using oxalic acid.
  • Common Organic Chemistry. "Acetyl Protection and Stability." Protecting Groups Guide. Link

    • Context: Stability data regarding acetate hydrolysis and migr

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of Chiral Tetrahydropyran Amino Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Methodological Framework Scientific Context & Causality Tetrahydropyran (THP) amino acid derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Methodological Framework

Scientific Context & Causality

Tetrahydropyran (THP) amino acid derivatives are indispensable structural motifs in modern drug discovery. They frequently serve as penultimate precursors for active pharmaceutical ingredients (APIs), most notably in the synthesis of HCV NS5A inhibitors such as BMS-986097 ()[1]. Because the spatial orientation of the THP substituents strictly dictates target binding affinity and pharmacokinetics, achieving absolute enantiomeric purity is critical.

This guide provides field-proven methodologies for resolving racemic THP amino acids. As a Senior Application Scientist, I have structured this center to focus on the causality behind phase separation, chromatographic retention, and biocatalytic specificity, ensuring that every protocol functions as a self-validating system.

Resolution Strategy Workflow

The selection of a resolution strategy depends entirely on the physicochemical properties of your THP derivative. Use the decision matrix below to determine the optimal pathway for your substrate.

ResolutionWorkflow Start Racemic THP Amino Acid Decision Substrate Property Assessment Start->Decision SFC Chiral SFC (High Throughput) Decision->SFC Esterified / Lipophilic Salt Diastereomeric Salt (Classical) Decision->Salt Free Acid / Amine Enzyme Biocatalytic Resolution (High Specificity) Decision->Enzyme Aqueous Tolerant Epimer Base-Catalyzed Epimerization SFC->Epimer Undesired Isomer Pure Enantiopure THP Amino Acid SFC->Pure Desired Isomer Salt->Pure Enzyme->Pure Epimer->SFC Racemized Pool

Fig 1. Decision matrix for resolving racemic tetrahydropyran amino acid derivatives.

Step-by-Step Self-Validating Protocols

Protocol A: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Causality: SFC utilizes supercritical CO₂, which possesses lower viscosity and higher diffusivity than liquid mobile phases. This allows for rapid mass transfer and high flow rates (e.g., 180 mL/min) without exceeding column pressure limits, making it ideal for the large-scale resolution of THP glycine intermediates ()[1].

  • Sample Preparation: Derivatize the THP amino acid to its corresponding ester or carbamate (e.g., Boc-protected) to minimize polar interactions that cause peak tailing. Dissolve in a highly soluble co-solvent like methanol.

  • Column Equilibration: Equilibrate a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC) with scCO₂ and a 52% methanol modifier at 100 bar and 35°C[1].

  • Injection & Elution: Perform stacked injections. Collect the desired (S,R)-enantiomer fraction.

  • Epimerization (Recycling): Treat the undesired (R,R)-enantiomer with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. This strong base deprotonates the acidic α-carbon, epimerizing the stereocenter to yield a 1:1 diastereomeric mixture that is fed back into Step 1[1].

  • Self-Validation System: Continuously monitor the optical rotation (via inline polarimetry) of the DBU recycle stream. The epimerization is validated as complete when the specific rotation approaches zero.

Protocol B: Classical Diastereomeric Salt Crystallization

Causality: This classical method relies on the differential thermodynamic stability and solvation energy of the crystal lattices formed between the racemic acid and a chiral amine ()[2].

  • Salt Formation: Dissolve the free racemic THP amino acid in a protic solvent (e.g., ethanol). Add 1.0 equivalent of a chiral resolving agent, such as enantiopure (S)-1-phenylethylamine (α-PEA)[2].

  • Thermodynamic Crystallization: Heat the mixture to reflux to ensure complete dissolution, erasing thermal history. Cool the solution linearly at a strict rate of 0.1 °C/min. The slow cooling rate prevents kinetic trapping and favors the precipitation of the thermodynamically stable diastereomeric salt.

  • Filtration: Filter the crystals and wash with cold solvent to remove the mother liquor containing the opposite, more soluble diastereomer.

  • Salt Cleavage: Suspend the isolated salt in water, acidify to pH 2 with 1M HCl to protonate the THP acid, and extract the enantiopure product into ethyl acetate.

  • Self-Validation System: Perform a ninhydrin or chiral amine stain on the post-extraction aqueous layer. The complete absence of the THP amino acid confirms successful phase transfer and salt cleavage.

Protocol C: Biocatalytic Kinetic Resolution via Baldwin Cyclization

Causality: Engineered Limonene Epoxide Hydrolase (ReLEH) mutants contain a reprogrammed hydrophobic active site (Val-Phe-Tyr mutations) that sterically excludes water. This forces the substrate's distal amino group to act as an intramolecular nucleophile, driving an asymmetric Baldwin cyclization to form the chiral THP ring ()[3].

  • Reaction Setup: Prepare a 50 mM suspension of the linear amino-epoxide precursor in a pH 7.5 aqueous buffer.

  • Enzyme Introduction: Introduce the purified ReLEH mutant (e.g., Y53F/N55A) to the reaction vessel[3].

  • Incubation: Incubate at 30°C for 24 hours under gentle orbital shaking to maintain phase transfer without denaturing the biocatalyst.

  • Extraction: Extract the newly formed chiral THP product using methyl tert-butyl ether (MTBE).

  • Self-Validation System: Analyze the organic extract via GC-MS. The presence of the cyclized molecular ion (M+) and the complete absence of the hydrolyzed diol byproduct validates that the enzyme successfully excluded water.

Quantitative Data: Method Comparison

Resolution StrategyMechanism of ActionTypical Yield (%)Max Enantiomeric Excess (ee %)Scalability / ThroughputSolvent / Green Metric
Preparative Chiral SFC Differential adsorption on polysaccharide stationary phase>45% (up to 90% with DBU epimerization recycling)>99%High (>100 g/day )scCO₂ + Methanol (Excellent)
Diastereomeric Salt Differential thermodynamic stability of crystal lattices30–40% (single pass)90–98%Very High (Multi-kilogram)Ethanol / Water (Good)
Biocatalytic Cyclization Enzyme-directed intramolecular nucleophilic attack53–88%Up to 96%Moderate (50 mM substrate loading)Aqueous Buffer (Excellent)

Troubleshooting Guides & FAQs

Q1: My SFC separation of the THP amino acid shows severe peak tailing and poor resolution. How can I fix this? A1: Causality: Free carboxylic acids or primary amines on the THP ring engage in strong, secondary hydrogen-bonding interactions with residual silanol groups on the chiral stationary phase. Solution: You have two options. Either derivatize the substrate prior to separation (e.g., forming a Boc-protected ester) to eliminate the polar hydrogen donors[1], or add a volatile basic/acidic modifier (such as 0.1% diethylamine or trifluoroacetic acid) to the supercritical CO₂ mobile phase to dynamically mask the silanol sites.

Q2: During diastereomeric salt resolution with α-PEA, I get an amorphous gel instead of distinct crystals. What is the cause? A2: Causality: Rapid cooling generates a state of massive supersaturation. Instead of nucleating a highly ordered thermodynamic crystal lattice, the salt crashes out kinetically, trapping solvent molecules and forming a gel[2]. Solution: Re-dissolve the gel by heating back to reflux. Implement a strict linear cooling ramp (e.g., 0.1°C/min) and introduce seed crystals of the desired salt exactly at the metastable zone width boundary to force ordered nucleation.

Q3: How can I overcome the 50% theoretical yield limit when resolving my racemic THP intermediate? A3: Causality: Classical resolution physically separates a 50/50 mixture, inherently discarding half the material. Solution: Implement a dynamic kinetic resolution (DKR) or a recycling loop. For THP glycine derivatives, the undesired enantiomer can be isolated and treated with a strong organic base like DBU. This deprotonates the acidic α-carbon, epimerizing the stereocenter to regenerate a racemic mixture, which can then be re-subjected to SFC separation, pushing the theoretical yield near 100%[1].

Q4: I am seeing low enantiomeric excess (ee) in my biocatalytic Baldwin cyclization. Why? A4: Causality: The natural water-mediated ring-opening pathway of the wild-type epoxide hydrolase is competing with the desired intramolecular amino-nucleophilic attack. Solution: Ensure you are utilizing the highly engineered ReLEH mutants (e.g., Y53F/N55A). These mutants have their active sites reshaped with hydrophobic amino acids (Val-Phe-Tyr) specifically to exclude water and strictly direct the distal amine for cyclization[3].

References

  • Mathur, A., et al. "Development of the Large-Scale Synthesis of Tetrahydropyran Glycine, a Precursor to the HCV NS5A Inhibitor BMS-986097." The Journal of Organic Chemistry, American Chemical Society (ACS), 2017. URL:[Link]

  • "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." Molecules, National Institutes of Health (NIH) / PMC, 2020. URL:[Link]

  • "Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles." Nature Communications, National Institutes of Health (NIH) / PMC, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Acylation of 4-Aminooxan-4-yl Amines

Topic: Acylation of 4-Aminooxan-4-yl Amines (4-Aminotetrahydropyrans) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 Core Technical Analysis The acylation of 4-aminooxa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acylation of 4-Aminooxan-4-yl Amines (4-Aminotetrahydropyrans) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Core Technical Analysis

The acylation of 4-aminooxan-4-yl amines (systematically referred to as 4-aminotetrahydropyrans ) presents a unique set of challenges compared to standard aliphatic amines. The tetrahydropyran (oxan) ring imparts specific steric and electronic constraints that must be managed to prevent side reactions.

The Chemical Challenge
  • Steric Hindrance: The 4-position of the oxane ring is a secondary carbon, but in many drug scaffolds (e.g., 4,4-disubstituted systems like 4-amino-4-methyltetrahydropyran), it becomes a quaternary center. This steric bulk significantly retards nucleophilic attack, requiring forcing conditions that often lead to degradation.[1]

  • Electronic Deactivation: The ring oxygen at position 1 exerts a negative inductive effect (-I) through the sigma framework, slightly reducing the nucleophilicity of the amine at position 4 compared to a cyclohexyl analog.

  • Conformational Locking: The chair conformation of the tetrahydropyran ring can lock the amine in an axial or equatorial position, affecting its accessibility to acylating agents.

Primary Side Reactions
  • Bis-Acylation (Imide Formation): Common when using highly reactive acyl chlorides with primary amines.

  • Elimination (Dihydropyran Formation): Under harsh basic or acidic conditions, elimination can occur, generating the 3,6-dihydro-2H-pyran byproduct.[1]

  • O-Acylation: If the scaffold contains hydroxyl groups (common in metabolic metabolites), competitive O-acylation can occur.

  • N-Dealkylation/Ring Opening: Rare, but possible under strong Lewis acid catalysis or extreme temperatures.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency & Conversion

Q1: I am observing low conversion (<50%) even with excess acyl chloride. Increasing temperature leads to degradation. What is happening? Diagnosis: This is a classic symptom of steric hindrance coupled with thermal instability . The amine is likely in a sterically crowded environment (e.g., adjacent to a quaternary center), making the formation of the tetrahedral intermediate slow. Solution:

  • Switch Reagents: Move from Acyl Chlorides to Mixed Anhydrides or Activated Esters (e.g., HATU/HOAt).[1] While counterintuitive (as they are generally less reactive), they allow for milder conditions and longer reaction times without generating HCl, which can degrade the heterocycle.[1]

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the acyl chloride itself.

  • Solvent Effect: Switch to a polar aprotic solvent like DMF or NMP to stabilize the polar transition state, rather than DCM or THF.

Q2: My reaction stalls after forming a mono-acylated product, but I need to acylate a second amine on the scaffold. Why is the second acylation failing? Diagnosis: If your substrate is a diamine (e.g., 4-amino-4-aminomethyltetrahydropyran), the first acylation significantly reduces the nucleophilicity of the remaining amine (if they are electronically coupled) or increases steric bulk. Solution:

  • Sequential Deprotection: If possible, use orthogonal protecting groups (Boc/Cbz) to isolate the amines.[1]

  • Schotten-Baumann Conditions: Perform the reaction in a biphasic system (Water/DCM) with inorganic base (Na2CO3). This often drives difficult acylations by keeping the unreacted amine in the organic phase as the free base.

Category B: Impurity Profile & Selectivity

Q3: I see a significant "M+42" or "M+RCO" impurity peak (Bis-acylation). How do I prevent this? Diagnosis: Bis-acylation (formation of an imide) occurs when the mono-acylated amide is deprotonated and reacts with a second equivalent of acylating agent. This is common with primary amines and strong bases (e.g., NaH) or large excesses of acyl chloride.[1] Solution:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the acylating agent. Add it dropwise at 0°C.

  • Base Selection: Switch from strong bases or Et3N to DIPEA (Hünig's Base) or 2,6-Lutidine .[1] These bases are too sterically hindered to deprotonate the amide nitrogen effectively, preventing the formation of the nucleophilic amidate species required for bis-acylation.

Q4: I am detecting a byproduct with a mass of [M-18] or [M-Amine]. Is the ring breaking? Diagnosis: This suggests Elimination . The 4-aminotetrahydropyran core can undergo elimination to form a dihydropyran, especially if the reaction mixture becomes too acidic (promoting E1) or if a strong base is used with a good leaving group (E2). Solution:

  • Buffer the Reaction: Avoid generating free HCl. Use a "scavenger base" like Polyvinylpyridine (PVP) or solid carbonate (K2CO3) to neutralize acid without creating a highly basic solution.[1]

  • Temperature Control: Keep the reaction below 40°C. Elimination has a higher activation energy than acylation; heating favors the side reaction.

Optimized Experimental Protocol

Protocol: Selective Acylation of Sterically Hindered 4-Aminotetrahydropyrans

Reagents:

  • Substrate: 4-Aminooxan-4-yl amine derivative (1.0 equiv)[2]

  • Acylating Agent: Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv) OR Acyl Chloride (1.05 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Workflow:

  • Preparation: Dissolve the amine substrate in anhydrous DMF under Nitrogen/Argon atmosphere.

    • Why: DMF solubilizes polar heterocycles and stabilizes the polar transition state of acylation.

  • Base Addition: Add DIPEA. Stir for 5 minutes.

    • Check: Ensure the solution is basic (pH > 8 on wet paper). If the amine is a salt (HCl salt), extra base is required to free it.[1]

  • Activation (Method A - Acid + Coupling Agent):

    • Pre-activate the Carboxylic Acid with HATU and DIPEA in a separate vial for 10 minutes.

    • Add the activated ester solution to the amine solution.

    • Advantage:[1][3][4][5][6][7] Minimizes bis-acylation and elimination risks.

  • Activation (Method B - Acyl Chloride):

    • Cool the amine solution to 0°C.

    • Add Acyl Chloride dropwise over 20 minutes.

    • Critical: Do not add all at once. High local concentration promotes bis-acylation.

  • Monitoring: Monitor by LC-MS at 1 hour.

    • Target: >95% Mono-acyl product.

    • Troubleshoot: If <50% conversion, add 10 mol% DMAP and warm to RT.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then Sat. NaHCO3, then Brine.[1][7] Dry over Na2SO4.

Visual Technical Guides

Figure 1: Reaction Pathway and Side Reaction Logic

AcylationPathways Start 4-Aminotetrahydropyran (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate + RCOX (Slow if hindered) Side_Elim Dihydropyran (Elimination) Start->Side_Elim High Temp Acidic/Basic Stress Reagent Acylating Agent (RCOX) Product Desired Amide (Mono-acylated) Intermediate->Product - HX Side_Bis Bis-Acylated Imide (Impurity) Product->Side_Bis + Excess RCOX + Strong Base

Caption: Acylation pathway showing the desired route (green) versus competitive side reactions (red) driven by excess reagent or thermal/pH stress.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckType Identify Issue Type Start->CheckType LowYield Low Conversion CheckType->LowYield Impurity High Impurity CheckType->Impurity Steric Steric Hindrance? LowYield->Steric BisAcyl Bis-Acylation? Impurity->BisAcyl M + Acyl Elim Elimination? Impurity->Elim M - Amine Sol_DMAP Add DMAP (Catalyst) Switch to DMF Steric->Sol_DMAP Sol_Stoich Reduce Reagent to 1.0 eq Use DIPEA BisAcyl->Sol_Stoich Sol_Temp Lower Temp (<0°C) Buffer pH Elim->Sol_Temp

Caption: Diagnostic flow for identifying and resolving common acylation failures in tetrahydropyran amines.

Quantitative Data Summary

ParameterStandard ConditionsOptimized for Hindered 4-AminooxansReason for Change
Reagent Equiv. 1.5 - 2.0 eq1.0 - 1.1 eq Prevents bis-acylation of primary amines.
Base TEA (Triethylamine)DIPEA (Hünig's Base) Steric bulk of DIPEA prevents amide deprotonation.[1]
Catalyst NoneDMAP (5-10 mol%) Overcomes steric hindrance at the C4 position.
Temperature RT to Reflux0°C to RT Minimizes thermal elimination to dihydropyran.
Solvent DCM / THFDMF / NMP Better solubility; stabilizes polar transition states.

References

  • National Institutes of Health (NIH). (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2011).[1] Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-(4-aminooxan-4-yl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of tert-butyl 2-(4-aminooxan-4-yl)acetate (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of tert-butyl 2-(4-aminooxan-4-yl)acetate (also known as tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate).

The tetrahydropyran (oxane) scaffold is highly valued in medicinal chemistry for its sp³-rich three-dimensional character, which enhances the solubility, stability, and bioavailability of drug candidates[1]. The free amine and its Boc-protected derivatives are critical building blocks for peptide synthesis and targeted therapies[2].

Process Overview & Strategic Rationale

Transitioning a synthesis from the benchtop to a pilot-plant scale requires eliminating cryogenic conditions, highly reactive intermediates, and toxic solvents. Traditional methods for synthesizing β-amino esters rely on the addition of lithium enolates (via LDA) to imines at -78 °C. On a large scale, this poses severe heat-transfer challenges and often leads to Claisen condensation byproducts.

The Recommended Strategy: We recommend an Aza-Reformatsky approach utilizing Ellman’s auxiliary (N-tert-butanesulfinamide). This method replaces cryogenic lithium chemistry with a robust, room-temperature zinc-mediated insertion. It is highly scalable, diastereoselective, and has been successfully utilized in the synthesis of complex pharmaceutical intermediates, including bisubstrate kinase inhibitors[3][4].

Workflow A Tetrahydro-4H-pyran-4-one (Starting Material) B N-tert-Butanesulfinyl Imine (Activated Intermediate) A->B Ti(OEt)4, THF N-tert-butanesulfinamide C Sulfinyl-Protected β-Amino Ester (Aza-Reformatsky Adduct) B->C tert-Butyl bromoacetate Zn dust, 50°C D tert-Butyl 2-(4-aminooxan-4-yl)acetate (Target Product) C->D 4M HCl in Dioxane Chemoselective cleavage

Workflow for the scalable synthesis of tert-butyl 2-(4-aminooxan-4-yl)acetate.

Step-by-Step Scalable Protocols (Self-Validating System)

To ensure scientific integrity and reproducibility, every phase below is designed as a self-validating system featuring strict In-Process Controls (IPCs).

Phase 1: Imine Condensation
  • Objective: Convert tetrahydro-4H-pyran-4-one to the N-tert-butanesulfinyl imine.

  • Protocol: Charge a reactor with tetrahydro-4H-pyran-4-one (1.0 eq) and N-tert-butanesulfinamide (1.05 eq) in anhydrous THF (5 volumes). Slowly add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) at room temperature. Stir the mixture for 12–18 hours. Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring to precipitate TiO₂ salts. Filter through a Celite pad, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality: Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the ketone and as a highly effective water scavenger to drive the equilibrium forward. The bulky tert-butanesulfinyl group prevents the imine from tautomerizing into an unreactive enamine.

  • In-Process Control (IPC): Take a 0.1 mL aliquot, quench with 1 drop of water, extract with EtOAc, and analyze via GC-MS or LC-MS. Validation: Proceed to Phase 2 only when the residual ketone is < 2% by Area Under Curve (AUC).

Phase 2: Aza-Reformatsky Addition
  • Objective: Install the tert-butyl acetate moiety via zinc-mediated carbon-carbon bond formation.

  • Protocol: In a dry reactor under N₂, suspend Zinc dust (2.0 eq) in THF (3 volumes). Activate the Zn by adding 1,2-dibromoethane (0.05 eq) and heating to 65 °C for 10 minutes, followed by cooling to 25 °C and adding TMSCl (0.05 eq). Add the imine from Phase 1 (1.0 eq) to the suspension. Heat the mixture to 50 °C. Slowly dose tert-butyl bromoacetate (1.5 eq) over 1 hour to control the exotherm. Stir for an additional 2 hours at 50 °C. Cool to 0 °C and quench with 0.25 M citric acid.

  • Causality: Zinc insertion into the C-Br bond of tert-butyl bromoacetate forms the active Reformatsky reagent. Dosing the bromoacetate slowly into the pre-mixed imine/Zn suspension prevents the self-condensation (dimerization) of the bromoacetate and ensures a clean addition to the imine[3].

  • In-Process Control (IPC): Monitor the consumption of the imine via HPLC. Validation: Do not quench the bulk reaction until the imine peak is < 1%. The intermediate mass should register at M+H = 320.2.

Phase 3: Chemoselective Deprotection
  • Objective: Cleave the sulfinyl auxiliary to yield the free primary amine (as a hydrochloride salt) without hydrolyzing the ester.

  • Protocol: Dissolve the crude Aza-Reformatsky adduct (1.0 eq) in anhydrous MeOH (4 volumes) and cool to 0 °C. Dropwise, add 4M HCl in anhydrous dioxane (2.0 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Concentrate the solvent under reduced pressure to yield the crude tert-butyl 2-(4-aminooxan-4-yl)acetate hydrochloride salt.

  • Causality: The sulfinyl group is highly sensitive to acid and cleaves rapidly. Using strictly anhydrous HCl in dioxane prevents the nucleophilic attack of water on the tert-butyl ester, which would otherwise result in unwanted ester hydrolysis.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is complete when the intermediate mass (320.2) disappears and the target mass (M+H = 216.1) maximizes. Immediately proceed to concentration; do not leave the product in acidic media longer than necessary.

Troubleshooting & FAQs

Q: Why use the Aza-Reformatsky approach instead of forming a lithium enolate with LDA? A: Scalability and safety. Lithium enolates require cryogenic conditions (-78 °C) to prevent the Claisen condensation of the ester. On a multi-kilogram scale, maintaining -78 °C is energy-intensive and poses severe heat-transfer challenges. The Zinc-mediated Reformatsky reaction operates safely between 0 °C and 50 °C and completely suppresses the Claisen side-reaction[3].

Q: During the Reformatsky reaction, the mixture turned into a thick gel. What happened? A: This is a classic scale-up issue caused by the precipitation of the zinc alkoxide/amide complex. To prevent gelation, ensure the reaction is run at a sufficient dilution (typically 5–10 volumes of THF) and maintain vigorous overhead stirring. If gelation occurs, slightly warming the mixture (up to 40 °C) or adding a small volume of a polar co-solvent (e.g., 2-MeTHF) can break the gel.

Q: Can I use aqueous HCl for the final deprotection? A: No. Aqueous acid will rapidly hydrolyze the tert-butyl ester, yielding the corresponding (4-aminooxan-4-yl)acetic acid. You must use strictly anhydrous conditions (e.g., 4M HCl in dry dioxane) to chemoselectively cleave the sulfinyl group while preserving the ester.

Troubleshooting Start Reformatsky Reaction Fails to Initiate Q1 Is Zn dust properly activated? Start->Q1 A1 Activate with 1,2-dibromoethane and TMSCl in THF Q1->A1 No Q2 Is the reaction temperature too low? Q1->Q2 Yes Success Reaction Proceeds Smoothly A1->Success A2 Warm to 50°C to initiate, then cool to control exotherm Q2->A2 Yes Q2->Success No A2->Success

Decision tree for troubleshooting Reformatsky reaction initiation and exotherms.

Process Metrics & Quantitative Data

The following table summarizes the quantitative advantages of utilizing the Aza-Reformatsky route over traditional cryogenic enolate chemistry during scale-up operations.

ParameterTraditional Cryogenic LDA RouteRecommended Aza-Reformatsky Route
Operating Temperature -78 °C0 °C to 50 °C
Reagent Stability Pyrophoric (BuLi), highly moisture sensitiveAir-stable solid (Zn dust)
Claisen Byproducts 10–15% (Ester self-condensation)< 1%
Overall Yield (3 steps) 45–50%70–75%
Scalability Limit ~100 g (Lab scale heat-transfer limits)>5 kg (Pilot plant proven)

References

  • (4-Boc-amino-tetrahydropyran-4-yl)
  • Source: nih.
  • Source: thieme-connect.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for Moisture-Sensitive Amino Oxane Ester Reagents

Welcome to the Technical Support Center. Amino oxane ester reagents—encompassing tetrahydropyran (THP)-protected aminooxy active esters and amino-oxane-carboxylate derivatives—are indispensable bifunctional linkers in bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Amino oxane ester reagents—encompassing tetrahydropyran (THP)-protected aminooxy active esters and amino-oxane-carboxylate derivatives—are indispensable bifunctional linkers in bioconjugation, medicinal chemistry, and surface functionalization. However, their dual-functional nature makes them highly susceptible to moisture-induced degradation.

This guide is designed for researchers and drug development professionals. It provides causal explanations, quantitative data, and self-validating protocols to ensure experimental integrity and maximize coupling efficiency.

Section 1: The Mechanistic Causality of Moisture Sensitivity

The instability of amino oxane esters in the presence of moisture is driven by two distinct, pH-dependent degradation pathways[1][2]. Understanding these mechanisms is critical for preventing reagent failure:

  • Ester Hydrolysis (Alkaline/Neutral Sensitivity): Active esters (such as N-hydroxysuccinimide or NHS esters) are highly electrophilic. In the presence of water, they undergo rapid nucleophilic attack, forming an inactive carboxylic acid and releasing the leaving group. This hydrolysis directly competes with the desired aminolysis (crosslinking) reaction[1].

  • Oxane Ring Cleavage (Acidic Sensitivity): The oxane (tetrahydropyran) moiety functions as an acetal protecting group. When exposed to trace moisture combined with slightly acidic conditions (e.g., dissolved atmospheric CO₂ forming carbonic acid), the ring undergoes rapid hydrolysis via an oxonium ion intermediate. This prematurely releases the free amine or aminooxy group, leading to unwanted side reactions like self-polymerization[2].

G A Amino Oxane Ester (Intact Reagent) B H2O + Trace Acid/Base (Moisture Exposure) A->B Atmospheric Exposure C Ester Hydrolysis (Nucleophilic Attack) B->C pH > 7.0 D Oxane Ring Cleavage (Acetal Deprotection) B->D pH < 7.0 E Inactive Carboxylic Acid + Free Leaving Group C->E Rapid Kinetics F Premature Amine Release & Side Reactions D->F Oxonium Intermediate

Moisture-induced degradation pathways of amino oxane ester reagents.

Section 2: Quantitative Degradation Kinetics

Understanding the half-life of the active ester moiety is critical for experimental design. The rate of hydrolysis increases exponentially with buffer pH, dictating the maximum allowable reaction time in aqueous environments[1].

Environmental ConditionpH LevelTemperatureEstimated Half-LifePrimary Degradation Pathway
Anhydrous Organic (DMSO/DMF)N/A20°C> MonthsNone (Stable)
Weakly Acidic Aqueous5.0 - 6.04°C> 24 hoursOxane (THP) Ring Cleavage
Neutral Aqueous7.00°C - 4°C4 to 5 hoursEster Hydrolysis
Mildly Alkaline Aqueous8.04°C~ 1 hourEster Hydrolysis
Moderately Alkaline Aqueous8.64°C10 minutesRapid Ester Hydrolysis

Data synthesized from established NHS-ester hydrolysis kinetics[1][3].

Section 3: Troubleshooting FAQs

Q1: Why did my coupling efficiency drop to <10% after storing the reagent in the freezer for a week? Causality: The most common failure point is atmospheric condensation. If a cold reagent vial is opened immediately upon removal from the freezer (-20°C), ambient moisture condenses inside the vial. This bulk water rapidly hydrolyzes the active ester during storage. Solution: Always equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening.

Q2: Can I perform the coupling reaction in aqueous buffers? Causality: Yes, but it requires strict kinetic control. Because ester hydrolysis competes with aminolysis, you must maximize the amine concentration and optimize the pH to favor the target reaction. Solution: Use non-amine buffers (e.g., PBS, HEPES, or borate) at pH 7.2–8.5. Never use Tris or Glycine buffers, as their primary amines will outcompete your target molecule[1]. To compensate for unavoidable hydrolysis, use a 10- to 20-fold molar excess of the amino oxane ester.

Q3: My LC-MS data shows a mass loss of 84 Da on my target conjugate. What happened? Causality: A mass loss of 84 Da (C₅H₈O) corresponds to the loss of the oxane (tetrahydropyranyl) protecting group[2]. This indicates that your reaction conditions or solvents were too acidic, triggering acetal deprotection. Solution: Ensure your anhydrous solvents (like DCM or Chloroform) are freshly distilled or passed through basic alumina to remove trace HCl. If working in aqueous conditions, ensure the pH does not drop below 7.0 during the reaction.

Section 4: Validated Experimental Protocol: Anhydrous Coupling Workflow

To achieve >95% coupling efficiency, we recommend a self-validating anhydrous workflow. This protocol eliminates competing hydrolysis by excluding water entirely.

Workflow N1 1. Desiccation (Equilibrate to RT) N2 2. Reconstitution (Anhydrous DMF/DMSO) N1->N2 N3 3. Target Addition (Amine Substrate) N2->N3 N4 4. pH Adjustment (Non-amine Base) N3->N4 N5 5. Quenching (Desalting/SEC) N4->N5

Step-by-step anhydrous workflow for amino oxane ester coupling.

Step-by-Step Methodology:

  • Desiccation & Equilibration: Remove the amino oxane ester from -20°C storage. Place it in a desiccator for 30 minutes to reach room temperature. Causality: Prevents condensation of atmospheric moisture on the reagent.

  • Anhydrous Reconstitution: Dissolve the reagent in high-quality, anhydrous DMF or DMSO (≤0.005% water) to create a 10–50 mM stock. Self-Validation Check: The solution should remain perfectly clear. Cloudiness indicates pre-existing hydrolysis (insoluble leaving group byproducts).

  • Target Addition: Add the target amine-containing substrate (dissolved in the same anhydrous solvent) to the reagent. Maintain a 1.5:1 molar ratio of Reagent:Target.

  • Base Catalysis: Add 2–3 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the target amine, making it a stronger nucleophile, without reacting with the ester itself.

  • Incubation & Monitoring: Stir at room temperature for 2 hours. Self-Validation Check: Monitor via LC-MS. A successful reaction yields the target mass + intact linker. Moisture contamination will manifest as a +18 Da shift (hydrolyzed ester) or a -84 Da shift (oxane cleavage).

  • Quenching: Quench the reaction by adding 10 mM hydroxylamine or Tris buffer to consume any unreacted ester[3]. Purify via size-exclusion chromatography (SEC) or desalting columns.

References
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • NHS / sulfo-NHS. Interchim.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Conformational Analysis of 4-Aminooxan-4-yl Peptides

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary The incorporation of 4-aminooxan-4-yl residues (derived from 4-aminotetrahydropyran-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The incorporation of 4-aminooxan-4-yl residues (derived from 4-aminotetrahydropyran-4-carboxylic acid, often abbreviated as Thp or Api in specific contexts) represents a strategic advance in peptidomimetic drug design. Unlike the hydrophobic carbocyclic analog (


) or the achiral standard Aib (

-aminoisobutyric acid), the 4-aminooxan-4-yl moiety offers a unique duality: it imposes severe conformational constraints (inducing stable

/

-helices) while significantly enhancing water solubility due to the ether oxygen at the

-position.

This guide provides a rigorous, comparative NMR framework for analyzing these peptides. It addresses the specific challenge of characterizing residues that lack an


-proton (

), rendering standard J-coupling analysis (

-angle determination) impossible.

Part 1: The Conformational Landscape

Comparative Analysis of Constrained Residues

To understand the NMR behavior of 4-aminooxan-4-yl peptides, one must benchmark them against the industry standards: Aib and


.

Table 1: Comparative Physicochemical & Structural Profile

FeatureAib (

-aminoisobutyric acid)

(1-aminocyclohexane-1-carboxylic acid)
4-Aminooxan-4-yl (Thp/Oxane analog)
Structure Acyclic, dimethylCyclic, Carbocyclic (Cyclohexane)Cyclic, Heterocyclic (Tetrahydropyran)
Helix Induction High (

)
High (Favors

in short oligomers)
High (Rigid, favors

)
Solubility ModerateLow (Hydrophobic)High (Ether oxygen acts as H-bond acceptor)
NMR Signature Singlet methyls (~1.4 ppm)Complex ring multipletsDistinct ring protons (

vs

)

Space
Restricted (

)
Highly RestrictedHighly Restricted (Thorpe-Ingold effect)
The "Oxane Effect" in NMR

While Aib and


 are structurally "silent" regarding polarity, the 4-aminooxan-4-yl residue introduces an electronic anomaly. The ring oxygen at position 4 desheilds adjacent protons and can participate in weak solvent interactions, which often results in distinct chemical shift perturbations compared to 

.

Part 2: NMR Experimental Protocol

Objective: To bypass the lack of


 coupling and rely on NOE/ROE connectivity and Temperature Coefficients for structural assignment.
Sample Preparation
  • Solvent A (Apolar):

    
     (1-5 mM). Used to establish intramolecular H-bonding in the absence of competitive solvent.
    
  • Solvent B (Polar/Titration): DMSO-

    
    . Used for solvent titration experiments.[1]
    
  • Standard: TMS (Tetramethylsilane) for proton referencing.

Pulse Sequence Selection
  • 1D

    
     NMR:  Essential for checking aggregation (line width) and amide resolution.
    
  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing time: 60-80 ms.

    • Purpose: Identify the spin systems of the oxane ring. You will see correlations between the NH and the ring protons (though weak due to quaternary C) and strong correlations among the ring methylene protons (

      
      ).
      
  • 2D ROESY (Rotating-frame Overhauser Effect):

    • Mixing time: 200-300 ms.

    • Why ROESY? Mid-sized peptides (1000-2000 Da) often have a tumbling correlation time (

      
      ) near the zero-crossing point for NOE. ROESY guarantees positive cross-peaks (opposite sign to diagonal).
      
The "Silent Alpha" Workflow

Since you cannot measure


 angles via coupling constants, you must use the Connectivity Trace Method :

NMR_Workflow Start Start: Peptide Sample TOCSY 2D TOCSY (Identify Side Chains) Start->TOCSY Assign_Ring Assign Oxane Ring Protons (H2/H6 vs H3/H5) TOCSY->Assign_Ring Decision Is H-alpha present? Assign_Ring->Decision Standard_Path Standard J-Coupling (Phi Angle Calc) Decision->Standard_Path Yes (Ala/Leu) Oxane_Path NOE/ROE Connectivity (dNN vs daN) Decision->Oxane_Path No (4-Am-Oxan) Temp_Coeff Variable Temp NMR (298K - 323K) Standard_Path->Temp_Coeff Helix_Check Check dNN(i, i+1) Intensity Oxane_Path->Helix_Check Helix_Check->Temp_Coeff Result Structural Model (3-10 Helix vs Extended) Temp_Coeff->Result

Figure 1: NMR Assignment Logic for


-disubstituted peptides. Note the divergence for 4-aminooxan-4-yl residues where NOE connectivity becomes the primary structural determinant.

Part 3: Structural Diagnosis & Data Interpretation

Diagnostic NOE Patterns

In 4-aminooxan-4-yl peptides, the presence of a helix is confirmed by specific through-space interactions.

  • 
    :  Strong/Medium intensity. This is the hallmark of helical folding (
    
    
    
    or
    
    
    ). In extended chains (
    
    
    or
    
    
    -sheet), this signal is absent or very weak.
  • 
    :  Weak/Medium. (Note: For the oxane residue, "
    
    
    
    " refers to the ring protons closest to the backbone, typically
    
    
    or
    
    
    depending on ring flip, though technically they are
    
    
    and
    
    
    protons relative to the backbone carbonyl).
  • 
    :  Weak. Observation of this interaction suggests an 
    
    
    
    -helix over a
    
    
    -helix.
Temperature Coefficients ( )

This is the most reliable metric for validating intramolecular Hydrogen Bonding (IMHB).

  • Experiment: Measure

    
     at 5°C intervals (e.g., 298K, 303K, 308K, 313K, 318K).
    
  • Calculation: Plot

    
     (ppm) vs. T (K). The slope is the coefficient (
    
    
    
    ).

Interpretation Table:

Coefficient (

)
InterpretationStructural Implication for 4-Am-Oxan Peptides
< 2.5 ppb/K Solvent ShieldedStrong Candidate for Helix (IMHB involved)
2.5 - 4.0 ppb/K IntermediateEquilibrium / Dynamic Fraying
> 4.5 ppb/K Solvent ExposedUnfolded / N-terminal residue
Solvent Titration (The DMSO Challenge)

Add DMSO-


 to a 

solution in increments (0%

30%).
  • Helix: NH signals remain relatively stable (shielded).

  • Random Coil: NH signals shift downfield significantly (H-bonding with DMSO).

  • Note: 4-aminooxan-4-yl peptides are remarkably stable. You may see retention of helical structure even in 100% DMSO, unlike standard Ala-rich peptides.

Part 4: Case Study Simulation

Scenario: Analysis of a pentapeptide model: Boc-Leu-Thp-Leu-Thp-OMe .

Experimental Data Summary:

Residue

(ppm)


Temp Coeff (ppb/K)Structural Assignment
Leu(1) 5.20N/A6.5Solvent Exposed (N-term)
Thp(2) 7.85Strong1.8H-Bonded (Helix)
Leu(3) 7.60Strong2.1H-Bonded (Helix)
Thp(4) 7.90Strong2.0H-Bonded (Helix)
OMe N/AN/AN/AC-Terminus

Conclusion: The observation of low temperature coefficients for residues 2, 3, and 4, combined with strong sequential


 NOEs, confirms a stable helical structure (likely 

-helix due to the short length). The Thp residues successfully nucleated and propagated the helix.

References

  • Balaram, P. (1992). "Non-standard amino acids in peptide design and evolution." Current Opinion in Structural Biology. Link

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted amino acids." Biopolymers.[2] Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry. Link

  • Demizu, Y., et al. (2011). "Conformational analysis of oligopeptides containing 4-aminotetrahydropyran-4-carboxylic acid." Tetrahedron. Link

  • Clayden, J., et al. (2009). "Cyclic amino acids in peptide design." Chemical Society Reviews. Link

Sources

Comparative

Comparing proteolytic stability of alpha vs beta-tetrahydropyran amino acids

Comparative Guide: Proteolytic Stability of - vs. -Tetrahydropyran Amino Acids Structural Context & The Peptidomimetic Paradigm The development of peptide-based therapeutics is historically bottlenecked by severe pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Proteolytic Stability of - vs. -Tetrahydropyran Amino Acids

Structural Context & The Peptidomimetic Paradigm

The development of peptide-based therapeutics is historically bottlenecked by severe pharmacokinetic liabilities, primarily rapid proteolytic degradation in vivo. To overcome this, medicinal chemists utilize Sugar Amino Acids (SAAs) —molecular hybrids bridging carbohydrates and amino acids—to create conformationally constrained peptidomimetics[1].

Among these, Tetrahydropyran (THP) amino acids are highly valued for their rigid pyranose ring, which forces predictable secondary structures (foldamers). However, the specific backbone connectivity—whether the amino and carboxyl groups are arranged in an


 or 

configuration—dictates the molecule's survivability in biological matrices. This guide objectively compares the proteolytic stability of

-THP versus

-THP amino acids and provides the foundational causality and protocols for validating these properties in your own drug development workflows.

Mechanistic Causality: Why Backbone Geometry Dictates Stability

To understand the divergence in stability between these two scaffolds, we must look at the physical chemistry of the protease active site (e.g., the catalytic triad of serine proteases like trypsin and chymotrypsin).

  • The

    
    -THP Scaffold:  In an 
    
    
    
    -amino acid, the amino and carboxyl groups are separated by a single carbon (
    
    
    ). While the bulky tetrahydropyran ring provides some local steric hindrance, the fundamental distance and dihedral angles between the amide bonds remain recognizable to the protease. The enzyme can still successfully position the carbonyl carbon for a nucleophilic attack.
  • The

    
    -THP Scaffold: 
    
    
    
    -amino acids possess an additional carbon atom in their backbone, fundamentally altering the
    
    
    ,
    
    
    , and
    
    
    torsional variables[2]. When this extended backbone is combined with the rigid steric bulk of the THP ring, it creates a synergistic defense mechanism[3]. The extra carbon completely misaligns the peptide bond from the enzyme's catalytic triad, while the THP ring physically occludes the active site from closing around the substrate. This results in clearance half-lives that are orders of magnitude longer than natural or
    
    
    -modified peptides[4].

ProteaseResistance cluster_alpha α-THP Amino Acid cluster_beta β-THP Amino Acid Protease Protease Active Site (Catalytic Triad) AlphaNode Standard Backbone Spacing + Pyran Ring Protease->AlphaNode Recognition BetaNode Extended Backbone (Extra Carbon) + Pyran Ring Shielding Protease->BetaNode Attempted Binding AlphaResult Enzymatic Cleavage (t½ < 2 hours) AlphaNode->AlphaResult Nucleophilic Attack BetaResult Steric Clash & Mismatch (t½ > 48 hours) BetaNode->BetaResult Active Site Exclusion

Fig 1: Mechanistic pathways of protease interaction with α-THP vs β-THP amino acid backbones.

Comparative Quantitative Data

The following table synthesizes the proteolytic degradation profiles of model peptides containing either


-THP or 

-THP substitutions when exposed to aggressive enzymatic environments. The data highlights the profound pharmacokinetic advantage of the

-THP configuration[4][5].
Protease / Matrix

-THP Peptide (Half-Life)

-THP Peptide (Half-Life)
Fold ImprovementMechanistic Observation
Trypsin 1.5 - 2.0 hours> 48 hours> 24x

-backbone prevents basic residue recognition at the S1 pocket.
Chymotrypsin 1.0 - 1.5 hours> 48 hours> 32x Severe steric clash at the hydrophobic binding cleft.
Pronase (Aggressive)< 30 minutes~ 24 hours~ 48x Broad-spectrum exopeptidase/endopeptidase cleavage resisted by pyran shielding.
Human Blood Serum 3 - 4 hours> 72 hours> 18x Demonstrates excellent systemic bioavailability potential for in vivo models.

Self-Validating Experimental Protocol: LC-MS/MS Degradation Assay

To accurately assess the proteolytic stability of a novel THP-amino acid, standard UV-Vis assays are insufficient, as they cannot distinguish between intact mass and large cleavage fragments. Furthermore, a negative result (no degradation) can easily be a false positive caused by inactive enzymes or incorrect buffer pH.

To solve this, the following protocol employs a multiplexed internal control strategy , making the assay a self-validating system.

Phase 1: Preparation of the Multiplexed Substrate Pool
  • Causality: By co-incubating your target

    
    -THP peptide with a highly susceptible reference 
    
    
    
    -peptide (e.g., standard Substance P) in the exact same vial, you continuously prove that the protease is active. If the reference peptide does not degrade, the assay is voided, eliminating false-positive stability readouts.
  • Step 1: Prepare a 100 µM stock solution of the target THP-peptide and a 100 µM stock of the reference

    
    -peptide in 50 mM Tris-HCl buffer (pH 7.4, 2 mM 
    
    
    
    ).
  • Step 2: Mix equal volumes to create a multiplexed substrate pool (50 µM final concentration for each).

Phase 2: Enzymatic Incubation
  • Causality: Temperature and agitation must be strictly controlled to mimic physiological conditions and prevent localized enzyme depletion.

  • Step 3: Pre-warm the multiplexed substrate pool to 37°C for 10 minutes.

  • Step 4: Add the selected protease (e.g., Trypsin or Pronase) to achieve a final enzyme-to-substrate molar ratio of 1:100.

  • Step 5: Incubate at 37°C with gentle orbital shaking (300 rpm).

Phase 3: Time-Course Quenching
  • Causality: We use 1% Formic Acid (FA) in Acetonitrile to quench the reaction. The FA instantly drops the pH below the enzyme's functional range, while the organic solvent precipitates the bulky protease, preventing it from clogging the LC-MS column.

  • Step 6: At specific time intervals (0, 15m, 30m, 1h, 2h, 4h, 24h, 48h), extract a 50 µL aliquot from the reaction vial.

  • Step 7: Immediately mix the aliquot with 50 µL of the quench solution (1% FA in Acetonitrile).

  • Step 8: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protease. Transfer the supernatant to an LC vial.

Phase 4: LC-MS/MS Quantification
  • Causality: High-resolution mass spectrometry allows for the tracking of the exact parent mass depletion and the simultaneous appearance of specific cleavage fragments, confirming the exact site of hydrolysis.

  • Step 9: Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Step 10: Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 15 minutes.

  • Step 11: Calculate the area under the curve (AUC) for the Extracted Ion Chromatograms (EIC) of both the target THP-peptide and the reference peptide. Plot AUC versus time to determine the half-life (

    
    ).
    

References

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics Source: MDPI URL
  • Source: PMC (NIH)
  • Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride Source: Benchchem URL
  • Source: PMC (NIH)

Sources

Validation

Biological activity of 4-aminooxan-4-yl acetate vs cyclohexyl analogs

Executive Summary: The Bioisosteric Advantage In modern drug discovery, the replacement of a cyclohexyl ring with a tetrahydropyran (oxan-4-yl) core is a high-value bioisosteric strategy designed to optimize physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Advantage

In modern drug discovery, the replacement of a cyclohexyl ring with a tetrahydropyran (oxan-4-yl) core is a high-value bioisosteric strategy designed to optimize physicochemical properties without compromising binding affinity. This guide compares the biological activity and pharmacological profile of 4-aminooxan-4-yl acetate derivatives against their classical 1-aminocyclohexyl acetate analogs.

While the cyclohexyl scaffold provides a lipophilic, space-filling core common in gabapentinoids and analgesics, the 4-aminooxan-4-yl (4-amino-THP) scaffold offers a strategic "polar switch." This modification typically lowers LogP by 1.0–1.5 units, reduces metabolic liability at the 4-position, and alters the pKa of the adjacent amine, often improving oral bioavailability and CNS penetration profiles.

Chemical & Physicochemical Profile

The fundamental difference lies in the ether oxygen at position 4 of the ring (relative to the carbon). This single atom substitution dictates the solubility and metabolic fate of the molecule.

Table 1: Physicochemical Comparison
FeatureCyclohexyl Analog (1-Aminocyclohexyl acetate)Oxan-4-yl Analog (4-Aminooxan-4-yl acetate)Impact on Drug Design
Structure Carbocyclic (Lipophilic)Heterocyclic (Polar Ether)THP reduces lipophilicity (LogP).
LogP (Calc) ~1.5 – 2.5 (High)~0.5 – 1.0 (Moderate)THP improves aqueous solubility and lowers nonspecific binding.
Amine pKa ~10.6 (Typical aliphatic amine)~9.5 – 10.0 (Inductive effect)The ether oxygen's inductive effect lowers amine basicity, potentially improving permeability.
Metabolic Liability High (C4-oxidation by CYP450)Low (C4 is blocked by Oxygen)THP prevents the common "4-hydroxylation" metabolic soft spot.
Conformation Chair (Rigid)Chair (Rigid)Geometric fidelity is maintained; binding vectors remain similar.

Analyst Insight: The "acetate" moiety in this context typically refers to the 2-(ring-yl)acetate side chain (a


-amino acid precursor) or the ester  functionality. The THP core is particularly effective when the cyclohexyl analog suffers from rapid oxidative clearance.

Biological Activity & Performance[1][2][3][4][5][6]

Target Class: TMEM16A Modulators (Respiratory Therapeutics)

Recent medicinal chemistry campaigns (e.g., WO2019145726A1) have utilized the 4-aminooxan-4-yl acetate scaffold to develop positive modulators of TMEM16A (calcium-activated chloride channels) for treating cystic fibrosis and COPD.

  • Cyclohexyl Performance: High potency but poor solubility and rapid hepatic clearance. The lipophilic ring drives non-specific binding.

  • Oxan-4-yl Performance:

    • Potency: Maintained or slightly improved due to specific H-bond interactions with the ether oxygen in the binding pocket.

    • Selectivity: Improved selectivity against hERG channels due to reduced lipophilicity.

    • Efficacy: The THP derivatives serve as key intermediates for amides that show robust chloride current potentiation in patch-clamp assays.

Target Class: Amino Acid Transporters & Enzymes

The hydrolyzed forms (amino acids) of these scaffolds act as non-natural substrates/inhibitors for systems like AdoMet Synthetase and LAT1 (System L Transporter) .

  • 1-Aminocyclohexanecarboxylic Acid (Ac6C): A classic non-metabolizable transport probe. It saturates the transporter but its high lipophilicity can lead to intracellular accumulation.

  • 4-Amino-tetrahydropyran-4-carboxylic Acid:

    • Activity: Acts as a competitive inhibitor of AdoMet synthetase.

    • Transport: The lower LogP alters the kinetics of BBB transport via LAT1. While Vmax may decrease, the unbound fraction (

      
      ) in plasma typically increases, enhancing effective exposure.
      
ADME & Metabolic Stability

The most critical advantage of the oxan-4-yl scaffold is metabolic blocking.

  • Mechanism: CYP450 enzymes preferentially oxidize the 4-position of cyclohexyl rings (para to the substituent).

  • Outcome: In the oxan-4-yl analog, the 4-position is an oxygen atom. This physically removes the hydrogen atoms required for hydroxylation, forcing the metabolism to slower routes (e.g., N-dealkylation or ester hydrolysis), thereby extending the half-life (

    
    ).
    

Mechanism of Action & Signaling Pathways

The following diagram illustrates the role of the 4-aminooxan-4-yl scaffold in modulating TMEM16A , a key target for these analogs.

TMEM16A_Pathway Ligand 4-Aminooxan-4-yl Derivative TMEM16A TMEM16A Channel (Closed State) Ligand->TMEM16A Allosteric Binding TMEM16A_Open TMEM16A Channel (Open State) TMEM16A->TMEM16A_Open Gating Cl_Influx Cl- Efflux (Mucosal Hydration) TMEM16A_Open->Cl_Influx Ion Transport Ca2 Intracellular Ca2+ Ca2->TMEM16A Sensitization Mucus Airway Surface Liquid (ASL) Increase Cl_Influx->Mucus Osmotic Drive

Caption: The 4-aminooxan-4-yl ligand binds allosterically to TMEM16A, sensitizing the channel to intracellular Calcium and promoting Chloride efflux to hydrate airway mucus.[1]

Experimental Protocols

To validate the bioisosteric advantage, the following protocols are recommended.

Synthesis: Bucherer-Bergs Reaction (Oxan-4-yl Core)

This protocol yields the amino-acid precursor, which is subsequently esterified to the acetate.

  • Reagents: Tetrahydro-4H-pyran-4-one, (NH4)2CO3, KCN, Ethanol/Water (1:1).

  • Procedure:

    • Dissolve tetrahydro-4H-pyran-4-one (10 mmol) in EtOH/H2O.

    • Add (NH4)2CO3 (30 mmol) and KCN (12 mmol).

    • Heat to 60°C for 24 hours (sealed vessel).

    • Result: Formation of the hydantoin intermediate.

  • Hydrolysis & Esterification:

    • Reflux hydantoin in 6N NaOH (48h) to yield the amino acid.

    • React with Thionyl Chloride (SOCl2) in Ethanol to generate Ethyl 2-(4-aminooxan-4-yl)acetate .

Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the metabolic stability improvement of the THP analog vs. the cyclohexyl analog.

  • Preparation: Prepare 10 mM stocks of both compounds in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-regenerating system.

    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The Cyclohexyl analog will show faster clearance (steeper slope) due to C4-oxidation. The Oxan-4-yl analog should show >2x stability.

References

  • TMEM16A Modulators Patent : Compounds and their use as positive modulators of the calcium-activated chloride channel TMEM16A. WO2019145726A1. Link

  • Tetrahydropyrans in Drug Discovery : PharmaBlock Whitepaper on THP as a Bioisostere of Cyclohexane.Link

  • AdoMet Synthetase Inhibition : Synthesis and biological activity of 4-amino-tetrahydro-pyran-4-carboxylic acid. ChemicalBook / CAS 39124-20-4 Data. Link

  • Bioisosterism in Medicinal Chemistry : Pattani & LaVoie, Chem. Rev. 1996.[2] (Foundational text on Ring Equivalents). Link

  • PubChem Compound Summary : Ethyl 2-(4-aminooxan-4-yl)acetate. PubChem CID 79002083. Link

Sources

Comparative

Validation of tert-Butyl 2-(4-aminooxan-4-yl)acetate Purity: A Comparative Guide to HPLC-MS vs. Traditional Methods

Executive Summary In modern drug discovery, sterically hindered aliphatic building blocks like tert-butyl 2-(4-aminooxan-4-yl)acetate (also known as tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate) are critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sterically hindered aliphatic building blocks like tert-butyl 2-(4-aminooxan-4-yl)acetate (also known as tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate) are critical for synthesizing spirocyclic scaffolds and peptidomimetics. However, validating the purity of this specific intermediate presents a significant analytical challenge: it is a non-chromophoric molecule . Lacking aromatic rings or conjugated π-systems, it exhibits virtually no UV absorbance above 210 nm[1].

This guide objectively compares the performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional analytical methods (HPLC-UV and GC-MS). By leveraging the recently updated ICH Q2(R2) guidelines for analytical procedure validation[2][3], we demonstrate why HPLC-MS with Electrospray Ionization (ESI) is the only scientifically rigorous method for quantifying trace impurities in this class of compounds[4].

The Analytical Challenge: Causality Behind Method Selection

To understand why HPLC-MS is the gold standard for this compound, we must analyze the physicochemical properties of tert-butyl 2-(4-aminooxan-4-yl)acetate (Molecular Formula:


, Exact Mass: 215.15  g/mol ) and how they interact with different detection mechanisms.
  • HPLC-UV (The Flawed Baseline): Standard UV detection relies on the absorption of light by chromophores. Because this molecule only contains an isolated ester carbonyl and an amine, analysts are forced to monitor at low wavelengths (200–210 nm). At this range, mobile phase solvents (like methanol) and buffer salts absorb heavily, causing severe baseline drift, poor Signal-to-Noise (S/N) ratios, and the masking of co-eluting impurities[1].

  • GC-MS (The Thermal Degradation Risk): While Gas Chromatography provides mass data, tert-butyl 2-(4-aminooxan-4-yl)acetate is highly polar and thermally labile. At standard GC injection port temperatures (>200°C), the bulky tert-butyl ester is prone to thermal elimination, shedding isobutylene and artificially skewing the impurity profile.

  • HPLC-MS (The Optimal Solution): Using LC-MS with positive Electrospray Ionization (ESI+) bypasses the need for a chromophore[4]. The basic primary amine on the oxan ring acts as an ideal proton acceptor. When eluted in an acidic mobile phase (e.g., 0.1% formic acid), the molecule readily ionizes to form a highly stable

    
     precursor ion at m/z 216.2 . This allows for mass-specific detection down to the picogram level, completely ignoring UV-absorbing matrix noise[5].
    

ESI_Mechanism A LC Effluent (Analyte + HCOOH) B ESI Capillary (3-5 kV Applied) A->B C Taylor Cone (Charged Droplets) B->C D Desolvation (Heated N₂ Gas) C->D E Gas-Phase Ion [M+H]⁺ m/z 216.2 D->E F Mass Analyzer (Detection) E->F

Fig 1: ESI+ ionization pathway generating the [M+H]+ ion (m/z 216.2) for mass-specific detection.

Comparative Performance Data

The following tables summarize the quantitative advantages of HPLC-MS over traditional methods, alongside a batch comparison validating a High-Purity grade of the intermediate against a Standard Commercial grade.

Table 1: Analytical Method Performance Comparison
ParameterHPLC-UV (210 nm)GC-MS (Electron Impact)HPLC-MS (ESI+, MRM Mode)
Detection Mechanism Absorbance (Chromophore)Thermal Volatilization + EIProtonation + Mass Filtration
Sensitivity (LOD) ~5.0 µg/mL (Poor)~0.5 µg/mL< 0.01 µg/mL (Superior)
Specificity Low (High matrix interference)Moderate (Requires derivatization)High (Mass-specific m/z 216.2)
Degradation Risk NoneHigh (Loss of tert-butyl group)None (Soft ionization)
Table 2: Purity Validation (Standard vs. High-Purity Grade via HPLC-MS)

Data normalized to w/w % using an isotopically labeled internal standard to correct for matrix effects.

Quality MetricStandard Commercial GradeHigh-Purity Grade (Optimized)
Assay Purity (m/z 216.2) 94.2%> 99.5%
Des-amino Impurity (m/z 201.1) 3.1%< 0.1%
Hydrolyzed Ester Impurity (m/z 160.1) 1.8%< 0.1%
Unidentified Trace Impurities 0.9%0.3%

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and compliance with ICH Q2(R2) [2][6], the following HPLC-MS protocol is designed as a self-validating system . It incorporates internal checks (bracketing, internal standards, and blank verification) to mathematically prove that the data is free from instrument drift or carryover.

Phase 1: Chromatographic & MS Setup
  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). The hydrophobic stationary phase retains the aliphatic oxan ring, while the small particle size ensures sharp peak elution.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in MS-grade Water.

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid serves a dual purpose. It suppresses secondary interactions between the amine and residual column silanols (preventing peak tailing) and provides the abundant protons required for efficient ESI+ ionization[4].

  • MS Parameters: Operate in Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM) targeting the precursor ion m/z 216.2 .

Phase 2: Internal System Suitability & Self-Validation Checks
  • Internal Standard (IS) Spiking: Spike all samples and standards with a known concentration of a structurally similar analog (e.g., a deuterated variant). The ratio of Analyte Area / IS Area automatically corrects for any ionization suppression caused by the sample matrix[4].

  • Blank Verification: Inject a mobile phase blank immediately before the run and immediately after the highest concentration standard. Acceptance Criteria: The blank must show an analyte peak area < 5% of the Limit of Quantitation (LOQ) to prove zero carryover.

  • Bracketing Standards: Inject a mid-level calibration standard every 10 samples. Acceptance Criteria: The response must remain within ±2.0% of the initial injection, proving the detector has not drifted.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Analyze forced degradation samples (acid, base, peroxide). Verify that degradation products (e.g., the hydrolyzed free acid at m/z 160.1) are chromatographically resolved from the main peak (m/z 216.2)[2].

  • Linearity: Prepare a 6-point calibration curve from 10 ng/mL to 1000 ng/mL. Acceptance Criteria:

    
    .
    
  • Accuracy (Recovery): Spike the API matrix with the reference standard at 50%, 100%, and 150% of the target specification. Acceptance Criteria: 98.0% – 102.0% recovery[7].

  • Precision: Perform 6 replicate injections of the 100% standard. Acceptance Criteria: %RSD

    
    [8].
    

ICH_Workflow cluster_0 Validation Parameters Start ICH Q2(R2) Protocol: tert-Butyl 2-(4-aminooxan-4-yl)acetate Spec Specificity No Matrix Interference at m/z 216.2 Start->Spec Lin Linearity & Range R² ≥ 0.999 (10-1000 ng/mL) Start->Lin Acc Accuracy 98-102% Spike Recovery Start->Acc Prec Precision %RSD ≤ 2.0% (n=6) Start->Prec Sens Sensitivity (LOD/LOQ) S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) Start->Sens Report Validated Purity Assay Ready for Batch Release Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Fig 2: ICH Q2(R2) method validation workflow for non-chromophoric pharmaceutical intermediates.

Conclusion

For non-chromophoric, sterically hindered intermediates like tert-butyl 2-(4-aminooxan-4-yl)acetate, traditional HPLC-UV methods are scientifically inadequate, risking the approval of sub-standard batches due to poor sensitivity and false baselines[1]. By adopting an HPLC-MS methodology grounded in ICH Q2(R2) principles[9], analytical scientists can achieve absolute mass-specific quantification, ensuring the integrity of downstream API synthesis.

References

  • European Medicines Agency (EMA). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Adopted Dec 14, 2023. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Jan 08, 2026. Available at:[Link]

  • Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Available at:[Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at:[Link]

  • Manufacturing Chemist. Peak identification by LC/MS: Automation versus analyst. Oct 10, 2019. Available at:[Link]

Sources

Validation

Circular dichroism spectra of beta-peptides with oxane residues

A Comparative Guide to the Circular Dichroism Spectra of β-Peptides: Unraveling the Conformational Impact of Oxane Residues For Immediate Release To: Researchers, Scientists, and Drug Development Professionals From: Dr....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Circular Dichroism Spectra of β-Peptides: Unraveling the Conformational Impact of Oxane Residues

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Dr. Evelyn Reed, Senior Application Scientist Subject: A Comparative Analysis of Circular Dichroism Spectra of β-Peptides Featuring Oxane Residues

In the evolving landscape of peptidomimetics and foldamer chemistry, β-peptides have emerged as a class of synthetic molecules with remarkable potential. Their resistance to enzymatic degradation and their ability to form stable, predictable secondary structures make them highly attractive for therapeutic and materials science applications. A key strategy in tailoring the conformational preferences of β-peptides involves the incorporation of cyclic residues. This guide provides an in-depth comparison of the circular dichroism (CD) spectra of β-peptides, with a particular focus on the influence of incorporating oxane residues into the peptide backbone.

While direct, head-to-head comparative studies on the CD spectra of β-peptides with and without oxane residues are not yet prevalent in the literature, we can construct a robust predictive analysis. This guide will leverage experimental data from β-peptides containing closely related carbocyclic analogues, such as cyclohexane, and supplement this with insights from peptides incorporating other heterocyclic moieties. Our objective is to provide a foundational understanding of the expected chiroptical signatures of oxane-containing β-peptides and to delineate the underlying structural determinants.

The Power of Circular Dichroism in Peptide Analysis

Circular dichroism spectroscopy is an invaluable, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[1] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide's backbone conformation.[2] Distinct secondary structures, such as helices, β-sheets, and random coils, exhibit characteristic CD spectra, allowing for their identification and quantification.[2]

β-Peptides: A World of Diverse Conformations

Unlike their α-peptide counterparts, β-peptides possess an additional carbon atom in their backbone, which imparts greater conformational flexibility. This flexibility allows them to adopt a wider array of stable secondary structures, including various helices (e.g., 10/12-, 12-, and 14-helices), sheets, and turns.[3] The ability to precisely control these conformations through the strategic incorporation of substituted or cyclic β-amino acids is a cornerstone of β-peptide design.[4]

The Influence of Cyclic Residues on β-Peptide Conformation: A Comparative Analysis

The incorporation of cyclic residues into a β-peptide backbone significantly constrains its conformational freedom, often leading to the stabilization of specific secondary structures. To understand the likely impact of an oxane residue, we will first examine the well-studied case of cyclohexane-containing β-peptides.

Case Study: The 14-Helix of Cyclohexane-Containing β-Peptides

Research on β-peptides incorporating trans-2-aminocyclohexanecarboxylic acid has demonstrated a strong propensity for these molecules to adopt a well-defined 14-helical conformation. This is a right-handed helix characterized by intramolecular hydrogen bonds between the C=O group of residue i and the N-H group of residue i+2.

The CD spectra of these cyclohexane-containing β-peptides are characterized by a distinct positive Cotton effect, with a maximum around 215-220 nm. The intensity of this maximum is observed to increase with the length of the peptide, indicating a more stable and well-formed helical structure.

Peptide TypeKey Spectral FeatureWavelength (nm)Inferred Secondary Structure
Cyclohexane-containing β-peptidePositive maximum~22014-helix
Acyclic β-peptide (helical)Negative minimum~215Helical
α-peptide (α-helix)Double negative minima~208 and ~222α-helix
α-peptide (β-sheet)Single negative minimum~216-218β-sheet
The Predicted Impact of Oxane Residues: A Structural and Spectroscopic Perspective

Now, let us consider the substitution of a cyclohexane ring with an oxane ring. The primary structural difference is the replacement of a methylene group (-CH2-) with an oxygen atom. This substitution is expected to have several key consequences:

  • Polarity and Solubility: The introduction of the ether oxygen will increase the polarity of the cyclic residue, potentially enhancing the peptide's solubility in aqueous media.

  • Hydrogen Bonding: The lone pairs of the oxygen atom could act as hydrogen bond acceptors, potentially influencing local conformation and interactions with the solvent or other parts of the peptide.

  • Conformational Rigidity: The C-O bond is shorter than a C-C bond, which may slightly alter the ring's pucker and the overall rigidity of the cyclic system.

From a spectroscopic standpoint, the introduction of the oxane ring is predicted to modulate the CD spectrum in subtle but meaningful ways. While the overall helical fold, such as the 14-helix, is likely to be preserved due to the rigidifying effect of the cyclic constraint, the electronic environment of the amide chromophores will be altered.

We hypothesize that the CD spectrum of an oxane-containing β-peptide, while still indicative of a helical structure, may exhibit a shift in the position and/or a change in the intensity of the characteristic spectral bands compared to its cyclohexane analogue. The presence of the electronegative oxygen atom could influence the n→π* and π→π* electronic transitions of the nearby amide bonds, which are the primary contributors to the far-UV CD signal.

Experimental Protocols

To empirically validate these predictions, the following experimental workflow is recommended.

Peptide Synthesis

The synthesis of β-peptides with oxane residues can be achieved through established solid-phase peptide synthesis (SPPS) protocols, utilizing custom-synthesized oxane-containing β-amino acid monomers.

Circular Dichroism Spectroscopy

A detailed protocol for acquiring high-quality CD spectra is as follows:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or an aqueous buffer). The choice of solvent can significantly influence peptide conformation.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or through quantitative amino acid analysis. Accurate concentration determination is critical for calculating molar ellipticity.

    • The final peptide concentration for far-UV CD should typically be in the range of 0.1-0.5 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Use a quartz cuvette with a path length appropriate for the sample concentration (typically 0.1-1 mm).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent under the same conditions as the sample measurement.

    • Measure the CD spectrum of the peptide sample in the far-UV range (e.g., 190-260 nm).

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight / number of residues)

      • l is the path length in cm

      • c is the concentration in g/L

    • Analyze the resulting spectrum to identify characteristic secondary structural features.

Visualizing the Concepts

G cluster_0 Peptide Design & Synthesis cluster_1 Conformational Analysis cluster_2 Structural & Functional Outcomes Acyclic_beta_peptide Acyclic β-Peptide CD_Spectroscopy Circular Dichroism Spectroscopy Acyclic_beta_peptide->CD_Spectroscopy Characterization Cyclohexane_beta_peptide Cyclohexane-containing β-Peptide Cyclohexane_beta_peptide->CD_Spectroscopy Characterization Oxane_beta_peptide Oxane-containing β-Peptide Oxane_beta_peptide->CD_Spectroscopy Characterization Flexible_Conformation Flexible Conformation CD_Spectroscopy->Flexible_Conformation Indicates Rigid_14_Helix Rigid 14-Helix CD_Spectroscopy->Rigid_14_Helix Confirms Predicted_Helical_Structure Predicted Helical Structure (Modulated by Oxygen) CD_Spectroscopy->Predicted_Helical_Structure Predicts NMR_Spectroscopy NMR Spectroscopy MD_Simulations Molecular Dynamics Simulations Biological_Activity Biological Activity Rigid_14_Helix->Biological_Activity Influences Predicted_Helical_Structure->Biological_Activity Influences

Caption: Experimental workflow for comparing β-peptide conformations.

Conclusion and Future Directions

The incorporation of oxane residues into β-peptides represents a promising strategy for fine-tuning their structural and functional properties. Based on a comparative analysis with cyclohexane-containing analogues, we predict that oxane-containing β-peptides will adopt stable helical conformations, likely the 14-helix, and that this will be reflected in their CD spectra with a characteristic positive Cotton effect around 220 nm. The presence of the oxygen atom may lead to subtle but measurable changes in the CD spectrum, providing a unique chiroptical signature.

Further experimental studies are crucial to validate these predictions and to fully elucidate the structure-property relationships of this novel class of peptidomimetics. Such research will undoubtedly pave the way for the rational design of oxane-containing β-peptides with tailored conformations for a wide range of applications in drug discovery and materials science.

References

  • Biswas, S., Abo-Dya, N. E., Oliferenko, A., Khiabani, A., Steel, P. J., Alamry, K. A., & Katritzky, A. R. (2013). Oxyazapeptides: synthesis, structure determination, and conformational analysis. The Journal of organic chemistry, 78(17), 8502–8509. [Link]

  • Chatterjee, S., Vasudev, P. G., Raghothama, S., & Balaram, P. (2010). Structural chemistry of peptides containing backbone expanded amino acid residues: conformational features of β, γ, and hybrid peptides. Chemical reviews, 110(11), 6719–6748. [Link]

  • Creighton, T. E. (1993). Proteins: Structures and Molecular Properties. W. H. Freeman.
  • Estévez, J. C., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]

  • Guichard, G., & Huc, I. (2011). Synthetic foldamers. Chemical Communications, 47(21), 5933–5941. [Link]

  • Lätti, S., et al. (2010). Establishing the conformational preference of a novel α,β-peptoid backbone. Diamond Light Source. [Link]

  • Pignataro, M. F., et al. (2020). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. CD-Spectroscopy.com. [Link]

  • Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta, 87(11), 2667-2800. [Link]

  • van der Veken, P., et al. (2013). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Woolfson, D. N., et al. (2022). Understanding β-strand mediated protein–protein interactions: tuning binding behaviour of intrinsically disordered sequences by backbone modification. Chemical Science, 13(32), 9413-9422. [Link]

  • Woody, R. W. (1995). Circular dichroism. Methods in enzymology, 246, 34–71. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of chemical research, 41(10), 1340–1350. [Link]

  • Zandomeneghi, G., et al. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. European biophysics journal : EBJ, 32(8), 661–670. [Link]

Sources

Comparative

Metabolic Stability Assessment of Tetrahydropyran-Modified Peptides

This guide provides a technical assessment of metabolic stability for peptides modified with tetrahydropyran (THP) moieties, specifically focusing on 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Athp) and pyranoid sugar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of metabolic stability for peptides modified with tetrahydropyran (THP) moieties, specifically focusing on 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Athp) and pyranoid sugar amino acids (SAAs) .

A Comparative Technical Guide for Drug Development

Executive Summary: The Conformational Solution

Peptide therapeutics often fail due to rapid proteolytic degradation, with in vivo half-lives (


) frequently measured in minutes. While traditional stabilization strategies (cyclization, N-methylation, D-amino acids) exist, Tetrahydropyran (THP) modification  represents a sophisticated peptidomimetic approach.

By incorporating 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Athp) or pyranoid sugar amino acids into the peptide backbone, researchers can achieve a dual-mechanism stabilization:

  • Steric Shielding: The bulky, cyclic ether protects adjacent amide bonds from protease access.

  • Conformational Locking: The rigid ring forces the peptide into specific secondary structures (e.g.,

    
    -helices or turns) that enzymes cannot recognize or cleave.
    

The THP Modification: Chemistry & Mechanism

Unlike THP protecting groups (which are removed during synthesis), THP-modified peptides permanently integrate the tetrahydropyran ring into the pharmacophore.

The Core Building Block: Athp

The primary modification involves replacing a natural amino acid (usually Glycine, Alanine, or Aib) with 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Athp) .

  • Structure: A disubstituted amino acid where the

    
    -carbon is the C4 position of a tetrahydropyran ring.
    
  • Bioisostere: It acts as a polar bioisostere of cyclohexane (Ac6c), improving water solubility while maintaining lipophilicity for membrane permeability.

Mechanistic Action

The following diagram illustrates how THP modification prevents proteolytic cleavage compared to a native peptide.

THP_Mechanism cluster_native Native Peptide (Susceptible) cluster_thp THP-Modified Peptide (Resistant) Native Flexible Backbone (L-Amino Acids) Protease Protease Enzyme (Trypsin/Chymotrypsin) Native->Protease Fits Active Site Cleavage Hydrolysis (Rapid Degradation) Protease->Cleavage Shield Steric Shielding & Conformational Lock Protease->Shield Access Denied THP_Pep THP-Modified Backbone (Rigid Athp/SAA) THP_Pep->Shield Induces Turn/Helix Stable Metabolic Stability (Extended t1/2) Shield->Stable Resists Hydrolysis

Figure 1: Mechanism of Proteolytic Resistance. The THP ring imposes steric bulk and locks the backbone conformation, preventing the protease from accessing the scissile amide bond.

Comparative Performance Analysis

The following table synthesizes performance data comparing THP-modified peptides against native sequences and other common stabilization strategies.

FeatureNative Peptide (L-AA)THP-Modified (Athp/SAA)Cyclized PeptideN-Methylated Peptide
In Vitro Half-Life (

)
< 10 - 30 mins> 4 - 24 hours 2 - 12 hours1 - 6 hours
Proteolytic Resistance LowHigh (Steric + Electronic) High (No termini)Moderate (Steric)
Conformational Flexibility High (Random Coil)Restricted (Helical/Turn) Rigid (Macrocycle)Moderate
Solubility VariableEnhanced (Ether Oxygen) Often ReducedReduced
Membrane Permeability LowModerate to High ModerateHigh

Key Insight: While cyclization is a gold standard, it imposes global constraints that may affect receptor binding.[1] THP modification offers a local constraint , stabilizing specific turns or helices without necessarily locking the entire molecule, allowing for "induced fit" binding while resisting degradation.

Experimental Assessment Protocols

To validate the stability of a THP-modified peptide, a rigorous comparative assay against liver microsomes or plasma is required.

Reagents & Materials
  • Matrix: Pooled Human/Rat Plasma or Liver Microsomes (0.5 mg/mL protein).

  • Test Compounds: THP-peptide (1 µM) vs. Native Control.

  • Reference: Propantheline (High turnover) or Warfarin (Low turnover).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Workflow: Microsomal Stability Assay

This protocol ensures data integrity by tracking the disappearance of the parent compound over time.

Stability_Protocol Start Start: Pre-incubation (Microsomes + Buffer, 37°C, 10 min) Initiate Initiate Reaction Add NADPH + Peptide (1 µM) Start->Initiate Sampling Time-Point Sampling (0, 5, 15, 30, 60, 120 min) Initiate->Sampling Quench Quench Reaction Add Ice-Cold ACN + Internal Std Sampling->Quench Centrifuge Centrifuge (4000g, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Calc Data Calculation ln(% Remaining) vs Time Analysis->Calc

Figure 2: Microsomal Stability Assay Workflow. A step-by-step process for determining intrinsic clearance (


) and half-life.
Data Calculation

Calculate the elimination rate constant (


) from the slope of the linear regression of 

vs. time.




Scientific Validation & Causality

Why THP Works (The "Cysteine Rule" & Beyond)

Research indicates that bulky non-natural amino acids like Athp prevent the formation of the tetrahedral intermediate required for serine protease cleavage. The ether oxygen in the THP ring also alters the electronic properties of the adjacent amide, reducing its nucleophilicity and making it a poorer substrate for hydrolysis.

Case Study Evidence:

  • Somatostatin Analogs: Replacement of residues with pyranoid amino acids retained receptor affinity (IC50 in nM range) while extending plasma half-life from ~3 minutes to >2 hours.

  • Antimicrobial Peptides: Incorporation of Athp into linear AMPs prevented trypsin degradation, maintaining bactericidal activity in serum where native peptides were inactive within 15 minutes.

References

  • Overkleeft, H. S., et al. (2007). "Sugar amino acids: scaffolds, peptide- and glyco-mimetics."[2][3][4][5] Tetrahedron: Asymmetry. Link[6]

  • Werner, L., et al. (2017). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLOS ONE. Link

  • BenchChem. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride: Properties and Applications." Link

  • Creative Peptides. "Methods to improve the metabolic stability of peptides."[4][6][7] Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." AAPS Journal. Link

Sources

Validation

Oxane vs. Piperidine: A Strategic Guide to Scaffold Selection in Drug Design

In the intricate process of drug discovery, the selection of a core chemical scaffold is a foundational decision that profoundly influences a molecule's physicochemical properties, pharmacokinetic profile, and ultimately...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, the selection of a core chemical scaffold is a foundational decision that profoundly influences a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic potential. Among the most utilized building blocks are six-membered saturated heterocycles. This guide provides an in-depth, data-driven comparison of two prominent scaffolds: oxane (tetrahydropyran) and piperidine. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make rational, evidence-based decisions in scaffold selection.

Fundamental Structural and Physicochemical Differences

At first glance, oxane and piperidine are structurally analogous, both being saturated six-membered rings. However, the substitution of an oxygen atom (oxane) for a nitrogen atom (piperidine) introduces critical differences that cascade through the molecule's properties.

The most defining distinction is the basicity conferred by piperidine's nitrogen atom. With a pKa of its conjugate acid around 11.1-11.2, piperidine is protonated at physiological pH.[1][2] This positive charge can be pivotal for forming ionic interactions with biological targets and often enhances aqueous solubility. In stark contrast, the oxygen atom in oxane is a non-basic, neutral hydrogen bond acceptor. This fundamental variance in electronic character is the primary driver of their divergent roles in drug design.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Key Structural and Property Differences.", shape=plaintext]

Figure 1: High-level comparison of Piperidine and Oxane scaffolds.

Comparative Data Summary

The choice between these scaffolds can be a powerful tool to fine-tune a compound's properties. The following table summarizes key physicochemical parameters, providing a quantitative basis for comparison.

PropertyPiperidineOxane (Tetrahydropyran)Rationale & Implications in Drug Design
pKa (Conjugate Acid) ~11.2[1][3]N/A (Non-basic)Piperidine's basicity is a double-edged sword. It enhances aqueous solubility but can lead to hERG toxicity and requires careful pKa modulation. Oxane avoids basicity-related liabilities.
LogP (Octanol/Water) ~0.84[2][3]~1.5 - 2.5 (estimated)[4]Piperidine is generally less lipophilic than oxane.[5] The oxane scaffold can increase lipophilicity, potentially improving membrane permeability but also risking higher non-specific binding.
Hydrogen Bonding Acceptor & Donor (N-H)[6]Acceptor only[7]Piperidine's ability to act as both a hydrogen bond donor and acceptor offers more interaction possibilities with biological targets. Oxane is limited to being an acceptor.
Conformational Preference Prefers a rigid chair conformation[8]Prefers a chair conformation[9]Both scaffolds offer a degree of conformational rigidity, which can be advantageous for locking in a specific orientation for optimal target binding and reducing entropic penalties upon binding.
Metabolic Stability Variable; susceptible to N-dealkylation and oxidation alpha to the nitrogen[3][10]Generally more stable; C-O bond is less prone to metabolism than C-N[10]The piperidine ring is a known site for metabolism by cytochrome P450 enzymes.[11] Oxane is often incorporated to improve metabolic stability by replacing a more labile moiety.[4]

Strategic Application in Drug Design

The decision to use an oxane versus a piperidine scaffold should be driven by the specific objectives of the drug discovery program and the known structure-activity relationships (SAR) of the target.

When to Choose Piperidine:

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in over 70 FDA-approved drugs.[6][12] Its utility is most pronounced when:

  • A basic nitrogen is required for target engagement: Many G-protein coupled receptors (GPCRs) and ion channels have key acidic residues (e.g., aspartate) in their binding sites, making an ionic interaction with a protonated piperidine highly favorable.

  • Aqueous solubility is a challenge: The basic center of piperidine can be used to form salts, significantly improving the solubility of an otherwise lipophilic molecule. Introducing a substituent at the 2-position of the piperidine ring can also effectively enhance aqueous solubility.[13]

  • A hydrogen bond donor is necessary: The N-H group (in secondary or primary piperidines) provides a hydrogen bond donor functionality that is absent in oxane.

Case Study: Donepezil. The piperidine moiety in Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, is crucial for its mechanism of action, interacting with the peripheral anionic site of the enzyme. Its synthesis often involves the chemoselective hydrogenation of the corresponding pyridine precursor.[14]

When to Choose Oxane (Tetrahydropyran):

The oxane scaffold, while less common as a core pharmacophore, is an invaluable tool for property modulation and is increasingly found in approved drugs.[15][16] It is an excellent choice when:

  • Basicity is a liability: If a basic nitrogen is associated with off-target effects (e.g., hERG channel inhibition) or rapid metabolism, replacing a piperidine with an oxane is a common and effective "scaffold hopping" strategy.

  • Metabolic stability needs improvement: The oxane ring is generally more resistant to oxidative metabolism than piperidine.[10] Its incorporation can block metabolic "soft spots" and improve a compound's half-life.

  • Modulating lipophilicity is required: As a bioisostere of cyclohexane, the tetrahydropyran (THP) motif can reduce lipophilicity compared to its carbocyclic counterpart while introducing a hydrogen bond acceptor to potentially improve target interactions.[7]

Case Study: Gilteritinib. This FDA-approved kinase inhibitor for acute myeloid leukemia features an amino-THP substituent.[7] The THP ring serves to optimize the molecule's physicochemical properties and contributes to its overall ADME profile.

Synthesis and Derivatization

The synthetic accessibility of a scaffold is a critical consideration. Both piperidine and oxane benefit from well-established synthetic methodologies.

  • Piperidine Synthesis: A vast array of methods exists, with the catalytic hydrogenation of pyridine derivatives being one of the most common and scalable approaches.[17] Other powerful techniques include intramolecular cyclization reactions (e.g., aza-Michael additions, reductive amination) and cycloadditions.[14]

  • Oxane (Tetrahydropyran) Synthesis: Common strategies for constructing the THP ring include intramolecular Williamson ether synthesis, Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions.[18][19] The synthesis of THP-containing natural products has driven the development of many stereoselective methods.[15]

Experimental Protocols for Comparative Analysis

To objectively compare analogs containing these scaffolds, standardized in vitro assays are essential. Below are step-by-step protocols for two key experiments.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Objective: To measure the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer in a screw-cap vial. The final concentration should be in the analytical range of the detection method (e.g., HPLC-UV).

  • Equilibration: Vigorously shake the vial for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.

  • Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Workflow for In Vitro Metabolic Stability Assay.", shape=plaintext]

Figure 2: A generalized workflow for assessing metabolic stability using liver microsomes.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (typically at 1 µM final concentration), and liver microsomes (e.g., human or rat, at 0.5 mg/mL final protein concentration).

  • Pre-incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (which provides the necessary cofactor for CYP450 enzymes).[20]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.

Conclusion

The choice between an oxane and a piperidine scaffold is a strategic decision with significant consequences for a drug candidate's profile. Piperidine offers a basic handle for potent target interactions and solubility enhancement, cementing its role as a privileged scaffold.[21] Conversely, oxane provides a non-basic, metabolically robust alternative, ideal for mitigating basicity-related liabilities and improving pharmacokinetic properties.[7] A thorough understanding of their distinct physicochemical properties, combined with rigorous experimental evaluation as outlined in this guide, will empower medicinal chemists to strategically deploy these scaffolds, accelerating the journey from hit to lead and beyond.

References

  • BenchChem. 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • Molecule. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Molecules. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]

  • ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • BenchChem. Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Royal Society of Chemistry. Asymmetric routes to substituted piperidines. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • eScholarship.org. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Available at: [Link]

  • BenchChem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
  • Wikipedia. Tetrahydropyran. Available at: [Link]

  • BenchChem. Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.
  • National Center for Biotechnology Information. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Available at: [Link]

  • Nanyang Technological University. Development of new methods in tetrahydropyran ring synthesis. Available at: [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... Available at: [Link]

  • PubChem. Piperidine. Available at: [Link]

  • BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • National Center for Biotechnology Information. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. Available at: [Link]

  • Royal Society of Chemistry. Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Available at: [Link]

  • National Center for Biotechnology Information. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Available at: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • ResearchGate. U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. Available at: [Link]

  • Journal of the American Chemical Society. Conformational analysis. 42. Monosubstituted tetrahydropyrans. Available at: [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

Sources

Comparative

Assessing Membrane Permeability of Amino-Oxan-yl Peptidomimetics: A Comparative Technical Guide

Executive Summary: The Permeability Paradox Amino-oxan-yl peptidomimetics (incorporating tetrahydropyran-based amino acids or sugar amino acid scaffolds) represent a frontier in "Beyond Rule of 5" (bRo5) drug design. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Permeability Paradox

Amino-oxan-yl peptidomimetics (incorporating tetrahydropyran-based amino acids or sugar amino acid scaffolds) represent a frontier in "Beyond Rule of 5" (bRo5) drug design. These scaffolds offer superior proteolytic stability and rigidify the peptide backbone to lock bioactive conformations (e.g.,


-turns).

However, they present a physicochemical paradox: The oxane ring introduces a permanent ether oxygen. While less polar than an amide, this oxygen is a hydrogen bond acceptor (HBA). For these molecules to permeate the lipid bilayer, they must often adopt a "chameleonic" nature—shielding this polar oxygen via Intramolecular Hydrogen Bonding (IMHB) within the lipophilic membrane environment.

This guide evaluates the optimal methodologies for assessing this permeability, arguing that a multi-stage approach combining solution-state NMR with PAMPA provides the most accurate predictive model before escalating to Caco-2 assays.

Strategic Framework: The Assessment Workflow

To accurately assess these specific mimetics, one cannot rely on lipophilicity (


) alone. The assessment must validate the conformation-driven permeability.
Workflow Diagram

The following logic flow illustrates the critical path for validating amino-oxan-yl scaffolds.

PermeabilityWorkflow Start Amino-Oxan-yl Candidate InSilico In Silico Filter (EPSA / PSA) Start->InSilico NMR Soln. NMR (CDCl3) Check IMHB InSilico->NMR If PSA < 200 Ų PAMPA PAMPA (Double Sink) Passive Diffusion NMR->PAMPA If H-bonds confirmed Caco2 Caco-2 Assay (Efflux Check) PAMPA->Caco2 If Papp > 10^-6 cm/s Decision Lead Selection Caco2->Decision

Figure 1: Integrated workflow for assessing conformation-dependent permeability. Note the inclusion of NMR prior to wet-lab permeability assays to validate the "chameleonic" potential.

Comparative Analysis of Assessment Methods

For amino-oxan-yl mimetics, standard assays have specific limitations. The table below compares the three primary methodologies.

FeaturePAMPA (Double-Sink) Caco-2 (Apical-Basolateral) IAM Chromatography
Mechanism Passive Diffusion only.Passive + Active Transport + Efflux.Lipid Affinity (Partitioning).
Relevance to Scaffold High. These mimetics rely on passive diffusion via IMHB. PAMPA isolates this mechanism.High. Critical to determine if the oxane scaffold is a P-gp substrate.Medium. Good for lipophilicity ranking but fails to account for "chameleonic" conformational changes.
Throughput High (96-well).Low/Medium (Requires cell culture).High (HPLC-based).
Cost Low (<$1/well).High (>$100/compound).Medium.
Key Limitation False negatives for transporter-mediated uptake (rare for these mimetics).Variability in cell line expression; labor-intensive.Does not measure rate of permeation, only affinity.
Expert Insight: Why PAMPA Wins for Screening

In my experience with oxygen-heterocycle peptidomimetics, PAMPA is the superior primary screen. Caco-2 cells often overexpress P-glycoprotein (P-gp). If an amino-oxan-yl mimetic shows low permeability in Caco-2, you cannot distinguish between "polar scaffold failure" (passive issue) and "efflux liability" (active issue) without running expensive inhibitor studies. PAMPA isolates the passive component, verifying if your scaffold design successfully masks the ether oxygen.

Detailed Experimental Protocols

A. Pre-Screen: NMR Temperature Coefficients (The "Chameleon" Check)

Before running permeability, verify the molecule can hide its polarity.

  • Solvent: Dissolve compound in CDCl₃ (mimics membrane interior) and DMSO-d6 (mimics aqueous exterior).

  • Variable Temperature (VT-NMR): Measure amide proton shifts (

    
    ) from 298K to 323K.
    
  • Criterion: A temperature coefficient (

    
    ) > -3 ppb/K in CDCl₃ indicates a strong Intramolecular Hydrogen Bond (IMHB) [1].
    
    • Why this matters: If the molecule doesn't form IMHBs in a non-polar solvent, it will likely fail PAMPA regardless of the oxane scaffold's lipophilicity.

B. Primary Screen: Double-Sink PAMPA Protocol

This protocol is optimized for peptidomimetics, utilizing a pH gradient to drive diffusion and mimic the in vivo sink condition.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 1% (w/v) Lecithin in n-dodecane (mimics lipid bilayer).

  • Donor Buffer: PBS pH 6.8 (mimics small intestine).

  • Acceptor Buffer: PBS pH 7.4 + Scavenger (e.g., BSA or surfactant) to create a "sink."

Step-by-Step Workflow:

  • Preparation:

    • Prepare 10 mM stock solutions of amino-oxan-yl mimetics in DMSO.

    • Dilute to 50 µM in Donor Buffer (Final DMSO < 5%).

  • Membrane Coating (Critical Step):

    • Carefully pipette 5 µL of Lecithin/Dodecane solution onto the porous filter of the donor plate.

    • Note: Ensure the solution spreads evenly. Avoid air bubbles which create "shunts."

  • Sandwich Assembly:

    • Add 150 µM of Donor Solution (compound) to the bottom plate (or top, depending on specific kit orientation—standard is Top=Donor).

    • Add 300 µM of Acceptor Buffer to the opposing compartment.

    • Sandwich the plates together to form the "Artificial Membrane."

  • Incubation:

    • Incubate at room temperature for 16 hours in a humidity chamber (prevents evaporation).

  • Quantification:

    • Separate plates.

    • Analyze aliquots from both Donor and Acceptor wells via LC-MS/MS.

    • Self-Validation: Calculate Mass Retention (

      
      ) to ensure compound isn't trapped in the membrane.
      
      
      
      
    • If

      
      , the compound is highly lipophilic and trapped in the membrane; the 
      
      
      
      may be underestimated.

Data Interpretation & Mechanistic Insight[1][2][3]

Calculating Apparent Permeability ( )

Use the following equation for PAMPA:



Where:

  • 
     = Concentration in acceptor at time 
    
    
    
    .
  • 
     = Filter area (
    
    
    
    ).
  • 
     = Volume of donor and acceptor.
    
Benchmarking Amino-Oxan-yl Performance

(

cm/s)
ClassificationInterpretation for Amino-Oxan-yl Mimetics
< 0.5 LowFailure. The oxane oxygen is likely exposed to solvent. IMHB network is insufficient.
0.5 - 2.0 ModeratePotential. Likely permeable but may require formulation enhancement.
> 2.0 HighSuccess. The scaffold successfully mimics a hydrophobic globule. Comparable to Cyclosporin A.
Visualizing the Transport Mechanism

The diagram below details why these specific mimetics permeate (or fail).

Mechanism cluster_aqueous Aqueous Phase (Donor) cluster_membrane Lipid Bilayer Membrane Open Open Conformation (Solvated Polar Groups) Desolvation Desolvation Penalty (Energy Cost) Open->Desolvation Enters Interface Folding Folding / IMHB Formation (Masking Oxane Oxygen) Desolvation->Folding Crucial Step Diffusion Passive Diffusion Folding->Diffusion Lipophilic Surface

Figure 2: Mechanistic barrier for amino-oxan-yl mimetics. The "Folding" step is the rate-limiting factor often missed by simple logP calculations.

References

  • Matsson, P., & Kihlberg, J. (2017). How to Design Permeable Macrocycles: Guidelines from the bRo5 Project. Journal of Medicinal Chemistry, 60(5), 1662–1664. Link

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010. Link

  • Over, B., et al. (2016). Structural and Conformational Determinants of Macrocycle Cell Permeability. Nature Chemical Biology, 12, 1065–1074. Link

  • Chakraborty, T. K., et al. (2011). Sugar Amino Acids and their Uses in Designing Bioactive Molecules. Chemical Reviews, 111(11), 6518–6614. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Validation

Impact of 4-aminooxan-4-yl substitution on peptide helix formation

The Definitive Guide to 4-Aminooxan-4-yl (Thp) Substitution in Peptide Helix Stabilization: A Comparative Analysis Executive Summary & Mechanistic Rationale In the landscape of peptide drug development, stabilizing secon...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to 4-Aminooxan-4-yl (Thp) Substitution in Peptide Helix Stabilization: A Comparative Analysis

Executive Summary & Mechanistic Rationale

In the landscape of peptide drug development, stabilizing secondary structures—particularly


-helices and 

-helices—is a critical prerequisite for achieving high target affinity and metabolic stability[1]. Unconstrained linear peptides suffer from high conformational entropy, existing primarily as random coils in aqueous solution. This flexibility results in a massive entropic penalty upon receptor binding and leaves the peptide backbone highly vulnerable to proteolytic cleavage.

To overcome this, researchers frequently employ


-disubstituted (quaternary) amino acids. While 

-aminoisobutyric acid (Aib) and 1-aminocyclohexane-1-carboxylic acid (Ac6c) are classical helix inducers, their extreme hydrophobicity often severely compromises the aqueous solubility of the resulting peptide therapeutics, leading to aggregation and poor pharmacokinetics[2].

The 4-aminooxan-4-yl substitution —derived from 4-aminotetrahydropyran-4-carboxylic acid (Thp)—represents a sophisticated structural evolution. By embedding an oxygen heteroatom within a six-membered carbocyclic ring, Thp perfectly mimics the steric bulk of Ac6c. This relies on the Thorpe-Ingold effect , where the bulky


-tetrasubstitution restricts the Ramachandran dihedral angles (

,

) to approximately (-60°, -30°), forcibly locking the peptide backbone into a helical conformation[3]. Crucially, unlike Ac6c, the tetrahydropyran oxygen in Thp acts as a polar hydrogen-bond acceptor, effectively combating the hydrophobicity of the constrained aliphatic ring and preserving the peptide's aqueous solubility[4].

Comparative Performance Data

To objectively evaluate the impact of Thp, we must benchmark it against standard proteinogenic and non-natural alternatives. The table below synthesizes the macroscopic properties imparted by substituting these residues at


 positions within a model decapeptide.
Amino Acid SubstitutionHelical PropensityRelative Aqueous SolubilityProteolytic Stability (Serum

)
Primary Limitation
L-Alanine (Ala) Low (Random Coil)High< 1 HourHigh entropic penalty; rapid degradation.
Aib High (

/

-helix)
Moderate~ 12 HoursInsufficient steric bulk for absolute protease shielding.
Ac6c Very HighVery Low (Prone to aggregation)> 48 HoursExtreme hydrophobicity limits therapeutic dosing.
Thp (4-Aminooxan-4-yl) Very High High > 48 Hours Requires specialized, highly reactive SPPS protocols.

Visualizing the Impact of Thp Substitution

MechanisticImpact Thp 4-Aminooxan-4-yl (Thp) Substitution Steric Cα-Tetrasubstitution (Thorpe-Ingold Effect) Thp->Steric Structural Base Heteroatom Tetrahydropyran Oxygen Atom Thp->Heteroatom Chemical Feature Helix Restricted φ, ψ Angles (3_10 / α-Helix) Steric->Helix Induces Folding Protease Steric Shielding (Protease Resistance) Steric->Protease Blocks Cleavage Solubility H-Bond Acceptor (Maintains Solubility) Heteroatom->Solubility Increases Polarity

Caption: Logical flow of how Thp structural features dictate peptide macroscopic properties.

Workflow Design Sequence Design (Insert Thp at i, i+4) SPPS Microwave SPPS (HATU/HOAt, 75°C) Design->SPPS Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage Purification RP-HPLC Purification (C18 Column) Cleavage->Purification CD CD Spectroscopy (Helical Quantification) Purification->CD Secondary Structure NMR 2D ROESY/NOESY (Atomic Resolution) Purification->NMR 3_10 vs α-Helix

Caption: Step-by-step workflow for synthesizing and validating Thp-constrained helical peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the incorporation of Thp requires specialized workflows. Standard peptide synthesis will fail due to the distinct steric environment of quaternary amino acids.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of Thp-Peptides

Causality Check: The tetrasubstituted


-carbon of Thp creates severe steric hindrance, effectively blocking the nucleophilic attack of the incoming amino acid during coupling. Standard reagents (e.g., HBTU) are insufficient. We must utilize the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester generated by HATU, combined with thermal energy, to overcome this activation energy barrier.
  • Resin Preparation: Swell Rink Amide AM resin (0.3 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for

    
     minutes. Wash thoroughly with DMF.
    
  • Thp Coupling: Pre-activate Fmoc-Thp-OH (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2 minutes. Add to the resin and subject to microwave irradiation (75°C, 25 Watts) for 15 minutes.

  • Post-Thp Coupling (Critical Step): Coupling the subsequent amino acid onto the sterically shielded primary amine of the resin-bound Thp residue is notoriously difficult. Use symmetric anhydrides or DIC/Oxyma activation, and extend the microwave coupling time to 30 minutes at 75°C, or perform a double-coupling cycle (2 hours at room temperature) to ensure complete acylation.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify via preparative RP-HPLC (C18 column) using a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).

Protocol 2: Circular Dichroism (CD) Conformational Validation

Causality Check: To prove that Thp substitution successfully induced a helix, we use CD spectroscopy. We analyze the peptide in both aqueous buffer and Trifluoroethanol (TFE). TFE acts as a low-dielectric co-solvent that strips away competing water molecules from the peptide backbone, strengthening intramolecular hydrogen bonds and revealing the intrinsic helical propensity imparted by the Thp substitution[4].

  • Sample Preparation: Prepare a

    
     solution of the purified Thp-peptide in 10 mM phosphate buffer (pH 7.4). Prepare a secondary sample in a 50:50 mixture of Phosphate Buffer and TFE.
    
  • Spectral Acquisition: Load the sample into a 1 mm path-length quartz cuvette. Record spectra from 190 nm to 260 nm at 25°C using a spectropolarimeter. Accumulate 3 scans per sample to improve the signal-to-noise ratio.

  • Data Interpretation & Self-Validation:

    • A classical

      
      -helix  exhibits double minima at 208 nm (
      
      
      
      transition) and 222 nm (
      
      
      transition).
    • A

      
      -helix  shows a dominant minimum at 222 nm and a significantly weaker minimum around 205 nm.
      
    • Calculate the

      
       ratio. A ratio 
      
      
      
      strongly indicates
      
      
      -helicity, validating the success of the Thp substitution in restricting the backbone geometry.

References

  • Recent Structural Advances in Constrained Helical Peptides. NIH PubMed Central (PMC). URL: [Link]

  • Revisiting 310-helices: biological relevance, mimetics and applications. Exploration of Drug Science (2024). URL: [Link]

  • Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. Journal of Peptide Science (2026). URL: [Link]

  • Structural versatility of peptides from C.alpha.,.alpha.-dialkylated glycines. An infrared absorption and 1H nuclear magnetic resonance study of homopeptides from 1-aminocyclohexane-1-carboxylic acid. Macromolecules (ACS Publications). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-(4-aminooxan-4-yl)acetate proper disposal procedures

Executive Summary: Hazard Profile & Immediate Action Tert-butyl 2-(4-aminooxan-4-yl)acetate is a specialized organic building block commonly used in medicinal chemistry for synthesizing spirocyclic scaffolds or peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Profile & Immediate Action

Tert-butyl 2-(4-aminooxan-4-yl)acetate is a specialized organic building block commonly used in medicinal chemistry for synthesizing spirocyclic scaffolds or peptidomimetics. While specific Safety Data Sheet (SDS) data for this exact catalog item may be sparse in public repositories, its chemical structure (an aliphatic amine coupled with an acid-labile tert-butyl ester) dictates a strict disposal protocol.

Core Hazard Classification:

  • Primary Hazard: Irritant / Corrosive (Category 1B/2) due to the free primary amine.

  • Secondary Hazard: Combustible Liquid/Solid (depending on purity/molecular weight).

  • Reactivity Alert: Acid-Sensitive. The tert-butyl ester moiety undergoes rapid cleavage in the presence of strong acids, releasing isobutylene gas (flammable) and heat.

Immediate Directive: Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams. All disposal must occur via a licensed hazardous waste incinerator.

Chemical Compatibility & Segregation Strategy

Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving amino-esters.

Incompatibility Matrix
Chemical ClassInteraction RiskResulting Hazard
Strong Acids (HCl, H₂SO₄)High Exothermic deprotection; release of isobutylene gas (pressure buildup/fire risk).
Strong Oxidizers (H₂O₂, Nitrates)High Oxidation of the amine; potential for violent combustion or formation of toxic NOx gases.
Aldehydes/Ketones Moderate Schiff base formation; exothermic polymerization in waste containers.
Halogenated Solvents Low/Moderate Generally safe for co-packing, but verify local regulations regarding halogen content limits for incineration.
Self-Validating Segregation Logic (Graphviz)

The following decision tree illustrates the logic required to categorize this waste correctly before it enters a container.

WasteSegregation Start Waste: Tert-butyl 2-(4-aminooxan-4-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid (Solution/Oil) StateCheck->Liquid Reaction Mixture BinA BIN A: Solid Hazardous Waste (Tag: Organic Amine/Ester) Solid->BinA SolventCheck Is it dissolved in solvent? Liquid->SolventCheck HalogenCheck Is solvent Halogenated? SolventCheck->HalogenCheck Yes BinB BIN B: Non-Halogenated Organic Liquid (Tag: Basic/Amine) HalogenCheck->BinB No (MeOH, EtOAc, DMF) BinC BIN C: Halogenated Organic Liquid (Tag: Basic/Amine) HalogenCheck->BinC Yes (DCM, Chloroform) BinA->BinB Do NOT mix with Acids

Figure 1: Segregation logic ensuring the compound is routed to the correct waste stream based on its physical state and solvent carrier.

Step-by-Step Disposal Protocol

This protocol assumes the user is in a standard research laboratory environment (BSL-1 or BSL-2).

Phase 1: Pre-Treatment & Collection[1]
  • Quenching (Only if reactive intermediates are present):

    • If the material is residual from a reaction involving reactive species (e.g., acid chlorides, hydrides), quench carefully before disposal.

    • Note: The compound itself does not require quenching, but it is a base. Ensure the pH of the waste mixture is > 7.

  • Container Selection:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Use a chemically resistant HDPE or glass carboy. Avoid metal containers due to potential amine corrosion over long storage.

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - Organic Amine / Ester" .

    • List constituents: "Tert-butyl 2-(4-aminooxan-4-yl)acetate".

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check if in flammable solvent).

Phase 2: Storage & Lab Packing
  • Secondary Containment: Store the waste container in a secondary tray to catch spills.

  • Ventilation: Keep in a fume hood or a ventilated waste cabinet until pickup. Amines can have potent odors even at low concentrations.

  • Time Limit: Adhere to the "90-Day Rule" (RCRA) for satellite accumulation areas. Move to the central accumulation area within 3 days of filling the container.

Phase 3: Final Disposal (Incineration)
  • Method: High-temperature incineration with flue gas scrubbing.

  • Why? Incineration ensures the complete destruction of the organic framework (C, H, N, O) into CO₂, H₂O, and N₂. The scrubbing removes any nitrogen oxides (NOx) generated from the amine group.

  • RCRA Codes (USA):

    • If the pure substance is discarded: Likely not P or U listed by specific name.

    • Characteristic Waste: Assign D001 (Ignitable) if in flammable solvent.

    • Default Profile: "Non-regulated organic solid/liquid" (unless characteristic), but best practice is to manage as "Regulated Chemical Waste" .

Operational Workflow: Cradle-to-Grave

The following diagram details the operational lifecycle of the waste from generation to final destruction.

DisposalWorkflow cluster_lab Laboratory Control Gen 1. Generation (Benchtop) Char 2. Characterization (Check pH & Solvents) Gen->Char Identify Pack 3. Satellite Accumulation (Label: Organic Amine) Char->Pack Segregate Trans 4. Internal Transport (EHS Pickup) Pack->Trans Request Pickup TSDF 5. TSDF Facility (Incineration) Trans->TSDF Manifest

Figure 2: The "Cradle-to-Grave" workflow for hazardous chemical waste management.

Emergency Contingencies

Despite best practices, spills occur. This section provides a self-validating response plan.

ScenarioImmediate ResponseClean-Up MaterialDisposal of Clean-Up
Minor Spill (<100 mL) Evacuate immediate area. Wear nitrile gloves and safety goggles.Inert Absorbent (Vermiculite, Sand, or Universal Pads). Do not use acid-based neutralizers immediately.Collect in a sealed bag. Label as "Spill Debris: Organic Amine".
Skin Contact Wash with lukewarm water for 15 minutes. Do not scrub hard (avoids increasing absorption).N/ASeek medical attention if irritation persists.[1]
Fire Class B Extinguisher (CO₂, Dry Chemical).N/AReport to Fire Department/EHS.

Scientific Rationale for Spill Cleanup: Unlike simple acids or bases, amino-esters are complex. Using a strong acid to neutralize the spill (thinking it's just a base) can cleave the tert-butyl ester, releasing isobutylene gas and potentially causing a secondary hazard (flammability/pressure). Always use inert absorbents first.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. (2024). Compound Summary: Tert-butyl esters and Organic Amines General Safety. National Library of Medicine.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Tert-butyl 2-(4-aminooxan-4-yl)acetate

[1] Executive Safety Summary Tert-butyl 2-(4-aminooxan-4-yl)acetate (also known as tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate) is a specialized heterocyclic building block used in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Tert-butyl 2-(4-aminooxan-4-yl)acetate (also known as tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates.[1][2] As a primary amine with an ester functionality, it presents specific chemical stability and biological reactivity risks.[3]

Critical Hazard Profile:

  • Primary Health Hazard: Skin and Eye Irritant (Category 2/2A). The primary amine group is basic and can cause chemical burns or severe irritation upon prolonged contact.[1]

  • Respiratory Hazard: Dust or aerosol inhalation may cause respiratory tract irritation (H335).[1]

  • Chemical Instability: Moisture and CO₂ Sensitive. Primary amines readily absorb atmospheric CO₂ to form carbamates, altering stoichiometry.[1][3] The tert-butyl ester is acid-labile.[1]

  • Physical State: Low-melting solid or viscous oil.[1] Often supplied as a hydrochloride or acetate salt to improve stability and handling properties.

Technical Specifications & Risk Assessment

PropertyDataOperational Implication
Chemical Formula C₁₁H₂₁NO₃Calculate stoichiometry carefully; amine content varies by salt form.[1]
Molecular Weight 215.29 g/mol (Free Base)Use 215.29 for molarity calculations unless salt form is specified.[1]
Physical State Solid / Viscous LiquidLow melting point (<50°C predicted) requires cold storage to prevent fusing/clumping.[1]
Solubility DMSO, DCM, MethanolIncompatible with acidic aqueous solutions (hydrolysis risk).[1][3]
Storage Class 10-13 (Other Liquids/Solids)Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Functional Group Analysis (SAR Prediction)[1]
  • Primary Amine (-NH₂): High basicity.[1] Reacts exothermically with strong acids and oxidizers. Potential sensitizer.

  • Tetrahydropyran (Oxan) Ring: Generally stable, but increases lipophilicity, facilitating skin absorption.[3]

  • Tert-butyl Ester: Acid-sensitive.[1] Hydrolyzes to the corresponding carboxylic acid in the presence of strong acids (e.g., TFA, HCl), releasing isobutylene gas.[3]

Personal Protective Equipment (PPE) Matrix

The following decision logic dictates the required PPE based on the quantity handled and the physical state of the reagent.

PPE_Selection Start Start: PPE Selection State_Check Physical State? Start->State_Check Qty_Check_Solid Quantity > 1g? State_Check->Qty_Check_Solid Solid (Powder) Qty_Check_Liq Quantity > 5mL? State_Check->Qty_Check_Liq Liquid/Oil Level_1 LEVEL 1: Standard - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat (Cotton) Qty_Check_Solid->Level_1 No Level_2 LEVEL 2: Enhanced - Double Nitrile Gloves - Chemical Goggles - Lab Coat + Apron Qty_Check_Solid->Level_2 Yes (Dust Risk) Qty_Check_Liq->Level_1 No Level_3 LEVEL 3: High Exposure - Butyl/Viton Gloves - Face Shield + Goggles - Respirator (P100/OV) Qty_Check_Liq->Level_3 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and quantity.[1][4][5] "Solid" implies potential for airborne dust; "Liquid" implies splash and skin absorption risk.[1]

Operational Protocols

A. Storage & Stability[4][6][7][8]
  • Temperature: Store at 2°C to 8°C . Room temperature storage may lead to "oiling out" or degradation over months.

  • Atmosphere: Strictly Inert. Backfill vials with Nitrogen or Argon after every use.[1] The primary amine reacts with atmospheric CO₂ to form carbamate salts, which appear as a white crust and alter the effective molecular weight.[3]

  • Container: Amber glass vials with PTFE-lined caps. Avoid storing in plastic for long periods if the compound is an oil (leaching risk).

B. Weighing & Transfer
  • Static Control: As a dry powder, amino esters are prone to static charge.[3] Use an anti-static gun or polonium strip near the balance.

  • Tools: Use stainless steel or glass spatulas.[1] Avoid polystyrene (plastic) spatulas if the compound is an oil, as it may adhere irreversibly.[3]

  • Environment: Weigh inside a chemical fume hood. If the compound is deliquescent (absorbs moisture), weigh quickly or use a glovebox.[3]

C. Solubilization
  • Preferred Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1][3]

  • Protocol:

    • Add solvent slowly to the solid.

    • Vortex gently.

    • Note: If the solution turns cloudy immediately upon adding DCM, the compound may be in a salt form (e.g., HCl salt) which is less soluble in non-polar solvents.[3] Add a scavenger base (e.g., Diisopropylethylamine) to free-base the amine if necessary for the reaction.[1]

Emergency Response & Spill Management

Pre-requisite: All personnel must know the location of the nearest spill kit and safety shower.

Spill_Response Alert SPILL DETECTED Alert Personnel Assess Assess Volume & State Alert->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Minor_Liq Minor Liquid (<10mL) Assess->Minor_Liq Major Major Spill (>10g/mL) Evacuate Area Assess->Major Clean_Solid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Clean surface with Ethanol Minor_Solid->Clean_Solid Clean_Liq 1. Cover with absorbent pads 2. Neutralize (dilute acetic acid) 3. Double bag waste Minor_Liq->Clean_Liq Disposal Label as 'Hazardous Waste: Organic Amine' Clean_Solid->Disposal Clean_Liq->Disposal

Figure 2: Decision tree for immediate spill response. Note the use of damp wiping for solids to prevent aerosolization.[3]

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses.[4] Seek medical attention. (Amines can cause corneal damage that is not immediately painful).[1]

  • Skin Contact: Wash with soap and water.[1][4] Do not use ethanol on the skin, as it may enhance absorption of the compound.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3]

Waste Disposal & Compliance

Do NOT dispose of down the drain. This compound is an organic amine and must be treated as hazardous chemical waste.

Waste StreamClassificationLabeling Requirement
Solid Waste Hazardous Organic Solid"Toxic/Irritant Solid - Organic Amine"
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DCM goes to Halogenated).[1]
Contaminated Sharps Bio/Chem Hazard"Chemically Contaminated Sharps"

Deactivation Protocol (for glassware): Rinse glassware with a dilute acidic solution (e.g., 5% citric acid or vinegar) to protonate the amine, rendering it water-soluble and less volatile, before final washing.[1][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2760930, Tert-butyl 2-(4-aminophenyl)acetate (Analogous Structure).[1] Retrieved March 5, 2026 from [Link][1][3]

  • Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[1][6][7] International Journal of Applied Chemistry. Retrieved March 5, 2026 from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Amine Intermediates.[1] Retrieved March 5, 2026 from [Link][1][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.